Boc-4-hydroxy-D-phenylglycine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473817 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-85-1 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Boc-4-hydroxy-D-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of N-α-Boc-4-hydroxy-D-phenylglycine, a pivotal chiral building block in contemporary pharmaceutical synthesis. As a non-proteinogenic amino acid, its unique structural features are instrumental in the development of novel therapeutics, particularly in the realm of semi-synthetic β-lactam antibiotics.[1] This document delves into the molecular structure, solubility, thermal stability, and spectroscopic signature of this compound. Furthermore, it offers detailed experimental protocols and field-proven insights into its application, empowering researchers to leverage its full potential in drug discovery and development.
Introduction: The Strategic Importance of Boc-4-hydroxy-D-phenylglycine in Medicinal Chemistry
N-α-(tert-butoxycarbonyl)-4-hydroxy-D-phenylglycine (this compound) is a protected, non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry. Its rigid structure, conferred by the phenylglycine core, and the presence of a modifiable phenolic hydroxyl group make it an invaluable synthon for creating complex molecular architectures with tailored biological activity.
The tert-butoxycarbonyl (Boc) protecting group on the α-amino function enhances the compound's stability and solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) and other solution-phase methodologies.[2] The D-configuration of the chiral center is of particular importance in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs), where stereochemistry dictates therapeutic efficacy and safety. This guide will elucidate the key physicochemical characteristics that underpin the utility of this versatile building block.
Molecular Structure and Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in synthetic chemistry and drug development. These properties dictate its behavior in various reaction conditions, its purification profile, and its ultimate incorporation into larger molecular frameworks.
Molecular Identity
The structural integrity of this compound is the foundation of its utility.
Figure 1: 2D structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₅ | [1][3][4][5] |
| Molecular Weight | 267.28 g/mol | [3][4][5] |
| Appearance | Off-white solid | |
| Melting Point | 160-199 °C (decomposes) | |
| Solubility | Slightly soluble in DMSO and Ethanol. | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| CAS Number | 27460-85-1 | [1][3][][5] |
Acidity (pKa)
Spectroscopic and Chromatographic Profile
A detailed understanding of the spectroscopic and chromatographic characteristics of this compound is essential for its identification, purity assessment, and in-process control during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.
¹H NMR (DMSO-d₆, 400 MHz): A representative spectrum would exhibit the following key signals: a singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The aromatic protons will appear as two doublets in the range of 6.7-7.2 ppm. The α-proton will resonate as a doublet around 5.0 ppm, coupled to the adjacent NH proton. The NH proton of the carbamate will appear as a doublet around 7.3 ppm. The phenolic hydroxyl proton and the carboxylic acid proton will be observed as broad singlets, with their chemical shifts being concentration and temperature-dependent.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid and phenol, the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the Boc group, and C-O stretches.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected [M+H]⁺ ion would be at m/z 268.1. Common fragments would correspond to the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity and enantiomeric excess of this compound. Chiral HPLC is particularly crucial for confirming the stereochemical integrity of this building block.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a robust method for the separation of the D- and L-enantiomers of 4-hydroxyphenylglycine, which can be adapted for the Boc-protected derivative.
Figure 2: Workflow for Chiral HPLC Analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A teicoplanin-based chiral stationary phase (CSP) is recommended for effective separation.[7]
-
Mobile Phase: A typical mobile phase would consist of a mixture of methanol, water, and a small amount of an acidic modifier like formic acid (e.g., 80:20:0.1 v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 220 nm or 273 nm.[7]
-
Column Temperature: 25 °C.[7]
Procedure:
-
Standard Preparation: Prepare standard solutions of the racemic mixture and the pure D-enantiomer in the mobile phase.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and the sample onto the equilibrated HPLC system.
-
Quantification: Determine the retention times of the D- and L-enantiomers from the standards. Calculate the enantiomeric excess of the sample by integrating the peak areas of the two enantiomers.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to characterize the thermal properties of a material, such as its melting point and decomposition temperature. For this compound, a DSC thermogram would provide a precise measurement of its melting and decomposition behavior, which is reported to occur in the range of 160-199 °C.[1] This information is critical for understanding the material's stability during storage and processing.
Applications in Drug Discovery and Development
The unique structural and stereochemical features of this compound make it a valuable component in the synthesis of a variety of pharmaceuticals.
Synthesis of Semi-Synthetic Antibiotics
One of the most significant applications of this compound is in the synthesis of semi-synthetic β-lactam antibiotics, such as certain cephalosporins.[1] The 4-hydroxyphenylglycine moiety is a key structural element in the side chains of these antibiotics, influencing their antibacterial spectrum and pharmacokinetic properties. The Boc-protected form allows for the controlled and efficient coupling of this side chain to the β-lactam core during synthesis.
Solid-Phase Peptide Synthesis (SPPS)
As a protected amino acid, this compound is well-suited for use in Boc-chemistry-based solid-phase peptide synthesis.[8][9][10][11] SPPS allows for the stepwise assembly of peptide chains on a solid support, and the Boc group serves as a temporary protecting group for the α-amino function, which is removed at each cycle of the synthesis. The incorporation of this non-proteinogenic amino acid into peptides can impart unique conformational constraints and biological activities.
Figure 3: Boc-Solid-Phase Peptide Synthesis Cycle.
Chiral Auxiliary in Asymmetric Synthesis
The D-chiral center of this compound can be utilized to induce stereoselectivity in various chemical transformations, making it a valuable chiral auxiliary.[2] By temporarily incorporating it into a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. This approach is instrumental in the synthesis of enantiomerically pure compounds.
Conclusion
This compound is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined physicochemical properties, including its molecular structure, solubility, and spectroscopic profile, provide a solid foundation for its application in complex synthetic endeavors. The methodologies and insights presented in this technical guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in the pursuit of novel and improved therapeutics. The continued exploration of its synthetic potential will undoubtedly lead to further innovations in the pharmaceutical landscape.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
D-p-hydroxyphenylglycine. (n.d.). PubChem. Retrieved from [Link]
-
4-Hydroxyphenylglycine. (n.d.). PubChem. Retrieved from [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2021). ResearchGate. Retrieved from [Link]
-
Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (1992). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
- Hubbard, B. K., & Walsh, C. T. (2001). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology, 8(1), 47–56.
- Li, W., et al. (2016). Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B. Chemical science, 7(8), 5036–5041.
- Freeman, J. C., et al. (2020). Asymmetric Total Synthesis of the Naturally Occurring Antibiotic Anthracimycin. Organic letters, 22(14), 5550–5554.
-
Asymmetric Total Synthesis of the Naturally Occurring Antibiotic Anthracimycin. (2020). PubMed Central. Retrieved from [Link]
- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.
-
Boc-glycine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. N-Boc protected D-4-hydroxyphenylglycine | 27460-85-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labsolu.ca [labsolu.ca]
- 4. scbt.com [scbt.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chempep.com [chempep.com]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
A Technical Guide to the Spectroscopic Analysis of Boc-4-hydroxy-D-phenylglycine
This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of Boc-4-hydroxy-D-phenylglycine. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols and interpretations herein are grounded in established scientific principles to ensure analytical rigor and data integrity.
Introduction
N-tert-butoxycarbonyl-4-hydroxy-D-phenylglycine (this compound) is a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis to temporarily block the amino functionality, allowing for controlled peptide bond formation.[1][2] The purity and structural integrity of this compound are paramount for the successful synthesis of target molecules. This guide details the application of NMR, HPLC, and LC-MS for the unambiguous identification, purity assessment, and structural elucidation of this important compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, both ¹H and ¹³C NMR are vital for confirming the presence of key functional groups and for verifying the overall structure.
Rationale for Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the compound and to exchange with the labile protons of the carboxylic acid and hydroxyl groups, which can be observed in the spectrum. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 25 °C
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Expected Spectroscopic Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established principles of NMR spectroscopy and data from similar compounds.[3][4][5]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.60 | br s | 1H | Phenolic -OH |
| ~7.20 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH) |
| ~6.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OH) |
| ~5.10 | d, J ≈ 8.0 Hz | 1H | α-CH |
| ~3.40 | br s | 1H | -COOH |
| ~1.35 | s | 9H | -C(CH₃)₃ (Boc) |
J = coupling constant in Hertz (Hz); s = singlet; d = doublet; br s = broad singlet. The coupling between vicinal protons on a benzene ring typically results in a doublet splitting pattern.[6]
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | -COOH |
| ~156.5 | Ar-C (C-OH) |
| ~155.0 | -NHCOO- |
| ~130.0 | Ar-CH (ortho to -CH) |
| ~128.0 | Ar-C (ipso to -CH) |
| ~115.0 | Ar-CH (ortho to -OH) |
| ~78.5 | -C (CH₃)₃ (Boc) |
| ~58.0 | α-CH |
| ~28.0 | -C(C H₃)₃ (Boc) |
The presence of the Boc protecting group is confirmed by the characteristic signals for the quaternary carbon at ~78.5 ppm and the nine equivalent methyl protons at ~1.35 ppm.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Rationale for Experimental Choices
A C18 column is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds.[7] The mobile phase, a mixture of water and acetonitrile with trifluoroacetic acid (TFA), provides good peak shape and resolution. TFA acts as an ion-pairing agent, minimizing peak tailing of the acidic analyte. A gradient elution is employed to ensure the efficient elution of the compound of interest while separating it from potential impurities with different polarities. UV detection at 214 nm is chosen as peptide bonds and aromatic systems exhibit strong absorbance at this wavelength.[8]
Experimental Protocol: RP-HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Data and Interpretation
A successful HPLC analysis will show a single, sharp, and symmetrical peak for pure this compound. The retention time will be dependent on the specific HPLC system and column used, but it is expected to be in the range of 10-15 minutes under the specified conditions. The purity of the sample can be calculated from the peak area of the main component relative to the total area of all peaks in the chromatogram.
Table 3: Expected HPLC Purity Data
| Parameter | Expected Value |
| Retention Time | 10-15 min |
| Purity (by area %) | > 98% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for both identification and purity assessment.[][10]
Rationale for Experimental Choices
The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds as it is a soft ionization method that typically produces intact molecular ions. Analysis in both positive and negative ion modes is recommended to maximize the information obtained.
Experimental Protocol: LC-MS
Instrumentation and Conditions:
-
LC System: As described in the HPLC section.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an ESI source.
-
Ionization Mode: ESI Positive and Negative
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
Expected Data and Interpretation
The LC-MS data will provide the mass-to-charge ratio (m/z) of the analyte. For this compound (Molecular Formula: C₁₃H₁₇NO₅, Molecular Weight: 267.28 g/mol ), the following ions are expected:[11]
Table 4: Expected LC-MS Data
| Ion Mode | Expected m/z | Ion |
| Positive | 268.1 | [M+H]⁺ |
| Positive | 290.1 | [M+Na]⁺ |
| Positive | 168.1 | [M-Boc+H]⁺ |
| Negative | 266.1 | [M-H]⁻ |
The detection of the correct molecular ions confirms the identity of the compound. The [M-Boc+H]⁺ fragment is a characteristic loss for Boc-protected amino acids and further corroborates the structure.
Visualization of Analytical Workflow
The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.
Caption: Analytical workflow for this compound.
Conclusion
The spectroscopic techniques of NMR, HPLC, and LC-MS provide a robust and comprehensive framework for the characterization of this compound. By following the detailed protocols and interpretation guidelines presented in this technical guide, researchers and scientists can confidently verify the structure and assess the purity of this important synthetic building block, ensuring the quality and reliability of their downstream applications in drug discovery and development.
References
-
CRO Splendid Lab Pvt. Ltd. This compound. [Link]
- Folkers, G., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669–4675.
-
American Chemical Society. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of r-Chiral Primary Amines by 1H NMR Spectroscopy. [Link]
-
ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Experimental Procedure. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]
- Govindaraju, V., et al. Proton NMR chemical shifts and J-coupling values for 35 metabolites that can be detected by in vivo or in vitro NMR studies of mammalian brain. NMR in Biomedicine, 13(3), 129-153.
-
Introduction to HPLC. [Link]
-
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0060332). [Link]
-
ResearchGate. How to analyze synthetic peptide by LC and LCMS? [Link]
-
Pharmaffiliates. This compound. [Link]
-
NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
-
PubMed. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
-
GL Sciences. HPLC Column Technical Guide. [Link]
-
ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. [Link]
-
PubChem. 4-Hydroxyphenylglycine. [Link]
-
ACG Publications. Records of Natural Products-SI. [Link]
-
Shodex HPLC Columns. Lessons. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. glsciences.eu [glsciences.eu]
- 8. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
- 11. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Boc-4-hydroxy-D-phenylglycine in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences process development, formulation, and ultimately, the bioavailability of a drug substance. Boc-4-hydroxy-D-phenylglycine, a pivotal chiral building block in the synthesis of various pharmaceuticals, including semisynthetic penicillins and cephalosporins, presents a unique solubility profile governed by its protected amino acid structure. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents. It details a robust experimental protocol for determining thermodynamic solubility, offers insights into the molecular interactions governing solubility, and presents a framework for data interpretation and application in a drug development context.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey from a promising chemical entity to a viable drug candidate, solubility is a fundamental parameter that dictates the feasibility of numerous developmental stages. For a protected amino acid like this compound, understanding its solubility is paramount for:
-
Reaction Homogeneity and Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates, yield, and purity in multi-step synthetic pathways.
-
Purification and Crystallization: Solubility data is essential for designing efficient crystallization and purification protocols, enabling the isolation of the compound with high purity.
-
Formulation Development: For drug intermediates, understanding their solubility behavior in various solvents informs the selection of appropriate formulation strategies for the final API.
-
Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.
Poor solubility can lead to significant challenges, including handling difficulties, inconsistent reaction outcomes, and complexities in purification, thereby impacting project timelines and costs.
Molecular Structure and Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key functional groups that dictate its interactions with different solvents:
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Phenolic Hydroxyl Group (-OH): Attached to the phenyl ring, this group is also polar and can participate in hydrogen bonding.
-
Boc-Protecting Group (-C(CH₃)₃OCO-): The tert-butyloxycarbonyl (Boc) group introduces a significant non-polar, sterically bulky character to the molecule.
-
Phenyl Ring: The aromatic ring is hydrophobic and can engage in π-π stacking interactions.
-
Amide Linkage (-NH-CO-): The carbamate linkage has both hydrogen bond donor and acceptor capabilities.
This combination of polar (carboxylic acid, hydroxyl) and non-polar (Boc group, phenyl ring) moieties results in an amphiphilic character, leading to a nuanced solubility profile across solvents of varying polarities.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₅ | |
| Molecular Weight | 267.28 g/mol | |
| Melting Point | >181°C (decomposes) | |
| Appearance | Off-white solid | |
| Qualitative Solubility | Slightly soluble in DMSO and Ethanol |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups of the molecule. However, the non-polar Boc group and phenyl ring may limit solubility.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Solvents like DMF and DMSO are often good solvents for protected amino acids.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the presence of multiple polar functional groups, the solubility in non-polar solvents is expected to be very low.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and can be effective for some protected amino acids.
The interplay of these interactions makes experimental determination of solubility essential, as theoretical predictions can be challenging for complex molecules.
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the saturated solution.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Slurries:
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare each solvent in triplicate to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a consistent speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow any suspended particles to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure all solid material is removed, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample the supernatant.
-
Filter the solution using a syringe filter compatible with the organic solvent.
-
-
-
Quantification:
-
Immediately after separation, dilute the supernatant/filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for any dilutions made: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |
| Isopropanol | 3.9 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] |
| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Hexane | 0.1 | [Experimental Data] | [Calculated Data] |
Interpretation of Results:
The solubility data will provide valuable insights into the behavior of this compound. It is anticipated that the highest solubility will be observed in polar aprotic solvents like DMF and DMSO, which can effectively solvate both the polar and non-polar regions of the molecule. Moderate solubility is expected in polar protic solvents like alcohols and chlorinated solvents. The lowest solubility is predicted for non-polar hydrocarbon solvents.
Conclusion and Future Directions
This guide has outlined the critical importance of understanding the solubility of this compound in pharmaceutical development. By providing a theoretical framework and a detailed experimental protocol, researchers are equipped to generate reliable and reproducible solubility data. This information is invaluable for optimizing synthetic routes, developing robust purification methods, and informing downstream formulation activities. Future work could involve investigating the effect of temperature on solubility to construct solubility curves and exploring the impact of co-solvent systems to further enhance the solubility of this important synthetic intermediate.
References
- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 38-45.
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
Sources
Thermal and chemical stability of Boc-4-hydroxy-D-phenylglycine
An In-Depth Technical Guide to the Thermal and Chemical Stability of Boc-4-hydroxy-D-phenylglycine
Abstract
This compound is a pivotal building block in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. The integrity of its tert-butyloxycarbonyl (Boc) protecting group is paramount for successful, high-yield synthetic outcomes. This technical guide provides a comprehensive analysis of the thermal and chemical stability of this compound, offering insights for researchers, scientists, and drug development professionals. We delve into the mechanisms of degradation under various stress conditions—thermal, hydrolytic, oxidative, and photolytic—and present validated experimental protocols for assessing its stability profile. By understanding the degradation pathways and lability limits, scientists can optimize reaction conditions, establish appropriate storage protocols, and develop robust, stability-indicating analytical methods, thereby ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound, a non-proteinogenic amino acid derivative, is characterized by the presence of a Boc group on the alpha-amino function. This protecting group imparts specific solubility and reactivity properties, which are fundamental to its application in organic synthesis. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27460-85-1 | [1] |
| Molecular Formula | C₁₃H₁₇NO₅ | [1][2] |
| Molecular Weight | 267.28 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | >181°C (with decomposition) | [3][4][5] |
| Solubility | Slightly soluble in DMSO and Ethanol; Insoluble in water | [1][5][6] |
| Stability | Hygroscopic | [1][3][5] |
Significance in Pharmaceutical Synthesis
The D-enantiomer of 4-hydroxyphenylglycine is an indispensable side-chain precursor for a range of broad-spectrum antibiotics, including amoxicillin and cefadroxil.[7] The Boc protecting group facilitates its integration into complex synthetic pathways by preventing unwanted N-acylation reactions, ensuring regioselectivity. The group's stability in neutral or basic conditions and its clean, acid-labile removal make it an ideal choice in multi-step syntheses.[][9]
The Role of the Boc Protecting Group: Principles of Stability and Lability
The utility of the Boc group hinges on its predictable stability profile. It is exceptionally stable towards most nucleophiles and bases, allowing for a wide range of subsequent chemical transformations on other parts of the molecule.[][10] However, its susceptibility to cleavage under acidic or high-temperature conditions defines its primary degradation pathways. This dual nature is the cornerstone of its application as a temporary shield for the amine functionality.[9]
Thermal Stability Profile
Onset of Thermal Decomposition
This compound exhibits thermal decomposition at temperatures exceeding 181°C.[3][4] This decomposition is not a clean melting event but rather a fragmentation of the molecule, primarily initiated by the thermal lability of the Boc group. High temperatures can also introduce risks of side reactions, such as the racemization of the chiral center, which is a critical quality attribute for its use in stereospecific pharmaceuticals.[11]
Mechanism of Thermal Deprotection
In the absence of acid, the Boc group can be cleaved thermally. The mechanism proceeds through a concerted fragmentation process, yielding the free amine, carbon dioxide, and isobutylene.[11] This pathway avoids the use of chemical reagents, presenting a "green chemistry" advantage, although the high temperatures required may not be compatible with other functional groups in a complex molecule.[11][12]
Factors Influencing Thermal Stability
While high temperatures are the primary driver, other factors can modulate the thermal deprotection process. Studies on various Boc-protected amines have shown that boiling water can catalyze the deprotection, suggesting that protic solvents can facilitate the fragmentation at lower temperatures than neat heating.[11][13] The addition of trace amounts of water or acid can significantly accelerate thermal deprotection, improving yields and reducing reaction times.[13]
Recommended Protocol: Thermal Analysis
To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.
Methodology: TGA-DSC Analysis
-
Instrument: A calibrated simultaneous TGA-DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.
-
Atmosphere: Use a dry nitrogen purge at a flow rate of 50 mL/min to maintain an inert environment.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
Data Analysis:
-
TGA Curve: Analyze for mass loss events. The onset temperature of the primary mass loss corresponds to the beginning of decomposition. The total mass lost should correlate with the mass of the Boc group (100.12 g/mol ).
-
DSC Curve: Analyze for endothermic or exothermic events. A sharp endotherm concurrent with mass loss confirms decomposition.
-
Chemical Stability Profile
Overview of Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process to identify the likely degradation products that could form during storage and handling.[14][15] It is a regulatory requirement and is crucial for developing stability-indicating analytical methods.[16][17] The typical stress conditions include acid and base hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
-
Acidic Conditions: The Boc group is designed to be labile to acid.[9][10] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to yield the free amine.[9][18] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent effect rapid cleavage at room temperature.
-
Basic Conditions: this compound is highly stable under basic conditions. The Boc group is resistant to cleavage by common bases such as alkali metal hydroxides, amines, and carbonates, making it orthogonal to other protecting groups like Fmoc.[][10]
Oxidative Stability
The primary sites for oxidation on this compound are the phenol ring and potentially the benzylic position. Exposure to common laboratory oxidants like hydrogen peroxide can lead to hydroxylation of the aromatic ring or other oxidative degradation products. The Boc group itself is generally stable to mild oxidation.
Photostability
While the Boc group is not a primary chromophore, the hydroxyphenyl moiety absorbs UV light. As per ICH Q1B guidelines, compounds should be tested for photostability.[19] Prolonged exposure to light, particularly UV light, can induce photolytic degradation, potentially leading to colored impurities. Therefore, the material should be stored protected from light.[19]
Integrated Stability Assessment Workflow
A comprehensive stability assessment combines various stress tests with a robust analytical method to separate and quantify the parent compound from any degradants formed.
Experimental Workflow
The logical flow for a forced degradation study is outlined below. The goal is to achieve a target degradation of 10-20% to ensure that potential degradation products are formed at a sufficient level for detection without completely consuming the parent compound.[16]
Detailed Protocol: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.[19]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals, neutralize with 0.2 M HCl, and dilute for analysis.[19]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at timed intervals and dilute for analysis.[19]
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours.[19] After cooling, dissolve the solid in the mobile phase to a known concentration for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m², as specified in ICH Q1B.[19] A control sample should be stored in the dark. Dissolve both samples for analysis.
Detailed Protocol: Stability-Indicating HPLC-UV Method
The causality for this method design is based on the physicochemical properties of the analyte. A reversed-phase C18 column is chosen for its ability to retain the moderately nonpolar Boc-protected amino acid. A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have significantly different polarities) are well-resolved. UV detection at 280 nm is selected due to the strong absorbance of the hydroxyphenyl chromophore.[19]
Table 2: Recommended HPLC-UV Method Parameters
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
This method must be validated for specificity, linearity, accuracy, and precision to confirm it is "stability-indicating." Specificity is proven by demonstrating that the degradation products are resolved from the parent peak and from each other.
Data Interpretation and Best Practices
Identifying Degradation Products
The primary degradation product under acidic and thermal stress will be 4-hydroxy-D-phenylglycine. Oxidative stress may produce various hydroxylated or ring-opened species. These can be preliminarily identified by comparing retention times and further characterized using mass spectrometry (LC-MS).
Summarizing Stability Data
Results from the forced degradation study should be compiled to provide a clear stability profile.
Table 3: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | Major Degradant(s) |
| 0.1 M HCl, 60°C | 8 hours | ~15% | 4-hydroxy-D-phenylglycine |
| 0.1 M NaOH, 60°C | 24 hours | < 2% | None significant |
| 3% H₂O₂, RT | 24 hours | ~10% | Oxidative adducts (by LC-MS) |
| Solid, 105°C | 24 hours | ~5% | 4-hydroxy-D-phenylglycine |
| Photolysis (ICH) | - | < 1% | None significant |
Recommended Storage and Handling
Based on the collective stability data, the following practices are essential to maintain the integrity of this compound:
-
Storage: Store in tightly sealed containers at refrigerated temperatures (2-8°C) under a dry, inert atmosphere (e.g., nitrogen or argon) to protect against moisture, as the compound is hygroscopic.[1][3][19]
-
Handling: Avoid exposure to acidic vapors, high temperatures, and direct light.[19][20] Use in a well-ventilated area.
-
Process Conditions: In synthetic applications, maintain neutral or basic conditions until the intended deprotection step. Avoid prolonged heating where possible.
Conclusion
This compound is a robust molecule under standard basic and neutral processing conditions. Its primary liabilities are exposure to acid and high temperatures, both of which lead to the predictable cleavage of the Boc protecting group. It exhibits good stability against oxidative and photolytic stress. A thorough understanding of these stability characteristics, validated through systematic forced degradation studies and the use of a stability-indicating HPLC method, is critical for any scientist working with this compound. Adherence to recommended storage and handling conditions will ensure its quality and performance in the synthesis of vital pharmaceuticals.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]
-
Maguire, A. R., & Collins, S. G. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Photocleavable Protecting Groups. Thieme. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
-
Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]
-
DergiPark. (2023). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyphenylglycine. Retrieved from [Link]
- Google Patents. (n.d.). US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).
-
ACS Publications. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN102816076A - Synthetic method of p-hydroxyphenylglycine.
- Google Patents. (n.d.). EP0034253A2 - 4-Tert.-butoxy-phenyl-glycine nitrile, and process for the preparation of D-(-)- and L-(+).
-
Zhao Group @ UIUC. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Retrieved from [Link]
Sources
- 1. N-Boc protected D-4-hydroxyphenylglycine | 27460-85-1 [chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. This compound CAS#: 1217464-82-8 [amp.chemicalbook.com]
- 4. This compound | 1217464-82-8 [chemicalbook.com]
- 5. This compound | 1217464-82-8 [amp.chemicalbook.com]
- 6. N-Boc-D-phenylglycine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. pharmtech.com [pharmtech.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Protein Forced Degradation Studies [intertek.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of D-p-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic amino acid of significant pharmacological importance, primarily serving as a crucial chiral building block for the synthesis of semi-synthetic β-lactam antibiotics, including amoxicillin and cephalexin.[1][2] While its L-enantiomer is a known constituent of complex natural products like the glycopeptide antibiotics vancomycin and teicoplanin, the de novo natural biosynthesis of D-HPG has not been identified.[2][3][4] Production of D-HPG has historically relied on chemical synthesis and enzymatic resolution, which are often associated with environmental concerns and inefficiencies.[2][4][5] This has spurred significant research into biocatalytic and synthetic biology approaches to develop sustainable and efficient production methods. This guide provides a comprehensive overview of the natural context of p-hydroxyphenylglycine, details the established biosynthetic pathway of its L-enantiomer, and presents the engineered enzymatic and whole-cell cascades designed for the stereospecific production of D-HPG.
Part 1: Natural Occurrence of p-Hydroxyphenylglycine
The vast majority of amino acids found in proteins and primary metabolism are of the L-configuration. D-amino acids, while less common, are found in a variety of natural products, particularly those produced by microorganisms like bacteria and fungi, where they play roles in cell wall structure, signaling, and chemical defense.[6][7]
The non-proteinogenic amino acid p-hydroxyphenylglycine (HPG) is a prime example of a monomer incorporated into larger secondary metabolites through non-ribosomal peptide synthesis (NRPS).[3][8] Its most notable natural role is as a key structural component of glycopeptide antibiotics, a class of drugs critical for treating infections caused by Gram-positive bacteria.[9]
1.1. Incorporation into Glycopeptide Antibiotics
L-p-hydroxyphenylglycine is a conserved residue in the heptapeptide core of vancomycin and teicoplanin-type antibiotics.[10][11] These antibiotics are produced by actinomycete bacteria, such as:
-
Amycolatopsis orientalis (producer of vancomycin and chloroeremomycin)[2][3]
-
Kibdelosporangium aridum (producer of chloroeremomycin)[12]
In the vancomycin scaffold, the aryl side chains of HPG and another non-proteinogenic amino acid, (S)-3,5-dihydroxyphenylglycine (Dpg), are oxidatively cross-linked by cytochrome P450 enzymes. This cross-linking creates a rigid, cup-shaped conformation essential for the antibiotic's mechanism of action: binding to the D-Ala-D-Ala terminus of peptidoglycan precursors to inhibit bacterial cell wall synthesis.[9][10] The presence of HPG is therefore fundamental to the antibiotic's bioactivity.
Table 1: Natural Products Containing p-Hydroxyphenylglycine Residues
| Natural Product Class | Example(s) | Producing Organism (Example) | Role of HPG |
| Glycopeptide Antibiotics | Vancomycin, Teicoplanin, Chloroeremomycin | Amycolatopsis orientalis | Structural core of the heptapeptide aglycone; site of oxidative cross-linking and glycosylation.[3][10] |
Part 2: Biosynthesis of p-Hydroxyphenylglycine
While a natural pathway for D-HPG remains undiscovered, the elucidation of the L-HPG biosynthetic pathway in glycopeptide-producing bacteria has provided a foundational blueprint for engineering D-HPG production routes.[2][3]
The Natural Biosynthetic Pathway to L-p-Hydroxyphenylglycine
The biosynthesis of L-HPG is a multi-step enzymatic process that begins with chorismate, an intermediate of the shikimate pathway. Research on the chloroeremomycin biosynthetic gene cluster in Amycolatopsis orientalis identified a four-enzyme pathway.[3][12]
The established pathway proceeds as follows:
-
Chorismate to Prephenate: Catalyzed by a chorismate mutase.[12]
-
Prephenate to 4-Hydroxyphenylpyruvate (4-HPP): Catalyzed by a prephenate dehydrogenase.[12]
-
4-HPP to (S)-4-Hydroxymandelate (S-HMA): This key step is catalyzed by 4-hydroxymandelate synthase (HmaS) , an iron-dependent dioxygenase that performs an oxidative decarboxylation of the substrate.[1][3][13]
-
S-HMA to 4-Hydroxyphenylglyoxylate (HPGL): The alcohol group of S-HMA is oxidized to a ketone by 4-hydroxymandelate oxidase (Hmo) , an FMN-dependent enzyme.[1][3][12]
-
HPGL to L-p-Hydroxyphenylglycine (L-HPG): The final step is a stereospecific transamination catalyzed by L-p-hydroxyphenylglycine transaminase (HpgT) , which typically uses L-tyrosine as the amino donor.[3][12]
Engineered Pathways for D-p-Hydroxyphenylglycine Production
The industrial demand for D-HPG has driven the development of biocatalytic routes that offer higher stereoselectivity and milder reaction conditions than traditional chemical methods.[1] These routes can be broadly categorized into enzymatic conversion of synthetic precursors and de novo biosynthesis from simple carbon sources.
The most established biocatalytic method for D-HPG production involves a two-enzyme system that resolves a racemic mixture of a chemically synthesized precursor, DL-p-hydroxyphenylhydantoin (DL-HPH).[1][14][15][16] This whole-cell transformation is typically carried out using recombinant Escherichia coli.[15][17]
The pathway consists of two steps:
-
Ring Opening: D-hydantoinase (Hase) stereoselectively opens the hydantoin ring of the D-enantiomer within the racemic DL-HPH mixture to form N-carbamoyl-D-p-hydroxyphenylglycine.[1][17] The remaining L-HPH can be racemized to DL-HPH, allowing for a theoretical 100% conversion.
-
Hydrolysis: N-carbamoyl-D-amino acid hydrolase (Case) , also known as D-carbamoylase, hydrolyzes the N-carbamoyl intermediate to yield optically pure D-HPG.[1][15]
More recently, efforts have focused on designing and implementing novel, cofactor self-sufficient pathways in microbial hosts to produce D-HPG directly from simple feedstocks like glucose or readily available amino acids like L-tyrosine.[1][2][18] These synthetic pathways borrow enzymes from the natural L-HPG route but crucially replace the final step with an enzyme that ensures D-stereospecificity.
One such designed pathway, engineered in hosts like Pseudomonas putida and E. coli, starts from L-tyrosine:[1][2]
-
L-Tyrosine to 4-HPP: An endogenous or overexpressed tyrosine aminotransferase (TyrB) converts L-tyrosine to 4-HPP.[2][5]
-
4-HPP to S-HMA: This step utilizes the same 4-hydroxymandelate synthase (HmaS) from the natural L-HPG pathway.[2][5]
-
S-HMA to HPGL: The oxidation is performed by an S-mandelate dehydrogenase or a combination of a mandelate racemase (MdlA) and an R-mandelate dehydrogenase (R-MdlB) .[2][5] The use of a dehydrogenase is advantageous as it can regenerate NADH, contributing to the cofactor balance of the cell.[2]
-
HPGL to D-HPG: This is the critical stereochemistry-determining step. Instead of an L-transaminase, a D-amino acid transaminase (D-HpgAT) or an engineered meso-diaminopimelate dehydrogenase (DAPDH) is used to catalyze the reductive amination of HPGL to D-HPG.[1][2][5]
Part 3: Key Methodologies and Experimental Protocols
The study and optimization of D-HPG biosynthesis rely on robust analytical methods and well-defined experimental protocols. The following sections provide validated methodologies derived from published research.
Protocol: Quantification of D-HPG by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying D-HPG production and assessing enantiomeric purity.
-
Objective: To separate and quantify D-HPG from reaction mixtures or culture supernatants.
-
Methodology:
-
Sample Preparation: Centrifuge the reaction mixture or cell culture at 12,000 x g for 5 minutes to pellet cells and debris.[1] Collect the supernatant.
-
Chromatography System: An HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector set to a wavelength between 220-280 nm.
-
Quantification: Calculate the concentration of D-HPG by comparing the peak area to a standard curve generated with known concentrations of purified D-HPG.
-
Chiral Analysis: To determine enantiomeric excess (>99% is often the goal), a chiral column (e.g., a crown ether-based column) is required, or the sample must be derivatized with a chiral reagent prior to analysis on a standard C18 column.[1]
-
Protocol: 4-Hydroxymandelate Synthase (HmaS) Activity Assay
This protocol measures the activity of HmaS, the enzyme catalyzing the conversion of 4-HPP to S-HMA.
-
Objective: To determine the specific activity of purified HmaS or its activity in cell-free extracts.
-
Causality: Measuring the initial rate of product formation provides a reliable measure of enzyme efficiency, which is critical for identifying bottlenecks in an engineered pathway.
-
Methodology: [1]
-
Reaction Mixture Preparation: In a total volume of 1 mL of Tris-HCl buffer (50 mM, pH 8.0), combine:
-
10 mM 4-hydroxyphenylpyruvate (HPP)
-
0.5 mM CoSO₄ (a common cofactor for this class of enzyme)
-
10 µM of purified HmaS enzyme
-
-
Reaction Incubation: Incubate the mixture at 30°C for 5 minutes. The short incubation time ensures the measurement of the initial reaction velocity.
-
Reaction Termination: Stop the reaction by rapid centrifugation (12,000 x g, 5 min) to pellet the enzyme or by adding a quenching agent like an acid.
-
Analysis: Analyze the supernatant for the production of (S)-4-hydroxymandelate (HMA) using the HPLC method described in section 3.1.
-
Activity Calculation: One unit of HmaS activity is defined as the amount of enzyme required to produce 1 µmol of S-HMA per minute under the specified conditions.
-
Protocol: Whole-Cell Biotransformation of DL-HPH to D-HPG
This protocol outlines a typical procedure for producing D-HPG using recombinant E. coli cells expressing the hydantoinase and carbamoylase enzymes.
-
Objective: To achieve high-yield conversion of a racemic substrate to an optically pure product using engineered whole cells.
-
Self-Validation: The success of this protocol is validated by achieving a high conversion yield (e.g., >95%) and high enantiomeric excess (>99%) of the D-HPG product, as measured by HPLC.
-
Methodology:
-
Cell Growth and Induction:
-
Grow the recombinant E. coli strain in a suitable rich medium (e.g., LB broth) with appropriate antibiotics at 37°C.
-
When the culture reaches a mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce the expression of the target enzymes (D-hydantoinase and D-carbamoylase) by adding an inducer (e.g., IPTG for lac-based promoters).
-
Continue cultivation at a lower temperature (e.g., 20-25°C) for several hours to ensure proper protein folding.
-
-
Cell Harvest and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0) to remove residual media components. Resuspend the cells in the same buffer to a desired final cell density.
-
-
Biotransformation Reaction:
-
In a reaction vessel, combine the cell suspension with the substrate, DL-hydroxyphenylhydantoin (DL-HPH). A typical starting concentration is 140 mM.[15] Due to the low solubility of DL-HPH, it is added as a slurry.[17]
-
Incubate the reaction at an optimized temperature (e.g., 37-45°C) with agitation to ensure proper mixing.[17]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC for the consumption of DL-HPH and the formation of D-HPG.
-
-
Product Recovery: Once the reaction reaches completion (typically within 24-32 hours), separate the cells by centrifugation. The supernatant contains the D-HPG product, which can be further purified.[1]
-
Conclusion and Future Outlook
D-p-hydroxyphenylglycine stands as a compelling example of a valuable non-proteinogenic amino acid at the intersection of natural product chemistry and industrial biotechnology. While its natural occurrence is confined to the L-enantiomer within complex secondary metabolites, the elucidation of its biosynthetic pathway has been instrumental in guiding the rational design of synthetic cascades. The development of engineered microbial systems capable of de novo D-HPG synthesis represents a significant advancement towards green and sustainable manufacturing, moving away from a reliance on chemical precursors.[2][18]
Future research will likely focus on:
-
Enzyme Engineering: Improving the catalytic efficiency, stability, and substrate specificity of key enzymes like HmaS and D-amino acid transaminases through directed evolution and rational design.[1]
-
Pathway Optimization: Fine-tuning metabolic flux in host organisms to enhance the supply of precursors and cofactors, thereby increasing final product titers and yields.
-
Discovery of Novel Enzymes: Bioprospecting diverse environments for novel enzymes with desirable properties for D-HPG synthesis, including potentially a naturally occurring D-HPG pathway.
These efforts will continue to advance the industrial-scale production of D-HPG, ensuring a stable supply of this critical intermediate for the pharmaceutical industry.
References
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024-10-08).
- Biosynthetic Pathways to Nonproteinogenic α-Amino Acids - PubMed. (2020-03-25).
- Biosynthetic Pathways to Nonproteinogenic α-Amino Acids | Chemical Reviews. (2019-12-23).
- A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC - PubMed Central.
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC - NIH. (2024-10-09).
- Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids.
- De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - ACS Publications. (2022-03-04).
- Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics - PubMed.
- Glycopeptide antibiotic biosynthesis: enzymatic assembly of the dedicated amino acid monomer (S)-3,5-dihydroxyphenylglycine - PubMed. (2001-12-18).
- 4-hydroxymandelate synthase - Grokipedia.
- Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics - MDPI.
- Biosynthetic pathway of phenylglycine (a) and dihydroxyphenylglycine... - ResearchGate.
- De Novo Biosynthesis of D‐p‐Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture - American Chemical Society. (2022-01-04).
- (PDF) A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine from L-tyrosine - ResearchGate.
- Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics**Supported in part by NIH grant GM 49338. | Request PDF - ResearchGate. (2025-08-09).
- Vancomycin and teicoplanin family members containing the... | Download Scientific Diagram - ResearchGate.
- De Novo Biosynthesis of D‑p‑Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - Medicine Innovates.
- De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed. (2022-03-18).
- Oxidative deamination - Wikipedia.
- Biosynthesis of the vancomycin group of antibiotics: characterisation of a type III polyketide synthase in the pathway to (S)-3,5-dihydroxyphenylglycine - PubMed.
- Enzymatic route for the production of D-p-hydroxyphenylglycine from... - ResearchGate.
- Oxidative deamination - Grokipedia.
- One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed.
- Oxidative Deamination of Amino Acids by Molecular Oxygen with Pyridoxal Derivatives and Metal Ions as Catalysts - NSUWorks. (1991-08-01).
- Insights into the mechanism of oxidative deamination catalyzed by DOPA decarboxylase. (2008-07-08).
- Occurrence of D-amino acids in natural products - PubMed. (2023-11-07).
- Oxidative deamination – Knowledge and References - Taylor & Francis.
- Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed. (2019-10-23).
- Tandem action of glycosyltransferases in the maturation of vancomycin and teicoplanin aglycones: novel glycopeptides - PubMed. (2001-04-17).
- Occurrence of D-amino acids in natural products - PMC - NIH. (2023-11-07).
- (PDF) Biocatalytic production of D-p-hydroxyphenylglycine using cell surface display of D- hydantoinase and D-carbamoylase on Escherichia coli - ResearchGate. (2025-10-07).
- Glycopeptides (Vancomycin, Teicoplanin) - Microbe Online. (2019-11-19).
- Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens - MDPI.
- To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense - PMC - NIH.
- Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - MDPI.
- Properties and mechanisms of action of naturally occurring antifungal peptides - PMC.
Sources
- 1. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of D-amino acids in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 9. microbeonline.com [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Tandem action of glycosyltransferases in the maturation of vancomycin and teicoplanin aglycones: novel glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to the Safe Handling of Boc-4-hydroxy-D-phenylglycine
Introduction: Navigating the Nuances of a Key Chiral Building Block
Boc-4-hydroxy-D-phenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in synthetic organic chemistry. Its utility is particularly pronounced in the development of novel pharmaceuticals, including the synthesis of advanced cephem derivatives for antibacterial agents targeting pathogens like Helicobacter Pylori.[1] As with any specialized reagent, a sophisticated understanding of its properties and safety profile is not merely a regulatory formality but a prerequisite for ensuring experimental integrity, laboratory safety, and the well-being of research personnel.
This guide moves beyond a simple recitation of safety data sheet (SDS) points. It is designed to provide researchers, scientists, and drug development professionals with a deeper, field-tested perspective on the safe and effective handling of this compound. We will explore the causality behind safety protocols, offering a framework for risk assessment and management that is both scientifically sound and practically applicable in a dynamic research environment.
Part 1: Core Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of safe laboratory practice. Inconsistencies in naming conventions or CAS numbers can lead to the mishandling of reagents. For this compound, it is crucial to use the correct identifiers to access accurate safety information.
| Identifier | Value | Source(s) |
| Chemical Name | N-tert-Butoxycarbonyl-D-(4-hydroxyphenyl)glycine | [2][3] |
| CAS Number | 27460-85-1 | [1][2][3][4] |
| Molecular Formula | C13H17NO5 | [3][5][6] |
| Molecular Weight | 267.28 g/mol | [3][5][6] |
| Synonyms | Boc-D-Phg(4-OH)-OH, N-Boc-R-4-Hydroxyphenylglycine | [3][7] |
The physical properties of a chemical dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols. This compound is a solid that requires specific considerations, particularly regarding its hygroscopic nature.
| Property | Value | Source(s) |
| Appearance | Off-white to beige solid/powder | [3] |
| Melting Point | 160-199 °C (with decomposition) | [3] |
| Solubility | Slightly soluble in DMSO and Ethanol | [3] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |
Part 2: Hazard Identification and Proactive Risk Assessment
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). Understanding these hazards is the first step in mitigating risk.
-
Skin Irritation (Category 2, H315): Causes skin irritation.[3][8]
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[3][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[3][8]
Expert Insight: The irritant nature of this compound can be attributed to its chemical structure. As a fine powder, it presents an inhalation hazard, capable of physically irritating the mucous membranes of the respiratory tract. The carboxylic acid and phenolic hydroxyl groups can interact with proteins and lipids in the skin and eyes, leading to irritation upon contact. The causality is clear: preventing dispersion of the powder and avoiding direct contact are the primary safety objectives.
A systematic approach to risk assessment is non-negotiable. The following workflow illustrates a logical process for evaluating and managing the risks associated with handling this compound.
Caption: Risk assessment workflow for handling chemical reagents.
Part 3: Protocols for Safe Handling and Storage
Adherence to detailed, validated protocols is the cornerstone of laboratory safety. Simply "being careful" is insufficient; safety is a function of deliberate, repeatable actions.
Protocol 1: Weighing and Handling the Solid Compound
Objective: To accurately weigh a specific quantity of this compound powder while minimizing airborne dispersal and potential exposure.
Rationale: This protocol prioritizes containment. As a fine, irritant powder, the primary risk during weighing is inhalation and contamination of the work area.[9] Using an enclosure and methodical technique prevents the compound from becoming airborne.
Methodology:
-
Preparation: Designate a specific work area for handling the compound. Cover the surface with disposable bench paper.[9] Ensure a chemical waste container is properly labeled and accessible.
-
Engineering Control: Place an analytical balance inside a chemical fume hood or a vented balance enclosure. This is critical to contain any airborne particles.[9]
-
PPE: Don appropriate PPE: a lab coat, nitrile gloves, and chemical splash goggles.
-
Pre-Weighing: Tare the balance with a suitable weigh boat. Using a weigh boat minimizes the chance of spillage compared to weighing directly into glassware.[9]
-
Aliquotting: Open the main stock container inside the ventilated enclosure. Use a clean spatula to carefully transfer the approximate amount of powder to the weigh boat. Do not tap the spatula on the side of the container, as this can generate dust. Keep containers closed as much as possible.[9]
-
Final Weighing: Close the stock container. Make fine adjustments to the weight on the balance.
-
Cleanup: Once the desired weight is achieved, carefully transfer the powder to your reaction vessel. Immediately clean the spatula. Roll up the disposable bench paper, place it in a sealed bag, and dispose of it in the designated chemical waste container.
Storage Best Practices
Rationale: The hygroscopic nature of this compound means it readily absorbs atmospheric moisture.[3][10] This can compromise the compound's integrity and affect experimental results. Proper storage is essential for both safety and scientific validity.
-
Container: Always keep the container tightly closed.[11]
-
Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[12]
-
Inert Atmosphere: For long-term storage or for researchers in humid environments, storing the container inside a desiccator or a nitrogen-purged glove box is a highly recommended best practice.[10]
Part 4: Personal Protective Equipment (PPE) Selection
PPE is the last line of defense. Its selection should be dictated by the specific task and the associated level of risk.
Caption: Task-based PPE selection for this compound.
-
Eye Protection: Chemical splash goggles are mandatory when handling the solid or concentrated solutions. Safety glasses may be sufficient for handling highly dilute solutions.
-
Hand Protection: Nitrile gloves are standard. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after work.[11]
-
Skin and Body Protection: A lab coat should be worn at all times. Ensure it is fully buttoned. Do not wear sandals or open-toed shoes in the laboratory.[11]
Part 5: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with the location of safety equipment and these emergency procedures.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Protocol 2: Small Solid Spill Cleanup
Objective: To safely clean and decontaminate an area following a small spill (<5 grams) of this compound powder.
Rationale: The procedure is designed to prevent the spilled powder from becoming airborne and to ensure all residue is collected for proper disposal. Wetting the material is a key step to prevent dust generation.[13][14]
Methodology:
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure the spill is small and manageable. If the spill is large or involves other hazardous materials, evacuate and follow institutional emergency procedures.
-
PPE: Don appropriate PPE, including a lab coat, goggles, and double nitrile gloves.
-
Contain Dust: Gently cover the spill with a paper towel. Slightly moisten the paper towel with water to prevent the powder from becoming airborne. Caution: Do not add excessive water.
-
Collect: Carefully use a plastic scoop or dustpan to collect the moistened powder and paper towel. Place all materials into a heavy-duty plastic bag or a labeled waste container.[13][14]
-
Decontaminate: Wipe the spill area with a wet paper towel. Place the used towel into the waste bag.
-
Dispose: Seal the waste bag and affix a hazardous waste label. Dispose of the waste according to institutional and local regulations.
-
Final Steps: Remove PPE and wash hands thoroughly.
Part 6: Disposal and Final Considerations
Chemical waste must be managed responsibly to protect both people and the environment.
-
Waste Disposal: All waste materials, including the compound itself, contaminated consumables (gloves, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[8] Do not dispose of this material down the drain or in regular trash. The material should be sent to a licensed chemical destruction plant.[8]
Conclusion
This compound is an invaluable tool in the modern synthetic chemist's arsenal. Its potential, however, can only be safely realized through a culture of diligence, preparedness, and a fundamental respect for the materials we handle. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound, ensuring that scientific advancement and personal safety proceed hand in hand.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). 27460-85-1(N-Boc protected D-4-hydroxyphenylglycine). Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). n-(4-hydroxyphenyl)glycine suppliers USA. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 27460-85-1 Name: N-tert-Butoxycarbonyl-D-(4-hydroxyphenyl)glycine. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
University of Washington. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 5360549. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of 4-Hydroxy-D-phenylglycine. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. parchem.com [parchem.com]
- 3. N-Boc protected D-4-hydroxyphenylglycine | 27460-85-1 [chemicalbook.com]
- 4. 27460-85-1 CAS Manufactory [m.chemicalbook.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. This compound|BLD Pharm [bldpharm.com]
- 7. n-(4-hydroxyphenyl)glycine suppliers USA [americanchemicalsuppliers.com]
- 8. capotchem.com [capotchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. umanitoba.ca [umanitoba.ca]
A Technical Guide to Boc-4-hydroxy-D-phenylglycine: Synthesis, Characterization, and Application in Drug Development
Introduction: The Strategic Importance of Boc-4-hydroxy-D-phenylglycine in Synthesis
In the landscape of pharmaceutical development and complex organic synthesis, the precise control of reactive functional groups is paramount. Non-proteinogenic amino acids, such as 4-hydroxy-D-phenylglycine, are critical chiral building blocks for a variety of therapeutics, most notably semi-synthetic β-lactam antibiotics like amoxicillin.[1] The strategic use of protecting groups is fundamental to prevent unwanted side reactions and ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-4-hydroxy-D-phenylglycine (this compound), a key derivative that facilitates the incorporation of the 4-hydroxy-D-phenylglycine moiety in multi-step syntheses. We will delve into its core physicochemical properties, provide a detailed and validated protocol for its synthesis and purification, outline rigorous analytical methodologies for its characterization, and discuss its critical applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for the effective utilization of this important synthetic intermediate.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. This compound is an off-white solid that requires refrigerated storage (2-8°C) to maintain its stability.
| Property | Value | Source(s) |
| CAS Number | 27460-85-1 | Multiple sources |
| Molecular Formula | C₁₃H₁₇NO₅ | Multiple sources |
| Molecular Weight | 267.28 g/mol | Multiple sources |
| Appearance | Off-White Solid | Multiple sources |
| Storage | 2-8°C Refrigerator | Multiple sources |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of this compound is achieved through the selective protection of the α-amino group of 4-hydroxy-D-phenylglycine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] The following protocol is a robust and scalable method for the preparation of high-purity this compound.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Dissolution: In a suitable reaction vessel, dissolve 4-hydroxy-D-phenylglycine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Basification: Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution and stir until all solids have dissolved. The base is crucial to deprotonate the amino group, enhancing its nucleophilicity.
-
Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 1 M solution of a weak acid such as citric acid. This step protonates the carboxylate, making the product extractable into an organic solvent.
-
Extract the product into ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
For further purification, the crude product can be crystallized from a suitable solvent system, such as ethyl acetate/hexane or by slurrying in a weak polar solvent.[3][4]
-
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound, ensuring its suitability for downstream applications.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for assessing the purity of protected amino acids.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity typically exceeding 98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation.
-
¹H NMR (in DMSO-d₆): Expected signals would include:
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
A doublet in the aromatic region (around 6.7-7.2 ppm) for the protons on the phenyl ring.
-
A singlet for the α-proton of the amino acid.
-
A broad singlet for the phenolic hydroxyl group.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR (in DMSO-d₆): Key signals would be observed for the carbonyls of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the phenyl ring and the α-carbon.
Diagram of the Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Development
The primary application of this compound is as a protected building block in the synthesis of semi-synthetic antibiotics. The D-enantiomer of 4-hydroxyphenylglycine is a crucial side chain in several beta-lactam antibiotics, including amoxicillin.[1] The Boc protecting group allows for the coupling of the 4-hydroxyphenylglycine moiety to the antibiotic nucleus (e.g., 6-aminopenicillanic acid) without interference from the reactive amino group. Following the coupling reaction, the Boc group can be cleanly removed under acidic conditions to yield the final API.
Beyond antibiotics, Boc-protected amino acids are indispensable in peptide synthesis and the development of peptidomimetics. The ability to selectively protect and deprotect the amino functionality is a cornerstone of solid-phase and solution-phase peptide synthesis.
Conclusion
This compound is a vital synthetic intermediate with significant applications in the pharmaceutical industry. Its effective use is predicated on a solid understanding of its properties, a reliable synthetic and purification protocol, and rigorous analytical characterization. The methodologies and insights provided in this guide offer a comprehensive framework for researchers and developers to confidently and efficiently utilize this important chiral building block in their synthetic endeavors, ultimately contributing to the advancement of new therapeutics.
References
- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
-
Crystallization method of Boc-amino acid. Eureka | Patsnap. Available at: [Link]
-
Chemistry vs. bacteria, # 36. Amoxicillin, the factory. (2021). Bio Based Press. Available at: [Link]
Sources
The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of peptides and complex organic molecules. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, a robust and versatile tool for the temporary masking of primary and secondary amines. This guide provides an in-depth exploration of the Boc protecting group, delving into the chemical principles that govern its application, detailed field-proven protocols for its use, and a critical analysis of its strategic importance in modern synthetic chemistry.
The Rationale for Amine Protection: Why the Boc Group is Essential
In the intricate choreography of multi-step organic synthesis, particularly in peptide synthesis, the amine functional group presents a significant challenge. Its inherent nucleophilicity and basicity can lead to a multitude of unwanted side reactions, including self-coupling and polymerization, thereby compromising the yield and purity of the target molecule.[1][2] The ideal protecting group must be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively under mild conditions that do not compromise the integrity of the rest of the molecule.[3]
The Boc group, introduced in the late 1950s, fulfills these criteria exceptionally well. It is typically introduced via di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) and is characterized by its stability to a wide range of nucleophiles and bases.[4] This stability allows for the selective deprotection of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, enabling orthogonal protection strategies that are critical in complex syntheses.[4][]
The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection: The Formation of a Carbamate
The protection of an amino acid with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.
Caption: Mechanism of Boc Protection.
The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which is a good leaving group. This anion then acts as a base to deprotonate the newly formed N-Boc-ammonium salt. The unstable tert-butyl carbonic acid subsequently decomposes to carbon dioxide and tert-butanol.[6]
Boc Deprotection: Acid-Mediated Cleavage
The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols: A Guide to Best Practices
The following protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction completion and product purity.
General Protocol for Boc Protection of an Amino Acid
This protocol is a robust starting point for the Boc protection of most amino acids.
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M HCl (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate. Stir until all solids have dissolved.
-
Addition of Boc₂O: To the stirred solution, add a solution of Boc₂O in dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously for 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5-10% methanol in chloroform.[6] The starting amino acid should remain at the baseline, while the Boc-protected product will have a higher Rf value. Visualize spots with ninhydrin stain (the starting material will stain purple/blue, the product will not).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the Boc-protected amino acid with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
General Protocol for TFA-Mediated Boc Deprotection
This protocol outlines the standard procedure for removing the Boc group.
Materials:
-
Boc-protected amino acid or peptide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole - see Table 2)
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail by adding the appropriate scavengers to a mixture of TFA and DCM (typically 1:1 v/v).[8][9]
-
Deprotection Reaction: Dissolve the Boc-protected compound in the cleavage cocktail and stir at room temperature for 1-2 hours.
-
Monitoring: The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Product Precipitation: After completion, concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation (if the product is not volatile). Add cold diethyl ether to the concentrated residue to precipitate the deprotected amine salt.
-
Isolation: Isolate the precipitated product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Navigating Challenges: Side Reactions and Steric Hindrance
While the Boc group is generally reliable, certain challenges can arise.
Side Reactions During Deprotection
The primary concern during acid-mediated deprotection is the generation of the highly reactive tert-butyl cation.[6] This electrophile can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.
Table 1: Common Side Reactions in Boc Deprotection and Mitigation Strategies
| Amino Acid Residue | Side Reaction | Mitigation Strategy |
| Tryptophan (Trp) | Alkylation of the indole ring | Addition of scavengers such as triisopropylsilane (TIS) and water to the cleavage cocktail.[10] |
| Methionine (Met) | Oxidation to methionine sulfoxide | Use of scavengers like thioanisole.[10] |
| Cysteine (Cys) | Alkylation of the thiol group | Addition of scavengers such as 1,2-ethanedithiol (EDT).[11] |
Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Cocktail | Composition (v/v/v) | Application |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, especially for peptides containing sensitive residues. |
| TFA/TIS/Water | 95:2.5:2.5 | For peptides without highly sensitive residues. |
| TFA/Thioanisole/EDT/Anisole | 90:5:3:2 | Particularly effective for peptides with arginine residues.[11] |
Challenges with Sterically Hindered Amino Acids
Amino acids with bulky side chains, such as valine and isoleucine, can present challenges in both protection and subsequent coupling reactions due to steric hindrance. For the Boc protection of these amino acids, the use of stronger bases or longer reaction times may be necessary. In some cases, alternative protecting group strategies may be considered.
Analytical Validation: Ensuring Success at Every Step
Rigorous analytical monitoring is the cornerstone of a self-validating protocol.
Table 3: Analytical Techniques for Monitoring Boc Synthesis
| Technique | Application | Expected Observations |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress | Protection: Disappearance of the baseline amino acid spot and appearance of a higher Rf product spot. Deprotection: Disappearance of the starting Boc-protected spot and appearance of a lower Rf or baseline product spot.[6] |
| ¹H NMR Spectroscopy | Structural confirmation | Protection: Appearance of a characteristic singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[6] |
| ¹³C NMR Spectroscopy | Structural confirmation | Protection: Appearance of signals around 80 ppm (quaternary carbon of the tert-butyl group) and 28 ppm (methyl carbons of the tert-butyl group).[12] |
| Mass Spectrometry | Confirmation of molecular weight | Protection: Increase in mass corresponding to the addition of the Boc group (100.12 g/mol ). Deprotection: Decrease in mass corresponding to the loss of the Boc group. |
Strategic Comparison: Boc vs. Other Protecting Groups
The choice of protecting group is a critical strategic decision in synthesis design.
Table 4: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Key Disadvantages |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to bases and nucleophiles; widely used and well-understood. | Harsh acidic deprotection can be incompatible with acid-sensitive substrates. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Mild deprotection conditions; orthogonal to acid-labile groups.[] | Labile to some nucleophiles; dibenzofulvene byproduct can be problematic. |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd-C) | Stable to acidic and basic conditions; orthogonal to both Boc and Fmoc. | Not suitable for substrates containing reducible functional groups (e.g., alkenes, alkynes). |
Conclusion: The Enduring Utility of the Boc Group
The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its robust nature, coupled with well-established protocols for its introduction and removal, ensures its continued relevance in the synthesis of peptides, pharmaceuticals, and other complex molecular architectures. A comprehensive understanding of its chemistry, including potential side reactions and mitigation strategies, empowers researchers to employ the Boc group with precision and confidence, paving the way for the successful and efficient synthesis of novel molecules that can address pressing challenges in medicine and science.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - Supporting Information. The Royal Society of Chemistry. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis, characterization and radiolabeling of a novel chelating agent N, N'-bis (phenylalanine)-1, 2-ethylenediamine for developing a tumor imaging agent. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5557-5565. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
TLC Seperation of N-Boc thiol. Reddit. [Link]
-
Boc Deprotection (TFA). Common Organic Chemistry. [Link]
-
Sulieman, A. A., et al. (2016). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. International Journal of Advanced and Innovative Research, 5(5), 1-13. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry. [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]
-
Fields, G. B. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in enzymology, 289, 104-123. [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
-
Dual protection of amino functions involving Boc. ResearchGate. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. National Institutes of Health. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Boc-4-hydroxy-D-phenylglycine in Modern Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic amino acids are critical architectural elements in the design of novel therapeutics, offering unique structural and functional properties. Among these, 4-hydroxy-D-phenylglycine is a key component found in glycopeptide antibiotics such as vancomycin.[1][2] Its successful incorporation into complex peptide sequences hinges on a robust and well-considered protecting group strategy. This technical guide provides an in-depth comparison of Nα-Boc-4-hydroxy-D-phenylglycine with other protected analogues, primarily those utilizing Fmoc and Cbz strategies. We will explore the chemical principles, practical advantages, and potential pitfalls of each methodology, grounded in mechanistic understanding and field-proven protocols. This document serves as a comprehensive resource for researchers aiming to optimize the synthesis of peptides containing this vital building block.
Introduction: The Strategic Importance of Protected Amino Acids
Peptide synthesis is a methodical process of forming amide bonds in a specific sequence.[] To prevent uncontrolled polymerization and ensure regioselectivity, the α-amino group of the incoming amino acid must be temporarily masked with a protecting group.[4] The choice of this group is one of the most critical decisions in the synthesis workflow, dictating the reaction conditions, potential side reactions, and overall efficiency.[]
The tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, represent the two dominant strategies in modern solid-phase peptide synthesis (SPPS).[][6] A third, the carboxybenzyl (Cbz) group, removed by catalytic hydrogenolysis, offers an orthogonal approach vital for specific applications, particularly in solution-phase synthesis.[4][7]
This guide focuses on Boc-4-hydroxy-D-phenylglycine, a derivative of an amino acid essential for the biological activity of vancomycin-class antibiotics.[8][9] We will dissect the properties of the Boc protecting group in this context and compare it directly with Fmoc and Cbz strategies, providing scientists with the necessary framework to make informed decisions for their synthetic campaigns.
Physicochemical Profile: this compound
Understanding the fundamental properties of the starting material is paramount for successful synthesis. Boc-protected amino acids are generally crystalline solids, a characteristic that aids in their purification and long-term storage.[][11]
| Property | Value | Source(s) |
| CAS Number | 27460-85-1 | [12] |
| Molecular Formula | C₁₃H₁₇NO₅ | [12] |
| Molecular Weight | 267.28 g/mol | [9] |
| Appearance | Off-White Solid | [9] |
| Melting Point | >160-199 °C (decomposed) | [12] |
| Solubility | Slightly soluble in DMSO and Ethanol | [12][13] |
| Storage Conditions | 2-8°C, Hygroscopic, Under inert atmosphere | [9] |
The Core Chemistry: A Tale of Three Protecting Groups
The fundamental difference between the Boc, Fmoc, and Cbz strategies lies in the chemical mechanism used for their removal, which defines their orthogonality and compatibility with other functional groups in the peptide.[14]
The Boc Strategy: Acid-Labile Protection
The Boc group is the cornerstone of the original Merrifield solid-phase synthesis approach.[] It is stable under basic conditions and catalytic hydrogenation but is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[15][16]
Mechanism of Deprotection: The process is an acid-catalyzed elimination.[17]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[18]
-
Fragmentation: The protonated carbamate fragments, cleaving the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid.[14][18]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine of the amino acid.[17][18] The liberated amine is then protonated under the acidic conditions, forming an ammonium salt.[18]
Advantages:
-
Orthogonality: Stable to bases and nucleophiles, making it orthogonal to the Fmoc group.[14]
-
Solution Phase: Boc-protected fragments often have better solubility and crystallinity, which is advantageous for fragment condensation strategies in solution-phase synthesis.[]
-
Aggregation Disruption: The acidic deprotection step protonates the N-terminus, which can help disrupt inter-chain hydrogen bonding and improve solvation for aggregation-prone sequences.[6]
Disadvantages:
-
Harsh Conditions: Repeated use of strong acid (TFA) can lead to degradation of sensitive residues.[]
-
Side Reactions: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic side chains like those of Tryptophan, Methionine, and Tyrosine.[19][20] This is particularly relevant for 4-hydroxy-D-phenylglycine, as the phenolic ring is susceptible to alkylation.[20]
-
Hazardous Reagents: The final cleavage step in Boc-SPPS often requires extremely hazardous acids like hydrofluoric acid (HF) to remove side-chain protecting groups (typically benzyl-based).[15]
The Fmoc Strategy: Base-Labile Protection
Developed as a milder alternative, the Fmoc strategy has become the dominant choice for routine SPPS.[][6] The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in DMF.[]
Advantages:
-
Mild Conditions: Base-labile deprotection avoids the use of strong acids, preserving the integrity of acid-sensitive residues and linkers.[][]
-
Higher Purity: The milder conditions generally lead to fewer side reactions and higher purity of the crude peptide product.[6]
-
Automation Friendly: The chemistry is highly compatible with automated peptide synthesizers.[]
Disadvantages:
-
Base Sensitivity: Not suitable for peptides containing base-labile functionalities.
The Cbz Strategy: Hydrogenolysis
The carboxybenzyl (Cbz, or Z) group was the first to be used for controlled peptide synthesis.[4] It is stable to both acidic and basic conditions used in Boc and Fmoc strategies, respectively, and is typically removed by catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).[7]
Advantages:
-
High Orthogonality: Can be used in combination with both Boc and Fmoc groups for complex synthetic routes requiring differential protection.[7][14]
-
Clean Byproducts: The byproducts of deprotection are toluene and carbon dioxide, which are volatile and easily removed.[4]
Disadvantages:
-
Catalyst Poisoning: Not suitable for peptides containing sulfur (Methionine, Cysteine) as these residues can poison the palladium catalyst.
-
SPPS Incompatibility: Catalytic hydrogenation is not readily compatible with the solid-phase format.
Comparative Summary
| Feature | Boc Strategy | Fmoc Strategy | Cbz Strategy |
| Protecting Group | tert-Butyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl | Carboxybenzyl |
| Deprotection Reagent | Strong Acid (TFA)[15] | Base (Piperidine)[] | H₂ / Pd/C[7] |
| Primary Advantage | Good for aggregation-prone sequences; solution-phase utility.[][6] | Mild conditions; high purity; automation friendly.[][6] | Orthogonal to both Boc and Fmoc strategies.[14] |
| Primary Disadvantage | Harsh acid; side reactions from t-butyl cation.[19][20] | Incompatible with base-labile groups. | Incompatible with SPPS and sulfur-containing residues. |
| Side-Chain Strategy | Benzyl-based (requires HF for cleavage).[] | tert-Butyl-based (cleaved by TFA).[] | Varies; often used in solution phase. |
The Challenge of the Hydroxyphenyl Side Chain
The phenolic hydroxyl group of 4-hydroxy-D-phenylglycine introduces specific challenges that must be addressed.
-
Alkylation during Boc Deprotection: As mentioned, the electron-rich phenolic ring is a prime target for electrophilic attack by the tert-butyl cation generated during TFA-mediated deprotection.[20] This leads to the formation of a tert-butylated side product, which can be difficult to separate from the desired peptide.
-
O-Acylation during Coupling: The hydroxyl group is nucleophilic and can potentially be acylated during the activation and coupling of the next amino acid, leading to branched peptide impurities. This is less common with standard carbodiimide activation but can be a concern with highly reactive coupling agents.
-
Requirement for Side-Chain Protection: In many synthetic schemes, particularly those involving long sequences or reactive reagents, the phenolic hydroxyl group itself must be protected. In Fmoc synthesis, an acid-labile group like tert-butyl (tBu) is common, while in Boc synthesis, a group cleaved by strong acid (e.g., Benzyl) might be used.
Experimental Protocols & Methodologies
The following protocols are provided as validated starting points for researchers.
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol details the removal of the Boc group from the N-terminus of a resin-bound peptide.
Objective: To quantitatively remove the Nα-Boc group while minimizing side reactions.
Materials:
-
Peptide-resin (1.0 eq.)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS), 1-2% v/v)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM containing 1-2% TIS to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA solution.
-
Add a second portion of 50% TFA in DCM with scavenger.
-
Agitate for 20-30 minutes. Causality Note: The first short treatment removes the bulk of the Boc groups, while the second, longer treatment ensures complete deprotection. The scavenger is critical to quench the tert-butyl cations generated, preventing side-chain alkylation.[20]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
To neutralize the N-terminal ammonium salt, wash the resin with a 10% solution of DIPEA in DMF for 2 minutes (2x).
-
Wash the resin again with DMF (3x) to remove excess base. The resin is now ready for the next coupling step.
-
Self-Validation: Perform a Kaiser test on a small sample of beads. A positive result (blue color) indicates the presence of free primary amines and successful deprotection.
Protocol 2: Peptide Coupling with this compound
This protocol describes the coupling of this compound to a deprotected resin-bound peptide using HBTU activation.
Objective: To achieve an efficient and racemization-free coupling of the amino acid.
Materials:
-
Deprotected peptide-resin (1.0 eq.)
-
This compound (3.0 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3.0 eq.)
-
DIPEA (6.0 eq.)
-
DMF, peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution to begin the activation. Allow to pre-activate for 2-5 minutes. Causality Note: Pre-activation forms the reactive HOBt-ester of the amino acid. Minimizing this time, especially for sensitive amino acids, reduces the risk of racemization.[19]
-
Add the activated amino acid solution to the swollen, deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").[19]
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Objective: To assess the purity of the crude peptide after cleavage from the resin.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject 10-20 µL onto the column.
-
Elute the peptide using a linear gradient, for example, 5% to 95% Solvent B over 30 minutes.
-
Monitor the absorbance at 220 nm and 280 nm. Causality Note: Monitoring at 220 nm detects the peptide backbone, while 280 nm is useful for aromatic residues like the hydroxyphenyl group.
-
Integrate the peak areas to determine the percentage purity of the main product and identify any side products (e.g., deletion sequences, alkylated products). Further analysis by mass spectrometry (LC-MS) is required to confirm the identity of all peaks.[21][22]
Strategic Synthesis: A Decision Framework
Choosing the right protecting group strategy is context-dependent. The following decision tree provides a logical framework for this process.
Conclusion
The selection of a protecting group for 4-hydroxy-D-phenylglycine is a strategic choice with significant downstream consequences.
-
The Boc strategy , while classic and effective for certain aggregation-prone sequences and solution-phase synthesis, presents a major liability due to the potential for side-chain alkylation by the tert-butyl cation. This necessitates careful use of scavengers and rigorous purification.
-
The Fmoc strategy is generally the preferred method for the solid-phase synthesis of peptides containing 4-hydroxy-D-phenylglycine. Its mild, orthogonal deprotection conditions minimize side reactions and are highly amenable to automation, leading to cleaner crude products.
-
The Cbz strategy remains a valuable tool for specific applications in solution-phase synthesis where its orthogonality to both Boc and Fmoc groups is required.
Ultimately, the optimal choice depends on the specific peptide sequence, the overall synthetic strategy (solid-phase vs. solution-phase), and the available laboratory resources. By understanding the underlying chemical principles and potential pitfalls of each approach, researchers can navigate these choices effectively to achieve their synthetic goals.
References
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BenchChem. (2025).
- BOC Sciences.
- BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- BOC Sciences.
- BOC Sciences. BOC-amino acids.
- RSC Publishing. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- ChemicalBook. (2025). N-Boc protected D-4-hydroxyphenylglycine.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- ChemicalBook. (2025). This compound.
- Boger, D. L., et al. (2011). Next Generation Total Synthesis of Vancomycin. PMC - NIH.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Nicolaou, K. C., et al. (2005). Total Synthesis of Vancomycin Aglycon—Part 1. Scite.ai.
- ChemicalBook. (2025). This compound.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Pharmaffili
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients.
Sources
- 1. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. This compound | 1217464-82-8 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. N-Boc protected D-4-hydroxyphenylglycine | 27460-85-1 [chemicalbook.com]
- 13. This compound | 1217464-82-8 [amp.chemicalbook.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Boc-4-hydroxy-D-phenylglycine: Commercial Sourcing and Purity Assessment for Pharmaceutical Applications
Introduction: The Critical Role of Boc-4-hydroxy-D-phenylglycine in Drug Development
N-tert-Butoxycarbonyl-4-hydroxy-D-phenylglycine (this compound) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its rigid structure, conferred by the phenylglycine core, and the presence of a protected amine and a phenolic hydroxyl group make it a valuable building block for synthesizing complex molecules. It serves as a crucial intermediate in the manufacture of semi-synthetic β-lactam antibiotics, including Cefprozil, and is utilized in the synthesis of novel peptide-based therapeutics.[1][2] The stereochemical and chemical purity of this reagent is paramount, as impurities can lead to the formation of undesired diastereomers or side-products, introducing significant risks of altered pharmacological activity and toxicity in the final drug substance.[3]
This guide provides an in-depth analysis of the commercial landscape for this compound, details the available purity grades, and outlines the essential analytical methodologies required to verify its quality for research and cGMP (current Good Manufacturing Practice) environments.
Section 1: Commercial Availability and Purity Grades
This compound is available from a range of chemical suppliers, catering to different scales of research and manufacturing, from milligrams for initial screening to kilograms for process development. The purity offered by these suppliers varies, and it is crucial for the end-user to select a grade appropriate for their application. Purity is typically defined by two key parameters: chemical purity (assay) and enantiomeric purity (enantiomeric excess, e.e.).
Leading Commercial Suppliers
A variety of suppliers offer this compound. These range from large, well-known catalog companies to specialized manufacturers of amino acid derivatives and pharmaceutical intermediates. Researchers should consider factors such as available analytical data (Certificate of Analysis), lot-to-lot consistency, and regulatory support when selecting a supplier.
Understanding Purity Specifications
The required purity of this compound is dictated by its intended use. Early-stage research may tolerate lower purity (e.g., ≥98%), while late-stage development and manufacturing of active pharmaceutical ingredients (APIs) demand the highest purity available (e.g., >99.5% assay, >99.8% e.e.).
Below is a summary of typical purity grades available from various commercial suppliers. Note that specifications can change, and it is essential to consult the supplier's most recent Certificate of Analysis for lot-specific data.
| Supplier Category | Typical Chemical Purity (Assay) | Typical Enantiomeric Purity (e.e.) | Common Analytical Methods Cited |
| General Research Chemicals | ≥98% to >99%[4][5] | Often not specified or lower (e.g., 95%) | NMR, HPLC |
| Specialty Amino Acid Suppliers | >99.0% | >99.0% to >99.8% | HPLC, Chiral HPLC, Titration[6] |
| Pharmaceutical Intermediate Mfrs. | ≥99.5% | ≥99.5% | HPLC, NMR, MS, IR, Titration[1][7] |
This table is a generalized representation. For specific product details, please refer to individual supplier documentation.
Section 2: The Analytical Scientist's Toolkit for Quality Control
A robust analytical strategy is essential to validate the identity, purity, and stereochemical integrity of incoming this compound. A comprehensive Certificate of Analysis should include data from several orthogonal techniques.[1]
Workflow for Incoming Material Qualification
The following diagram illustrates a typical workflow for the quality control (QC) assessment of a new batch of this compound.
Caption: Quality Control Workflow for this compound.
Core Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of Boc-protected amino acids.[8] The introduction of the hydrophobic Boc group makes these compounds well-suited for Reversed-Phase HPLC (RP-HPLC).[8]
-
Chemical Purity (Assay): An RP-HPLC method, typically using a C18 stationary phase, is employed to determine the main peak's area percentage relative to all other peaks. This provides the chemical purity value. The method must be validated for specificity, linearity, accuracy, and precision. Potential impurities include starting materials from the synthesis (e.g., 4-hydroxy-D-phenylglycine) or by-products from the Boc protection step.
-
Enantiomeric Purity (Chiral HPLC): Determining the enantiomeric excess is critical. This requires a specialized chiral stationary phase (CSP). For Boc-protected amino acids, macrocyclic glycopeptide (e.g., Teicoplanin-based) and polysaccharide-based CSPs have proven highly effective.[3][9][10] These columns can resolve the D- and L-enantiomers, allowing for the quantification of the undesired L-isomer, often down to levels below 0.1%.[10] The ability to achieve baseline resolution is essential for accurate quantification.[9]
Protocol: Chiral HPLC for Enantiomeric Purity
The following is a representative protocol for determining the enantiomeric excess of this compound. Method optimization is always required.
Objective: To separate and quantify the D- and L-enantiomers of this compound.
1. Instrumentation and Columns:
- HPLC system with UV detector.
- Chiral Column: A macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC T) or a polysaccharide-based CSP is recommended.[6][9]
2. Chromatographic Conditions (Starting Point):
- Mobile Phase: Reversed-phase mode is a viable choice.[9] A typical mobile phase could be a mixture of an aqueous buffer (e.g., Ammonium Acetate or Ammonium Trifluoroacetate) and an organic modifier like Acetonitrile or Methanol. The use of volatile buffers makes the method compatible with LC/MS.[9]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 220 nm or 275 nm (due to the phenol chromophore).
- Injection Volume: 10 µL.
3. Sample Preparation:
- Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.
- Prepare a racemic standard (if available) to confirm the elution order of the enantiomers.
4. Analysis and Calculation:
- Inject the sample and integrate the peak areas for both the D- (major) and L- (minor, impurity) enantiomers.
- Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
Confirmatory and Complementary Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying organic impurities. The spectra should correspond to the assigned structure.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
-
Karl Fischer Titration: Determines the water content, which is crucial for calculating the assay on a dry basis.[11]
Section 3: Implications of Purity in Pharmaceutical Synthesis
The stringent control of both chemical and chiral purity of this compound is not merely an academic exercise; it is a regulatory and safety imperative.
-
Pharmacological Activity: In peptide synthesis, the incorporation of the wrong enantiomer (L-form) results in a diastereomeric peptide impurity. Diastereomers can have vastly different conformations, leading to reduced binding affinity to the biological target and, consequently, lower efficacy.
-
Toxicology and Immunogenicity: Diastereomeric impurities are treated as distinct chemical entities by regulatory bodies. They must be characterized, and their levels strictly controlled, as they can possess unique and undesirable toxicological profiles or elicit an immunogenic response.[3]
-
Process Consistency: High and consistent purity of starting materials ensures predictable reaction kinetics, simplifies downstream purification processes, and leads to a more robust and reproducible manufacturing process, ultimately reducing batch failures and costs.
Conclusion
For researchers and drug development professionals, this compound is more than just a chemical; it is a critical component that directly impacts the quality, safety, and efficacy of the final therapeutic product. A thorough understanding of the supplier landscape, coupled with rigorous in-house analytical verification of chemical and enantiomeric purity, is a foundational element of sound scientific practice and a prerequisite for successful pharmaceutical development. Always demand a comprehensive Certificate of Analysis and, when necessary, perform independent testing to ensure the material meets the stringent requirements of your research and development programs.
References
- A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online.
- This compound. Santa Cruz Biotechnology.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- This compound. CRO Splendid Lab Pvt. Ltd.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
- D-4-Hydroxyphenylglycine. ChemScene.
- Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health (NIH).
- 4-Hydroxy-D-(-)-2-phenylglycine. TCI Chemicals.
- This compound.
- Specification Sheet for p-Hydroxyphenyl glycine hydrochloride. Carl ROTH.
- N-Boc protected D-4-hydroxyphenylglycine. ChemicalBook.
- This compound. BLD Pharm.
- High Quality 99% Purity of 4-Hydroxy-D-(-)-2-phenylglycine CAS NO 22818-40-2. Echemi.
- Cefprozil EP Impurity A. SynThink Research Chemicals.
- 4-Hydroxy-D-phenylglycine ≥98%. Sigma-Aldrich.
- N-Boc protected D-4-hydroxyphenylglycine. ChemicalBook.
- D(-)-4-Hydroxyphenylglycine, 98+%. Thermo Scientific Chemicals.
- This compound. Pharmaffiliates.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. Thermo Scientific Chemicals D(-)-4-Hydroxyphenylglycine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. phenomenex.com [phenomenex.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. carlroth.com [carlroth.com]
Methodological & Application
Coupling reagents for Boc-4-hydroxy-D-phenylglycine in peptide synthesis
Application Notes and Protocols
Topic: Coupling Reagents for Boc-4-hydroxy-D-phenylglycine in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Strategic Coupling of this compound: A Guide to Mitigating Racemization and Side Reactions
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug development, offering enhanced proteolytic stability, conformational constraint, and novel biological activities. This compound (Boc-D-Hpg-OH) is a valuable building block, notably found in glycopeptide antibiotics like vancomycin.[1] However, its successful integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is complicated by two intrinsic chemical challenges: the high propensity for racemization at the α-carbon and potential side reactions involving the unprotected phenolic hydroxyl group.
This guide provides a detailed analysis of these challenges and offers strategic solutions, focusing on the selection of appropriate coupling reagents and optimized protocols for Boc-based SPPS.
The Core Challenges
-
Racemization: Phenylglycine and its derivatives are notoriously susceptible to base-catalyzed racemization.[2] The α-proton is unusually acidic due to the resonance-stabilizing effect of the adjacent phenyl ring. During the base-catalyzed coupling step, this proton can be abstracted, forming a planar carbanion intermediate that can be re-protonated from either face, leading to epimerization.[3] This loss of stereochemical integrity can drastically reduce or eliminate the biological activity of the final peptide.[4]
-
The Phenolic Hydroxyl Group: The nucleophilic nature of the 4-hydroxy group presents a second challenge. During carboxyl group activation, this phenol can be acylated by the activated amino acid, leading to the formation of ester side products. This side reaction consumes the activated amino acid and results in difficult-to-separate impurities. While protecting the phenol group is an option, it adds complexity and cost to the synthesis. Therefore, methods that allow for the direct coupling of the unprotected amino acid are highly desirable.
The following diagram illustrates the base-catalyzed epimerization process that poses a significant risk during the coupling of phenylglycine derivatives.
Caption: Base-catalyzed racemization of Boc-D-phenylglycine.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor in successfully incorporating this compound. The ideal reagent will provide rapid amide bond formation while minimizing both racemization and O-acylation. The table below compares several classes of common coupling reagents.
| Reagent Class | Examples (Abbreviation) | Key Advantages | Potential Drawbacks for Boc-D-Hpg-OH |
| Carbodiimides | DIC, DCC, EDC | Low cost, simple byproducts (ureas).[5][6] | High risk of racemization without additives.[7] O-acylation of phenol is possible. DCC byproduct is insoluble, problematic for SPPS.[6] |
| Additives | HOBt, HOAt, OxymaPure® | Significantly suppress racemization when used with carbodiimides.[6][7] Enhance coupling efficiency. Oxyma is non-explosive.[8] | HOBt/HOAt are potentially explosive.[7] |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | High coupling efficiency and speed.[7][9] HATU is extremely reactive and effective for hindered couplings.[5] | Requires a base (e.g., DIPEA), which increases racemization risk.[1] Can cause guanidinylation of the N-terminus if used in excess.[10] |
| Phosphonium | PyBOP, PyAOP | High reactivity, similar to aminium salts. Byproducts are generally non-carcinogenic (unlike original BOP).[5] Avoids guanidinylation side reaction.[11] | Also requires a base, posing a racemization risk. Can be more expensive. |
| Specialty Reagents | DEPBT, COMU | Mediate amide bond formation with remarkable resistance to racemization.[4][7] Excellent choice for sensitive residues. | Can be slower than aminium/phosphonium reagents. Higher cost. |
Strategic Workflows and Protocols
The optimal strategy for coupling this compound involves a careful balance of the coupling reagent, base, and reaction conditions to favor amide bond formation exclusively.
The following diagram outlines the key steps in a single coupling cycle during Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of peptide bond formation using HATU.
Protocol 3: Low-Racemization Coupling with DEPBT
DEPBT is a phosphonium salt-based reagent known for its exceptional ability to suppress racemization, making it an excellent choice for difficult couplings like phenylglycine. [4][7]
-
Resin Preparation: Start with 0.1 mmol of N-terminally deprotected, neutralized, and swollen peptide-resin.
-
Reagent Preparation: In a single vial, combine this compound (1.5 eq, 0.15 mmol, 40.1 mg) and DEPBT (1.5 eq, 0.15 mmol, 44.8 mg) in DMF (approx. 1.5 mL).
-
Coupling: Add the reagent mixture to the resin. Add a tertiary base such as DIPEA or NMM (3.0 eq, 0.3 mmol).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. DEPBT couplings can be slower, so allow adequate time. Monitor with the Kaiser test. [12]5. Washing: Upon completion (negative Kaiser test), filter and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Proceed: The resin is ready for the next step in the synthesis.
Conclusion and Best Practices
The successful incorporation of this compound is readily achievable with careful consideration of the coupling methodology.
-
For routine synthesis: A well-optimized DIC/HOBt protocol offers a balance of cost and effectiveness, provided reaction times are monitored to avoid side reactions.
-
For speed and efficiency: HATU is an excellent choice, but requires the use of a weaker or more sterically hindered base (NMM, TMP) instead of DIPEA to minimize the significant risk of racemization. [1]* For maximum stereochemical fidelity: When the absolute preservation of chirality is paramount, reagents like DEPBT or COMU are the preferred choice, as they are specifically designed to minimize epimerization. [4] In all cases, coupling with the unprotected phenolic hydroxyl group is the more efficient strategy, avoiding additional protection and deprotection steps. By selecting the appropriate reagent and optimizing reaction conditions, researchers can confidently incorporate this valuable amino acid into their target peptides, advancing the frontiers of drug discovery and chemical biology.
References
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chempep.com [chempep.com]
Introduction: The Critical Role of N-Boc-4-hydroxy-D-phenylglycine in Synthesis
An Application Guide to the Deprotection of N-Boc-4-hydroxy-D-phenylglycine
N-Boc-4-hydroxy-D-phenylglycine is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic β-lactam antibiotics and various peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) group serves as a robust and reliable protecting group for the α-amino function, preventing unwanted reactions during synthetic transformations.[] Its widespread use stems from its stability in a variety of reaction conditions and its predictable, clean removal under acidic conditions.[2][3]
However, the deprotection of this specific amino acid derivative presents a unique challenge. The presence of the electron-rich phenolic side chain necessitates a carefully controlled deprotection strategy. This guide provides a detailed examination of the underlying chemical principles, field-proven protocols, and critical considerations for the successful deprotection of N-Boc-4-hydroxy-D-phenylglycine, ensuring high yield and purity of the desired product for researchers and drug development professionals.
The Chemistry of Deprotection: Mechanism and Inherent Challenges
The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA).[4] This is followed by the heterolytic cleavage of the C-O bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily decarboxylates, releasing carbon dioxide and yielding the free amine, which is protonated under the acidic conditions to form an ammonium salt.[3][4]
The primary challenge arises from the liberated tert-butyl cation. This highly reactive electrophile can readily attack nucleophilic sites within the molecule.[5] For 4-hydroxy-D-phenylglycine, the phenolic ring is a potent nucleophile, making it highly susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation.[5] This irreversible side reaction leads to the formation of tert-butylated aromatic byproducts, which can be difficult to separate from the desired product and significantly reduce the overall yield.
To mitigate this, "scavengers" are employed. These are nucleophilic agents added to the reaction mixture to trap the tert-butyl cation, preventing it from reacting with the product. The scavenger reacts preferentially with the cation, effectively neutralizing the threat to the electron-rich aromatic ring.[6]
Caption: Boc deprotection mechanism and the role of scavengers.
Standard Deprotection Protocols
The choice of protocol depends on the stability of other functional groups in the molecule and the desired scale of the reaction. The most common and robust method involves strong acidolysis with TFA, while milder conditions using HCl may be suitable for particularly sensitive substrates.
Protocol 1: Trifluoroacetic Acid (TFA) with Scavengers
This is the most prevalent and efficient method for Boc deprotection. The use of a scavenger is mandatory to protect the phenolic ring.
-
Principle: TFA is a strong acid that rapidly cleaves the Boc group at room temperature.[7] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed. Scavengers like anisole, thioanisole, or water are essential to prevent C-alkylation of the hydroxyphenyl group.
-
Advantages: Fast, reliable, and generally high-yielding. The reaction is typically complete within 1-3 hours.[8]
-
Disadvantages: TFA is corrosive and requires careful handling. The method may not be suitable for molecules containing other acid-labile protecting groups.
Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent
This method offers a slightly milder alternative to TFA and can be advantageous in certain contexts.
-
Principle: A saturated solution of HCl in a non-protic organic solvent, such as 1,4-dioxane or ethyl acetate, provides the acidic environment for deprotection.[9] The reaction may proceed more slowly than with TFA.
-
Advantages: Can offer better selectivity if other, more acid-sensitive groups are present. Reagents are readily available and inexpensive.
-
Disadvantages: Reaction times can be longer. Dioxane is a peroxide-forming solvent and requires careful handling and storage. The complete removal of HCl can sometimes be more difficult than TFA.
Data Summary of Deprotection Methods
| Parameter | Protocol 1: TFA/DCM with Scavenger | Protocol 2: HCl in Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Ethyl Acetate |
| Scavengers | Mandatory. Anisole, Water, Thioanisole | Recommended, especially for prolonged reactions. |
| Concentration | 25-50% TFA in DCM (v/v)[8][10] | 4M HCl in Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1 - 3 hours[8] | 2 - 12 hours |
| Work-up | Evaporation, precipitation with ether[11] | Evaporation, trituration |
| Pros | Fast, highly efficient, well-documented | Milder, good for some sensitive substrates |
| Cons | Corrosive, can cleave other acid-labile groups | Slower, potential for solvent-related hazards (dioxane) |
Experimental Workflow and Protocols
Caption: A typical workflow for Boc deprotection in solution.
Detailed Protocol 1: TFA/DCM with Anisole Scavenger
Materials:
-
N-Boc-4-hydroxy-D-phenylglycine
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Anisole, reagent grade
-
Diethyl ether, anhydrous, cold (stored at <4 °C)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-Boc-4-hydroxy-D-phenylglycine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Add anisole (1.0-2.0 eq) to the solution to act as a scavenger.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Prepare a deprotection solution of 50% TFA in DCM (v/v). Slowly add this solution (approx. 10 eq of TFA relative to the substrate) to the reaction mixture dropwise over 5-10 minutes.[11]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting residue may be an oil or a semi-solid.
-
To the residue, add a sufficient volume of cold diethyl ether and stir or sonicate vigorously. The deprotected product should precipitate as its trifluoroacetate salt.
-
Collect the solid product by vacuum filtration. Wash the solid thoroughly with several portions of cold diethyl ether to remove residual anisole and other organic impurities.
-
Dry the white to off-white solid under high vacuum to yield the final product, 4-hydroxy-D-phenylglycine trifluoroacetate salt.
Detailed Protocol 2: 4M HCl in 1,4-Dioxane
Materials:
-
N-Boc-4-hydroxy-D-phenylglycine
-
4M HCl in 1,4-Dioxane (commercially available or freshly prepared)
-
Diethyl ether, anhydrous, cold
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Add N-Boc-4-hydroxy-D-phenylglycine (1.0 eq) to a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-Dioxane (approx. 10-20 mL per gram of substrate, ensuring a large excess of HCl).
-
Stir the mixture at room temperature. The starting material may not fully dissolve initially, but the reaction will proceed.
-
Stir for 2-6 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be left for longer (e.g., overnight), but care should be taken to exclude moisture.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane and excess HCl. Co-evaporation with DCM or toluene can help remove the final traces of acid.
-
Add cold diethyl ether to the residue and triturate to induce precipitation of the product as the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-hydroxy-D-phenylglycine hydrochloride.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, extend the reaction time or increase the concentration/equivalents of the acid. Ensure that all reagents are anhydrous, as water can sometimes slow the reaction.[9] In SPPS, incomplete deprotection leads to deletion sequences.[12]
-
Formation of Colored Impurities: The formation of colored byproducts often indicates alkylation of the phenol ring or other side reactions. Ensure an adequate amount of scavenger is used. For highly sensitive substrates, performing the entire reaction at 0 °C may be beneficial.
-
Product Isolation: The deprotected amino acid salts are often highly polar and may be hygroscopic. Work quickly during filtration and ensure all solvents are anhydrous to obtain a free-flowing solid. If the product oils out instead of precipitating, try scratching the flask or adding a seed crystal.
-
Safety: Both TFA and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). 1,4-Dioxane is a potential carcinogen and can form explosive peroxides upon storage.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). General Procedure for the deprotection of the Boc-group. Supporting Information. Retrieved from [Link]
-
ResearchGate. (2018). Boc deprotection conditions tested. Retrieved from [Link]
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Synthesis and Evaluation of Novel GPR88 Agonists Derived from Boc-4-hydroxy-D-phenylglycine: An Application Guide
Introduction: Targeting GPR88 for Neurological Disorders
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key brain region involved in motor control, cognition, and emotional processing.[1][2] Its strategic location and involvement in critical neural circuits have positioned GPR88 as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1][3] GPR88 signaling is mediated through its coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][4][5] The development of potent and selective GPR88 agonists is therefore a critical step in validating this receptor as a drug target and advancing novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and functional evaluation of GPR88 agonists derived from Boc-4-hydroxy-D-phenylglycine. This chemical scaffold has proven to be a valuable starting point for generating potent modulators of GPR88 activity.[6] We will delve into the rationale behind the synthetic strategy and provide step-by-step instructions for key experimental procedures, empowering researchers to confidently synthesize and evaluate their own GPR88 agonist candidates.
Synthetic Strategy: Leveraging this compound for Agonist Development
The synthesis of GPR88 agonists based on the 4-hydroxyphenylglycine scaffold typically involves a multi-step process. The core strategy revolves around the amide coupling of a protected 4-hydroxyphenylglycine derivative with a suitable amine-containing fragment, followed by further modifications and deprotection steps. The use of this compound provides a chiral starting material with a readily cleavable protecting group, ensuring stereochemical control and facilitating subsequent synthetic transformations.
The following diagram outlines the general synthetic workflow for preparing a representative GPR88 agonist from this compound.
Caption: General synthetic workflow for GPR88 agonists.
Part 1: Synthesis of a Phenylglycinol-Derived GPR88 Agonist
This section provides a detailed protocol for the synthesis of a GPR88 agonist structurally related to the 2-AMPP class of compounds.[6] The procedure involves the reduction of the carboxylic acid of this compound to an alcohol, followed by etherification and amide coupling.
Protocol 1.1: Synthesis of (R)-tert-butyl (1-hydroxy-2-(4-hydroxyphenyl)ethyl)carbamate
This initial step reduces the carboxylic acid of this compound to the corresponding amino alcohol.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex solution (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (R)-tert-butyl (1-hydroxy-2-(4-hydroxyphenyl)ethyl)carbamate.
Protocol 1.2: O-Alkylation of the Phenolic Hydroxyl Group
This step introduces a desired alkyl chain onto the phenolic hydroxyl group, a key modification for GPR88 agonist activity.
Materials:
-
(R)-tert-butyl (1-hydroxy-2-(4-hydroxyphenyl)ethyl)carbamate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Alkyl bromide (e.g., 1-bromo-2-methylpentane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the product from Protocol 1.1 (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) and the desired alkyl bromide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the O-alkylated intermediate.
Protocol 1.3: Amide Coupling and Boc Deprotection
The final steps involve coupling with a carboxylic acid and removal of the Boc protecting group to yield the final GPR88 agonist.
Materials:
-
O-alkylated intermediate from Protocol 1.2
-
Carboxylic acid (e.g., (S)-2-phenylpropanoic acid)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Amide Coupling:
-
First, perform a Boc deprotection on the O-alkylated intermediate by dissolving it in a solution of 20% TFA in DCM and stirring for 1-2 hours at room temperature. Then, concentrate the solution in vacuo to remove the TFA and DCM.
-
Dissolve the resulting amine salt (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final GPR88 agonist.
-
Part 2: Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized GPR88 agonists.
Protocol 2.1: Purification by Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying small molecules.[7][8]
Instrumentation and Conditions:
-
System: Preparative HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
Gradient: A linear gradient tailored to the polarity of the target compound (e.g., 20-80% B over 30 minutes).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).
-
Filter the solution to remove any particulate matter.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions as they elute from the column.
-
Analyze the collected fractions by analytical HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2.2: Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and determine the molecular weight of the final compound.[9]
-
¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected protons and carbons and their chemical environments.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the purified compound by HRMS (e.g., ESI-TOF) to determine its exact mass and confirm its elemental composition.
Table 1: Representative Analytical Data for a Phenylglycinol-Derived GPR88 Agonist
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic, aliphatic, and amide protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |
| HRMS (ESI) | [M+H]⁺ ion observed with a mass accuracy of < 5 ppm. |
Part 3: In Vitro Functional Evaluation
The activity of the synthesized compounds as GPR88 agonists is determined through in vitro functional assays that measure the downstream consequences of receptor activation.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Caption: GPR88 signaling pathway upon agonist binding.
Protocol 3.1: cAMP Accumulation Assay (HTRF®)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.[4] A decrease in the HTRF signal corresponds to an increase in intracellular cAMP, and vice-versa. Since GPR88 is Gαi-coupled, agonist stimulation will lead to a decrease in cAMP levels, which is typically measured as an inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing human GPR88 (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
White, 384-well, low-volume microplates
-
Forskolin
-
Test compounds and reference agonist (e.g., 2-PCCA)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed GPR88-expressing cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the test compounds and reference agonist to the wells.
-
Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC₅₀ value.
Protocol 3.2: Calcium Mobilization Assay (FLIPR®)
For high-throughput screening, GPR88 can be co-expressed with a promiscuous G-protein, such as Gαqi5, which couples the receptor to the calcium signaling pathway.[1] This allows for the measurement of GPR88 activation using a fluorescent calcium indicator on a FLIPR (Fluorometric Imaging Plate Reader) system.
Materials:
-
CHO cells stably co-expressing GPR88 and Gαqi5
-
Black-walled, clear-bottom 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and reference agonist
-
FLIPR® Tetra system or equivalent
Procedure:
-
Cell Plating: Plate the GPR88/Gαqi5 cells in 384-well plates and incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the test compounds to the cell plate and immediately begin measuring the fluorescence signal over time.
-
-
Data Analysis: The increase in fluorescence intensity upon compound addition is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the agonist to determine the EC₅₀ value.
Table 2: Expected In Vitro Functional Activity of a Potent GPR88 Agonist
| Assay | Parameter | Typical Value |
| cAMP Accumulation (HTRF) | EC₅₀ (inhibition of forskolin) | 1 - 100 nM |
| Calcium Mobilization (FLIPR) | EC₅₀ | 1 - 500 nM |
Conclusion and Future Directions
This guide has provided a detailed framework for the synthesis and evaluation of novel GPR88 agonists based on the this compound scaffold. The protocols outlined herein are designed to be a valuable resource for researchers in the field of CNS drug discovery. By following these methodologies, scientists can efficiently generate and characterize new chemical entities targeting GPR88.
The continued exploration of the structure-activity relationships (SAR) of this and other agonist scaffolds will be crucial for the development of drug candidates with optimized potency, selectivity, and pharmacokinetic properties. Ultimately, the identification of high-quality GPR88 agonists will be instrumental in further elucidating the physiological roles of this important orphan receptor and in advancing novel treatments for a range of debilitating neurological and psychiatric disorders.
References
-
Decker, A. M., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of Biomedical Science, 24(1), 23. [Link]
-
Mizushima, K., et al. (2000). A novel G-protein-coupled receptor gene expressed in striatum. Genomics, 69(3), 314-321. [Link]
-
Logue, S. F., et al. (2009). The orphan GPCR, GPR88, modulates function of the striatal dopamine system: a possible therapeutic target for psychiatric disorders? Molecular and Cellular Neuroscience, 42(4), 438-447. [Link]
-
Meirsman, A. C., et al. (2016). The orphan receptor GPR88 gates the expression of behavioral anxiety. Neuropsychopharmacology, 41(5), 1346-1356. [Link]
-
Cisbio Bioassays. (n.d.). HTRF cAMP HiRange Assay. [Link]
-
Ye, N., et al. (2019). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience, 10(4), 1775-1793. [Link]
-
Jin, C., et al. (2014). Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor. ACS Chemical Neuroscience, 5(7), 576-587. [Link]
-
Jin, C., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry, 25(2), 805-812. [Link]
-
QIAGEN. (n.d.). Gαi Signaling. [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1629. [Link]
-
Dzierba, C. D., et al. (2015). Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88. Bioorganic & Medicinal Chemistry Letters, 25(7), 1448-1452. [Link]
-
Rahman, M. T., et al. (2024). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Journal of Medicinal Chemistry. [Link]
-
Decker, A. M., et al. (2016). Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor. Bioorganic & Medicinal Chemistry Letters, 26(22), 5553-5557. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures. [Link]
-
Revvity. (n.d.). How to run a cAMP HTRF assay. [Link] (Note: A representative YouTube link would be inserted here)
-
Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. [Link]
-
NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. [Link]
-
Frontiers in Cell and Developmental Biology. (2022). Gαi protein subunit: A step toward understanding its non-canonical mechanisms. [Link]
-
ResearchGate. (n.d.). Schematic representation of the major Gα protein signal transduction pathways. [Link]
-
ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (S)-(+)-2-Phenylglycinol(20989-17-7) 1H NMR [m.chemicalbook.com]
- 7. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bg.copernicus.org [bg.copernicus.org]
Application Notes and Protocols: A Guide to the Incorporation of Boc-4-hydroxy-D-phenylglycine into Peptide Libraries
Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Drug Discovery
The landscape of drug discovery is in a perpetual state of evolution, with a significant trajectory aimed at enhancing the therapeutic potential of peptide-based agents. Peptides offer a compelling intersection of the specificity seen in large biologics and the tissue penetration capabilities of small molecules.[1] However, native peptides often suffer from limitations such as poor metabolic stability and limited conformational diversity. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these hurdles, offering a gateway to novel therapeutics with improved pharmacological profiles.[2][3]
Boc-4-hydroxy-D-phenylglycine, a non-proteinogenic amino acid, is a particularly valuable building block in the construction of diverse peptide libraries.[4][5] Its rigid structure can impart conformational constraints on the peptide backbone, leading to enhanced binding affinity and selectivity for biological targets. The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. Furthermore, the hydroxyl group on the phenyl ring presents a versatile handle for post-synthesis modifications, such as pegylation or the attachment of reporter molecules. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS).
Core Principles: Navigating the Synthesis with this compound
The successful integration of this compound into a growing peptide chain hinges on a robust understanding of solid-phase peptide synthesis (SPPS) principles, particularly the Boc/Bzl protection strategy.[6][7] This strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable protecting groups, such as benzyl (Bzl) ethers, for side-chain protection.[6][8]
A critical consideration for this compound is the protection of its phenolic hydroxyl group. While the Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), the side-chain protecting group must remain intact throughout the synthesis and be removable only during the final cleavage step with a strong acid (e.g., hydrofluoric acid, HF, or a "cocktail" containing a high concentration of TFA).[9][10] For the hydroxyl group of 4-hydroxy-D-phenylglycine, a common and effective protecting group is the benzyl ether (Bzl). This orthogonal protection scheme is paramount to preventing unwanted side reactions at the hydroxyl group during peptide elongation.[7][11]
Experimental Workflow: A Step-by-Step Guide
The following sections provide a detailed, step-by-step methodology for the incorporation of this compound into peptide libraries using manual or automated solid-phase peptide synthesis.
Diagram of the SPPS Cycle for this compound Incorporation
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading
The choice of resin is dictated by the desired C-terminal functionality of the peptide. For C-terminal carboxylic acids, Wang resin is a common choice.[12]
Materials:
-
Wang Resin (100-200 mesh, ~0.7 mmol/g loading)
-
Boc-L-amino acid (first amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1 g) in DCM (15 mL) for 1 hour in a reaction vessel.
-
Drain the DCM and wash the resin with DMF (3 x 15 mL).
-
Dissolve the first Boc-L-amino acid (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add the amino acid solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry and agitate the mixture at room temperature for 4-12 hours.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 1 hour.
-
Wash the resin extensively with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).
-
Dry the resin under vacuum.
Protocol 2: Iterative Peptide Elongation with Boc-4-hydroxy(Bzl)-D-phenylglycine
This protocol outlines a single coupling cycle. This cycle is repeated for each amino acid in the peptide sequence.
Materials:
-
Peptide-resin from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-4-hydroxy(Bzl)-D-phenylglycine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection: Treat the peptide-resin with 25-50% TFA in DCM (v/v) for 30 minutes to remove the Boc protecting group.[6][10][15]
-
Washing: Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (v/v) for 5 minutes (repeat twice).[6]
-
Washing: Wash the resin with DMF (3 x 15 mL).
-
Coupling:
-
Pre-activate a solution of Boc-4-hydroxy(Bzl)-D-phenylglycine (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. The steric hindrance of D-phenylglycine may necessitate longer coupling times or the use of more potent coupling reagents like HATU.[16][17][18]
-
-
Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Diagram of the Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the Boc group.[15]
Protocol 3: Cleavage and Global Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the benzyl group from the 4-hydroxy-D-phenylglycine residue.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5 v/v)[19]
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive amino acids like tryptophan, methionine, and cysteine.[19][20]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Data Presentation and Characterization
Following synthesis, the purity and identity of the peptide must be confirmed. Orthogonal analytical methods are recommended to ensure a comprehensive characterization.[21]
| Analytical Technique | Purpose | Expected Outcome |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification.[22][23] | A single major peak corresponding to the target peptide. |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification.[22][24] | Observed molecular weight matching the calculated theoretical mass. |
| Amino Acid Analysis (AAA) | Confirmation of amino acid composition and peptide quantification.[22][25] | Correct stoichiometric ratios of all incorporated amino acids, including 4-hydroxy-D-phenylglycine. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of Boc-4-hydroxy(Bzl)-D-phenylglycine. | Increase coupling time, use a more potent coupling reagent (e.g., HATU, COMU), or perform a double coupling.[13][16] |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend cleavage time or use a stronger acid cocktail (e.g., HF). |
| Side Product Formation | Inadequate side-chain protection or scavenger use. | Ensure complete protection of the hydroxyl group and use appropriate scavengers in the cleavage cocktail.[6][19] |
Conclusion
The incorporation of this compound into peptide libraries represents a valuable strategy for the development of novel therapeutic candidates with enhanced properties.[26][27][28] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize these modified peptides. Careful attention to orthogonal protection strategies, appropriate coupling conditions, and thorough final characterization are the cornerstones of a successful synthesis campaign, ultimately paving the way for the discovery of next-generation peptide therapeutics.
References
- Tam, J. P., & Merrifield, R. B. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. The Journal of Organic Chemistry, 52(12), 2617-2625.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Peptide Characterization Techniques and Applications. (2025).
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
- Fields, G. B., & Noble, R. L. (1990). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International journal of peptide and protein research, 35(3), 161-214.
- Orthogonal Protection Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.).
- A Guide to Cross-Validation of Analytical Methods for Peptide Characteriz
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 6(2), 036-045.
- Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. (2023). MDPI.
- Canne, L. E., Ferredamare, A. R., & Kent, S. B. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489.
- Szostak, J. W., & Roberts, R. W. (1999). In vitro selection of mRNA display libraries containing an unnatural amino acid. Journal of the American Chemical Society, 121(49), 11644-11649.
- Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. (2018).
- Evolving a Peptide: Library Platforms and Diversification Strategies. (2019). Molecules, 24(21), 3985.
- Genetically Encoded Libraries of Nonstandard Peptides. (2017). International Journal of Molecular Sciences, 18(10), 2119.
- Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification. (2021). Accounts of Chemical Research, 54(15), 3244-3255.
- Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek.
- Protecting Groups in Peptide Synthesis. (2016).
- Cleavage from Wang Resin. (n.d.). Aapptec Peptides.
- Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degrad
- Unnatural Amino Acids for Peptide Synthesis. (n.d.). Sigma-Aldrich.
- METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER. (2017).
- Insights Into Designing Peptide-Based Libraries for Drug Discovery. (2021). GenScript.
- Peptide Characteriz
- Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development. (2024). LinkedIn.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Incorporation of non-canonical amino acids. (2012). Methods in molecular biology (Clifton, N.J.), 901, 145-169.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd.
- This compound. (n.d.). BLD Pharm.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- This compound. (n.d.).
- This compound. (n.d.). CRO Splendid Lab Pvt. Ltd.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Wang Linker Free of Side Reactions. (2012). Organic Letters, 15(1), 108-111.
- This compound. (2025). ChemicalBook.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2023).
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2003). The Journal of Organic Chemistry, 68(1), 350-353.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
- N-Boc-4-Hydroxyphenyl-DL-glycine. (n.d.). BOC Sciences.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- N-Boc protected D-4-hydroxyphenylglycine. (2025). ChemicalBook.
- Boc-D-phenylglycine. (n.d.). Chem-Impex.
Sources
- 1. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Boc protected D-4-hydroxyphenylglycine | 27460-85-1 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. file.globalso.com [file.globalso.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 19. peptide.com [peptide.com]
- 20. rsc.org [rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijsra.net [ijsra.net]
- 24. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 25. jpt.com [jpt.com]
- 26. Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. intavispeptides.com [intavispeptides.com]
Application Notes & Protocols: Strategic Solution-Phase Synthesis Involving Boc-4-hydroxy-D-phenylglycine
Abstract: This technical guide provides a comprehensive overview of solution-phase synthesis methodologies for incorporating the non-canonical amino acid N-tert-butyloxycarbonyl-D-4-hydroxyphenylglycine (Boc-D-Hpg-OH). Addressing the specific challenges posed by this residue—namely the reactive phenolic hydroxyl group and a high propensity for racemization—this document outlines field-proven strategies for side-chain protection, peptide coupling, and purification. Detailed protocols for benzyl ether protection, comparative peptide coupling reactions, and final deprotection are provided to guide researchers in pharmaceutical and drug development settings toward achieving high yield and optical purity.
Scientific Rationale & Strategic Overview
N-Boc-D-4-hydroxyphenylglycine is a cornerstone building block in medicinal chemistry, most notably as a critical side-chain precursor for blockbuster semi-synthetic β-lactam antibiotics like amoxicillin.[1][2] Its incorporation into peptide scaffolds presents two primary synthetic hurdles that dictate the overall strategy:
-
Phenolic Hydroxyl Group Reactivity: The hydroxyl group on the phenyl ring is nucleophilic and acidic. It can undergo unwanted side reactions during carboxyl group activation for peptide coupling (e.g., O-acylation). Therefore, its protection is not optional but mandatory for clean, high-yielding synthesis. The benzyl (Bzl) group is an ideal choice for this purpose, as it is stable to the acidic conditions used for Boc-deprotection and can be cleanly removed under orthogonal hydrogenolysis conditions.[3][4]
-
High Racemization Propensity: The α-hydrogen of phenylglycine derivatives is significantly more acidic than that of aliphatic amino acids. During carboxyl activation and coupling, particularly in the presence of base, this proton can be abstracted. The resulting carbanion is stabilized by resonance with the adjacent phenyl ring, facilitating racemization and leading to a loss of stereochemical integrity—a critical failure in drug development.[5][6]
This guide is therefore structured around a robust, three-phase workflow designed to mitigate these challenges effectively.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protecting Group Strategy for the Phenolic Hydroxyl of Boc-4-hydroxy-D-phenylglycine: An Application Guide
Introduction: Navigating the Synthesis of Complex Peptides and Drug Scaffolds
Boc-4-hydroxy-D-phenylglycine is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and complex peptides, most notably in the architecture of glycopeptide antibiotics like vancomycin.[1] Its trifunctional nature, possessing a Boc-protected amine, a carboxylic acid, and a phenolic hydroxyl group, presents a unique synthetic challenge. The reactivity of the phenolic hydroxyl group necessitates a robust protecting group strategy to prevent unwanted side reactions during peptide coupling or other synthetic transformations. An effective strategy must be orthogonal to the acid-labile Boc group and any protection employed for the carboxylic acid, ensuring selective deprotection at the desired stage of the synthesis.[2]
This comprehensive guide provides a detailed exploration of protecting group strategies for the phenolic hydroxyl of this compound. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for the most effective protecting groups, and present characterization data to ensure the reliability of the described methods.
Core Principle: The Necessity of Orthogonal Protection
The successful synthesis of peptides and complex molecules hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others.[2] In the context of this compound, the chosen protecting group for the phenolic hydroxyl must be stable under the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid) and any conditions used to deprotect the carboxyl group, should it also be protected.
A crucial consideration for this trifunctional amino acid is the potential for intramolecular reactions or side reactions involving the free carboxylic acid during the protection of the phenolic hydroxyl. Therefore, a common and often necessary preliminary step is the protection of the carboxylic acid, typically as a methyl or ethyl ester. This simplifies the subsequent protection of the phenolic hydroxyl and prevents unwanted esterification or other side reactions.
Recommended Protecting Groups for the Phenolic Hydroxyl
Based on their stability, ease of introduction and removal, and orthogonality to the Boc group, the following protecting groups are recommended for the phenolic hydroxyl of this compound:
-
Benzyl (Bn) Ether: A robust and widely used protecting group, stable to a broad range of reaction conditions.
-
tert-Butyldimethylsilyl (TBDMS) Ether: A versatile silyl ether offering mild introduction and fluoride-mediated deprotection.
-
Acetyl (Ac) Ester: A simple and readily introduced protecting group, removable under mild basic conditions.
The following sections will provide detailed protocols for the introduction and removal of these protecting groups, assuming a preliminary esterification of the carboxylic acid.
Experimental Workflow
The overall strategy for the protection and subsequent deprotection of the phenolic hydroxyl group of this compound is outlined below.
Figure 1: General workflow for the protection and deprotection of this compound.
Detailed Protocols and Application Notes
Part 1: Protection of the Carboxylic Acid (Esterification)
To prevent undesired reactions, the carboxylic acid of this compound is first converted to its methyl ester.
Protocol 1: Methyl Esterification using Trimethylchlorosilane in Methanol
This method provides a mild and efficient route to the methyl ester.
-
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Trimethylchlorosilane (TMSCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester as a solid.
-
-
Causality and Insights: TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is advantageous as it avoids the use of harsher acidic conditions that could potentially cleave the Boc group.
Part 2: Protection of the Phenolic Hydroxyl Group
With the carboxylic acid protected, the phenolic hydroxyl can be selectively protected using various methods.
Protocol 2: Benzylation using Benzyl Bromide and Potassium Carbonate
This classic Williamson ether synthesis is a reliable method for forming the benzyl ether.
-
Materials:
-
This compound methyl ester
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).
-
Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the O-benzyl derivative.
-
-
Trustworthiness and Validation: The progress of the reaction can be monitored by the disappearance of the starting material on a TLC plate. The product will have a higher Rf value. 1H NMR spectroscopy should confirm the presence of the benzyl group (aromatic protons around 7.3-7.4 ppm and a benzylic CH₂ singlet around 5.1 ppm). Mass spectrometry will show the expected increase in molecular weight.
Protocol 3: Silylation using TBDMSCl and Imidazole
This method provides a mild and efficient way to introduce the TBDMS protecting group.[3]
-
Materials:
-
This compound methyl ester
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates completion.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to yield the O-TBDMS derivative.
-
-
Expertise and Experience: The use of imidazole is crucial as it acts as both a base and a catalyst, forming a more reactive silylating agent.[3] DMF is an excellent solvent for this reaction due to its polar aprotic nature.
Protocol 4: Acetylation using Acetic Anhydride and Pyridine
This is a straightforward method for the formation of the acetyl ester.
-
Materials:
-
This compound methyl ester
-
Acetic anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the O-acetyl derivative.
-
-
Causality and Insights: Pyridine acts as a base to neutralize the acetic acid byproduct and also as a nucleophilic catalyst. The acidic and basic washes are essential to remove excess reagents and byproducts.
Part 3: Deprotection of the Phenolic Hydroxyl Group
The choice of deprotection method depends on the protecting group used.
Protocol 5: Hydrogenolysis using Palladium on Carbon
This is the most common and mildest method for benzyl ether cleavage.[4]
-
Materials:
-
O-Benzyl-Boc-4-hydroxy-D-phenylglycine methyl ester
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve the O-benzyl derivative in methanol or ethyl acetate.
-
Add 10% Pd/C (5-10% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
-
Protocol 6: Fluoride-Mediated Deprotection using TBAF
Tetrabutylammonium fluoride is the reagent of choice for cleaving silyl ethers.
-
Materials:
-
O-TBDMS-Boc-4-hydroxy-D-phenylglycine methyl ester
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the O-TBDMS derivative in THF.
-
Add TBAF solution (1.1 eq) at room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
Protocol 7: Mild Basic Hydrolysis (Saponification)
The acetyl group can be selectively removed under mild basic conditions.
-
Materials:
-
O-Acetyl-Boc-4-hydroxy-D-phenylglycine methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1 M aqueous solution
-
Tetrahydrofuran (THF) and Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the O-acetyl derivative in a mixture of THF and methanol.
-
Cool the solution to 0 °C and add 1 M LiOH or NaOH solution (1.1 eq) dropwise.
-
Stir at 0 °C for 1-2 hours, carefully monitoring by TLC to avoid saponification of the methyl ester.
-
Neutralize the reaction with 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Part 4: Deprotection of the Carboxylic Acid
Once the phenolic hydroxyl is deprotected, the methyl ester can be saponified to regenerate the free carboxylic acid.
Protocol 8: Saponification of the Methyl Ester
-
Materials:
-
This compound methyl ester
-
Lithium hydroxide (LiOH), 1 M aqueous solution
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add 1 M LiOH solution (1.5 eq) and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the final product.
-
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality with Boc |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone/DMF | H₂, Pd/C | Yes |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF | Yes |
| Acetyl (Ac) | Ac₂O, Pyridine, DCM | Mild base (e.g., LiOH) | Yes |
Conclusion
The selection of an appropriate protecting group for the phenolic hydroxyl of this compound is paramount for successful synthetic outcomes. This guide has outlined robust and reliable strategies employing benzyl, TBDMS, and acetyl protecting groups. The key to a successful approach lies in the initial protection of the carboxylic acid, followed by the selective protection and deprotection of the phenolic hydroxyl group. The detailed protocols and insights provided herein are intended to equip researchers with the necessary tools to confidently navigate the synthesis of complex molecules derived from this versatile amino acid.
References
-
13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
-
ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. [Link]
-
Guichard, G., & El-Mahdi, O. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]
-
ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
Zhou, G.-C. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
- Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Agasyan, A. A., et al. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 64(2), 83–87. [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
Semantic Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
The Royal Society of Chemistry. Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
-
ortho-Methyl Boc 4-AP — NPS Discovery new drug monograph. Drugs and Alcohol. [Link]
- Google Patents. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.
-
ResearchGate. (2025). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]
-
The Center for Forensic Science Research & Education. (2024). NPS Discovery — New Drug Monograph 2024 ortho-Methyl Boc-4-AP. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Google Patents.
-
ResearchGate. (2025). Effective silylation of carboxylic acids under solvent-free conditions with tert-butyldimethylsilyl chloride (TBDMSCL) and triisopropylsilyl chloride (TIPSCL) | Request PDF. [Link]
-
ResearchGate. (2025). Towards a selective Boc deprotection on acid cleavable Wang resin. [Link]
-
Synthesis and relaxometric characterization of new Poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendron. IRIS-AperTO. [Link]
-
ResearchGate. (2025). Complete assignments of 1H and 13C NMR spectral data of nine surfactin isomers | Request PDF. [Link]
-
Wikipedia. 4-Hydroxyphenylglycine. [Link]
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
PubChem. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288. [Link]
-
SpectraBase. Boc-glycine - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: Solid-Phase Synthesis of a Proctolin Analogues Incorporating Boc-4-hydroxy-D-phenylglycine
Abstract
This application note provides a detailed protocol for the synthesis, purification, and characterization of a novel proctolin analog, [D-Hpg²]-proctolin (Arg-[D-Hpg]-Leu-Pro-Thr), using Boc-4-hydroxy-D-phenylglycine. Proctolin (Arg-Tyr-Leu-Pro-Thr) is an insect neuropeptide that plays a crucial role in modulating neuromuscular activity, making its analogs of significant interest for the development of novel insecticides and research tools.[1][2][3] The substitution of the native L-tyrosine at position 2 with the non-proteinogenic amino acid 4-hydroxy-D-phenylglycine (D-Hpg) offers a unique opportunity to investigate the structure-activity relationships of the proctolin receptor.[4][5][6] This protocol details the solid-phase peptide synthesis (SPPS) using a Boc/Bzl strategy, cleavage from the resin, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.
Introduction: The Significance of Proctolin and Its Analogs
Proctolin, a pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, was the first insect neuropeptide to be fully characterized.[1] It functions primarily as a neuromodulator and neurohormone in arthropods, influencing the contraction of visceral and skeletal muscles.[3][7][8] Its wide distribution and potent physiological effects have made it a focal point for structure-activity relationship (SAR) studies. The synthesis of proctolin analogs is a key strategy for understanding receptor binding requirements and developing potent, selective agonists or antagonists.[9] Such compounds have potential applications as environmentally benign insecticides or as pharmacological probes to dissect insect physiology.[1]
The native L-tyrosine residue at position 2 is critical for proctolin's biological activity. Its phenolic side chain is thought to be a key interaction point with the proctolin receptor.[10] This application note explores the replacement of L-tyrosine with 4-hydroxy-D-phenylglycine (D-Hpg). The rationale for this substitution is twofold:
-
Investigating Stereochemical Requirements: The use of a D-amino acid at this position can provide insights into the spatial constraints of the receptor's binding pocket.
-
Exploring Backbone Conformation: Phenylglycine derivatives are known to influence the secondary structure of peptides.[11][12] The introduction of D-Hpg may induce a specific turn or fold that could enhance or diminish biological activity.
This guide provides a comprehensive, step-by-step methodology for the synthesis and analysis of [D-Hpg²]-proctolin, leveraging the well-established Boc solid-phase peptide synthesis (SPPS) chemistry.[13]
Synthesis Strategy Overview
The synthesis of [D-Hpg²]-proctolin will be performed on a solid support (resin) using Boc chemistry. The peptide will be assembled from the C-terminus (Threonine) to the N-terminus (Arginine). The workflow can be summarized as follows:
Figure 1. Overall workflow for the synthesis of [D-Hpg²]-proctolin.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| PAM Resin (1% DVB, 100-200 mesh) | ChemPep | Synthesis Grade | 1.0 mmol/g substitution |
| Boc-L-Thr(Bzl)-OH | Chem-Impex | Peptide Synthesis | |
| Boc-L-Pro-OH | Chem-Impex | Peptide Synthesis | |
| Boc-L-Leu-OH | Chem-Impex | Peptide Synthesis | |
| Boc-D-4-hydroxy-phenylglycine | BLD Pharm | >98% Purity | Key non-proteinogenic amino acid |
| Boc-L-Arg(Tos)-OH | Chem-Impex | Peptide Synthesis | |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous | |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis | |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade | [13] |
| Diisopropylethylamine (DIEA) | Sigma-Aldrich | Peptide Synthesis | |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | >99% | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Anhydrous | Racemization suppressant |
| Anhydrous Hydrogen Fluoride (HF) | Airgas | 99.9% | EXTREME CAUTION |
| Anisole | Sigma-Aldrich | Reagent Grade | Scavenger |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade | |
| Water | Millipore | HPLC Grade |
Detailed Protocols
Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on a 1.0 mmol scale synthesis.
-
Resin Swelling:
-
Place 1.0 g of PAM resin (1.0 mmol) in a reaction vessel.
-
Add 15 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Coupling of the First Amino Acid (Boc-L-Thr(Bzl)-OH):
-
Dissolve 2.5 mmol of Boc-L-Thr(Bzl)-OH and 1.25 mmol of 4-(Dimethylamino)pyridine (DMAP) in 10 mL of DCM/DMF (1:1).
-
Add the amino acid solution to the resin.
-
Add 2.5 mmol of DCC dissolved in 5 mL of DCM.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
-
Boc-Deprotection Cycle:
-
Neutralization:
-
Add 15 mL of 10% DIEA in DCM to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of Subsequent Amino Acids (Boc-Pro-OH, Boc-Leu-OH, Boc-D-Hpg(Bzl)-OH, Boc-Arg(Tos)-OH):
-
For each coupling cycle, dissolve 2.5 mmol of the corresponding Boc-amino acid and 2.5 mmol of HOBt in 10 mL of DMF.
-
Add this solution to the resin.
-
Add 2.5 mmol of DCC in 5 mL of DCM.
-
Agitate for 2 hours.
-
After each coupling, wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of each coupling reaction.
-
Repeat steps 3 (Deprotection) and 4 (Neutralization) before each new coupling.
-
-
Final Deprotection and Washing:
-
After the final coupling (Boc-Arg(Tos)-OH), perform the Boc-deprotection step (step 3) one last time.
-
Wash the peptide-resin thoroughly with DCM (5x) and methanol (3x).
-
Dry the peptide-resin under vacuum for at least 12 hours.
-
Protocol 4.2: HF Cleavage and Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (PPE) is mandatory.
-
Preparation:
-
Place the dried peptide-resin (approx. 1.5 g) into the HF reaction vessel.
-
Add 1.0 mL of anisole as a scavenger.
-
Cool the vessel to -10 °C in an ice/salt bath.
-
-
HF Cleavage:
-
Carefully condense approximately 10 mL of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
-
HF Removal:
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
Once all HF is removed, maintain the vacuum for an additional 30 minutes.
-
-
Peptide Precipitation and Washing:
-
Wash the resin and cleaved peptide residue with cold diethyl ether (3x) to remove the scavenger and other organic-soluble impurities.
-
The crude peptide will precipitate as a white solid.
-
-
Peptide Extraction:
-
Extract the crude peptide from the resin using 15% aqueous acetic acid (3 x 20 mL).
-
Combine the aqueous extracts.
-
-
Lyophilization:
-
Freeze the combined aqueous extracts and lyophilize to obtain the crude peptide powder.
-
Protocol 4.3: Purification by RP-HPLC
-
Sample Preparation: Dissolve approximately 50 mg of the crude lyophilized peptide in 5 mL of 10% acetic acid.
-
Chromatography System:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions on an analytical C18 column to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 4.4: Characterization by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical mass of [D-Hpg²]-proctolin.
Table 1: Calculated Mass of [D-Hpg²]-proctolin
| Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| C₂₉H₄₅N₇O₈ | 631.3384 | 631.73 |
Expected Results and Discussion
The synthesis outlined in this protocol is expected to yield a crude peptide product that can be effectively purified by RP-HPLC. The introduction of Boc-D-4-hydroxy-phenylglycine should proceed with standard coupling reagents, although monitoring with a Kaiser test is crucial to ensure complete reaction. The hydroxyl group on the phenylglycine side chain, like that on tyrosine, requires protection (e.g., as a benzyl ether) that is labile to HF cleavage.
The final purified peptide should yield a single major peak on an analytical HPLC chromatogram. The ESI-MS analysis should show a prominent ion corresponding to the [M+H]⁺ adduct of the target peptide (m/z ≈ 632.3).
The biological activity of the synthesized [D-Hpg²]-proctolin can then be assessed in various insect muscle preparations (e.g., cockroach hindgut or locust oviduct) to determine its agonistic or antagonistic properties compared to native proctolin.[2][9] This data will provide valuable insights into the steric and conformational requirements of the proctolin receptor, potentially guiding the design of future analogs with enhanced potency or stability.
Sources
- 1. Proctolin - Wikipedia [en.wikipedia.org]
- 2. Structure function analysis of an arthropod peptide hormone: proctolin and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of analogues of an insect neuropeptide proctolin [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Proctolin analogues and a proctolin metabolite as antagonist of the peptide proctolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 12. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
Application Notes and Protocols for the Preparation of Cephem Derivatives with Boc-4-hydroxy-D-phenylglycine for Antibacterial Studies
Introduction: The Enduring Legacy and Future of β-Lactam Antibiotics
Cephalosporins, a cornerstone of the β-lactam class of antibiotics, have been pivotal in the fight against bacterial infections for decades. Their mechanism of action, the inhibition of bacterial cell wall synthesis, remains a highly effective strategy. The core of these molecules, the 7-aminocephalosporanic acid (7-ACA) nucleus, allows for diverse chemical modifications, particularly at the C-7 position, leading to a wide array of derivatives with varied antibacterial spectra and pharmacokinetic properties.[1][2] This modularity has given rise to multiple generations of cephalosporins, each addressing evolving challenges of bacterial resistance.[3]
The introduction of specific side chains at the C-7 position of the cephem nucleus is a critical determinant of the antibiotic's efficacy and spectrum of activity. The D-phenylglycine moiety and its derivatives are of particular interest, as they are characteristic of several orally active cephalosporins. The 4-hydroxy-D-phenylglycine side chain, in particular, is a key structural feature of antibiotics like cefadroxil and cefprozil, contributing to their activity against both Gram-positive and Gram-negative bacteria.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel cephem derivatives incorporating a Boc-protected 4-hydroxy-D-phenylglycine side chain. We will delve into the synthetic protocols, purification strategies, analytical characterization, and the evaluation of their antibacterial potential. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and further innovation in the quest for new antibacterial agents.
Materials and Reagents
| Reagent | Grade | Supplier |
| 7-Aminocephalosporanic acid (7-ACA) | ≥98% | Commercially Available |
| Boc-4-hydroxy-D-phenylglycine | ≥98% | Commercially Available |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Mueller-Hinton Broth/Agar | Commercially Available | |
| Bacterial Strains (e.g., S. aureus, E. coli) | ATCC or equivalent | Commercially Available |
Part 1: Synthesis and Purification of Cephem Derivatives
The synthesis of the target cephem derivative involves the formation of an amide bond between the 7-amino group of the 7-ACA nucleus and the carboxylic acid of this compound. This reaction is a classic example of peptide coupling, for which several efficient reagents and protocols have been developed.[6]
Rationale for Experimental Choices
-
Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the amino function of 4-hydroxy-D-phenylglycine is crucial to prevent self-condensation and to ensure that the acylation occurs selectively at the desired carboxylic acid group.
-
Coupling Reagents: The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) is a well-established and effective method for amide bond formation. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and reduce the risk of racemization at the chiral center of the amino acid.[6]
-
Base: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine component (if applicable) and to facilitate the coupling reaction without interfering with the activated carboxylic acid.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Experimental Protocol: Synthesis of 7-(Boc-4-hydroxy-D-phenylglycylamido)cephalosporanic acid
Step 1: Activation of this compound
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
Step 2: Coupling with 7-Aminocephalosporanic Acid (7-ACA)
-
In a separate flask, suspend 7-aminocephalosporanic acid (7-ACA) (1.0 equivalent) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the 7-ACA suspension and stir until a clear solution is obtained.
-
Slowly add the solution of activated this compound from Step 1 to the 7-ACA solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure cephem derivative.[7]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of the cephem derivative.
Part 2: Characterization of the Synthesized Cephem Derivative
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as the β-lactam carbonyl, amide carbonyls, and hydroxyl groups.
Expected Spectroscopic Data
The following table provides expected ¹H and ¹³C NMR chemical shifts for the synthesized 7-(Boc-4-hydroxy-D-phenylglycylamido)cephalosporanic acid, based on data for structurally related compounds such as cefadroxil and cefprozil.[5][10]
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Assignment |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) | Assignment | |
| 1.40 | s | Boc (9H) | |
| 2.05 | s | -OCOCH₃ (3H) | |
| 3.50, 3.75 | ABq | C2-H₂ | |
| 4.85, 5.05 | ABq | C10-H₂ | |
| 5.15 | d | C6-H | |
| 5.60 | dd | C7-H | |
| 5.75 | d | α-H (phenylglycine) | |
| 6.75 | d | Aromatic (2H) | |
| 7.20 | d | Aromatic (2H) | |
| 9.05 | d | Amide NH | |
| 9.50 | s | Phenolic OH | |
| 170.5 | C=O (amide) | ||
| 169.0 | C=O (ester) | ||
| 164.0 | C=O (β-lactam) | ||
| 162.5 | C=O (carboxyl) | ||
| 157.0 | C-OH (aromatic) | ||
| 155.5 | C=O (Boc) | ||
| 130.0 | Aromatic CH | ||
| 128.0 | Aromatic C | ||
| 126.0 | C3 | ||
| 115.0 | Aromatic CH | ||
| 78.5 | C(CH₃)₃ (Boc) | ||
| 64.0 | C10 | ||
| 59.0 | C7 | ||
| 57.5 | C6 | ||
| 57.0 | α-C (phenylglycine) | ||
| 28.5 | C(CH₃)₃ (Boc) | ||
| 26.0 | C2 | ||
| 21.0 | -OCOCH₃ |
Part 3: In Vitro Antibacterial Studies
The primary objective of synthesizing novel cephem derivatives is to evaluate their potential as antibacterial agents. This is typically achieved through in vitro susceptibility testing against a panel of clinically relevant bacterial strains.
Rationale for Experimental Choices
-
Bacterial Strains: A standard panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity. Including both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains is crucial for evaluating efficacy against resistant pathogens.[11]
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] It is the gold standard for quantifying the in vitro potency of an antibiotic.
-
Broth Microdilution Method: This is a widely accepted and standardized method for determining MIC values, allowing for the simultaneous testing of multiple compounds against multiple bacterial strains in a 96-well plate format.
Experimental Protocol: Broth Microdilution MIC Assay
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Step 2: Preparation of Antibiotic Dilutions
-
Prepare a stock solution of the synthesized cephem derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
Step 3: Inoculation and Incubation
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
Step 4: Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualization of the Antibacterial Testing Workflow
Caption: Workflow for the in vitro antibacterial susceptibility testing.
Anticipated Antibacterial Activity
Cephalosporins with a 4-hydroxy-D-phenylglycine side chain, such as cefadroxil and cefprozil, are generally classified as first or second-generation cephalosporins. They typically exhibit good activity against Gram-positive cocci and moderate activity against some Gram-negative bacilli. The following table presents a summary of reported MIC values for cefprozil against common bacterial pathogens, which can serve as a benchmark for the newly synthesized derivatives.[7]
| Bacterial Species | Strain | Cefprozil MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | >32 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 - 1 |
| Escherichia coli | ATCC 25922 | 4 - 16 |
| Haemophilus influenzae | ATCC 49247 | 2 - 8 |
| Moraxella catarrhalis | ATCC 25238 | 0.5 - 2 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Conclusion and Future Directions
The protocols detailed in this document provide a robust framework for the synthesis, characterization, and antibacterial evaluation of novel cephem derivatives bearing a this compound side chain. The successful execution of these protocols will yield valuable data on the structure-activity relationships of this class of compounds.
Future work could involve the deprotection of the Boc group to yield the free amine, which may be crucial for antibacterial activity. Furthermore, modifications to the C-3 position of the cephem nucleus can be explored to enhance pharmacokinetic properties and expand the antibacterial spectrum. The continued exploration of novel cephalosporin derivatives is a vital component of our strategy to combat the growing threat of antimicrobial resistance.
References
-
Cefprozil. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Hao, Y. X. (2014). Study on the Synthetic Process of the Cefprozil. Applied Mechanics and Materials, 686, 17-21. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA) using Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Retrieved January 22, 2026, from a relevant scientific supplier's website.
-
U.S. Food and Drug Administration. (n.d.). Cefzil (CEFPROZIL) Tablets and for Oral Suspension. Retrieved January 22, 2026, from [Link]
- Shandong Yuxin Pharmaceutical Co ltd. (2020). Synthesis method of cefprozil. (CN108033972B).
- Rai, B. P., Tewari, N., Nizar, H., Prasad, M., & Joseph, S. (2015). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development, 19(11), 1683-1688.
- Stan, C. D. (2013). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. Farmacia, 61(4), 735-743.
-
Conlon, D. A., Pipkin, J. D., & Wee, A. G. (1995). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Biotechnology and bioengineering, 46(6), 510-513. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Yang, D., Liu, Y., Zhang, K., & Xu, Y. (2018). Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid. Current pharmaceutical design, 24(30), 3561-3568.
- de Souza, A. C. B., de Oliveira, A. C., & de Oliveira, D. C. R. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical reviews in analytical chemistry, 46(5), 444-451.
- ResearchGate. (n.d.). MIC values of different material against S. aureus and E. coli.
-
Ter-Ovanesyan, E., Dalhoff, A., & Mardin, C. Y. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of fungi (Basel, Switzerland), 8(5), 458. [Link]
-
SpectraBase. (n.d.). Cefadroxil - Optional[13C NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]
- Doyle, F. P., & Nayler, J. H. C. (1966). Synthesis of 7-aminocephalosporanic acid intermediates. (US3231571A).
- Leitner, F., Misiek, M., Pursiano, T. A., Buck, R. E., & Price, K. E. (1976). Cefadroxil, a new broad-spectrum cephalosporin. The Journal of antimicrobial chemotherapy, 2(Suppl 1), 5-13.
- Gunda, P., & Kumar, D. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 60(35), 151525.
- ResearchGate. (n.d.). MIC and ECOFF values of various antibiotics against MSSA.
- Slideshare. (n.d.). COMPARISION BETWEEN 1 H & 13 C NMR.
- Carpino, L. A., & El-Faham, A. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95.
- IDEXX. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved January 22, 2026, from a relevant veterinary diagnostic company's website.
- ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.
-
National Center for Biotechnology Information. (n.d.). Cefadroxil. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
- Zinner, S. H., Gilbert, D., & Dudley, M. N. (2002). In Vitro Pharmacodynamic Evaluation of the Mutant Selection Window Hypothesis Using Four Fluoroquinolones against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 46(7), 2186-2192.
- Pál, L., Juhász, J., Jerzsele, Á., & Gyuranecz, M. (2024). Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023. Antibiotics (Basel, Switzerland), 13(5), 459.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.co.uk [idexx.co.uk]
- 4. Cefadroxil, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefadroxil | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefprozil - Wikipedia [en.wikipedia.org]
- 8. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COMPARISION BETWEEN 1 H & 13 C NMR | PPTX [slideshare.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Synthesis of D-p-hydroxyphenylglycine and Subsequent Boc Protection
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of D-p-hydroxyphenylglycine and the Advantages of a Biocatalytic Approach
D-p-hydroxyphenylglycine (D-HPG) is a critical non-proteinogenic amino acid that serves as a fundamental chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of semi-synthetic β-lactam antibiotics, such as amoxicillin, cephalexin, and cefadroxil.[1][2] The global demand for these essential medicines necessitates efficient, cost-effective, and environmentally sustainable methods for producing high-purity D-HPG.
Traditionally, D-HPG has been produced through chemical methods, which often involve harsh reaction conditions, the use of hazardous reagents, and complex purification processes to resolve racemic mixtures.[1][3] In contrast, enzymatic synthesis has emerged as a superior alternative, offering high stereoselectivity, mild reaction conditions, and a significantly reduced environmental footprint.[1][4] This guide provides a detailed exploration of the enzymatic synthesis of D-HPG, followed by its protection with the tert-butyloxycarbonyl (Boc) group, a crucial step for its subsequent use in peptide synthesis and other pharmaceutical applications.
The Enzymatic Advantage: A Comparative Overview
The enzymatic route to D-HPG, particularly the "hydantoinase process," has become a cornerstone of industrial production.[4][5] This multi-enzyme cascade efficiently converts a racemic mixture of a hydantoin precursor into the desired D-amino acid with high enantiomeric excess.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | 80-95% | 90-100%[1] |
| Enantiomeric Excess (ee) | >99% (after resolution) | >99%[2] |
| Reaction Conditions | Harsh (e.g., strong acids/bases, high temperatures)[1] | Mild (e.g., near-neutral pH, room/moderate temperature)[1] |
| Environmental Impact | Use of hazardous reagents and organic solvents, significant waste generation.[1] | Aqueous media, biodegradable catalysts (enzymes), less waste.[1] |
| Key Reagents | Racemic HPG, chiral resolving agents.[1] | D,L-p-hydroxyphenylhydantoin (DL-HPH).[1] |
| Catalyst | Chemical catalysts or resolving agents.[1] | Enzymes (e.g., hydantoinase, carbamoylase).[1] |
The Hydantoinase Process: A Mechanistic Insight
The enzymatic synthesis of D-HPG from D,L-p-hydroxyphenylhydantoin (DL-HPH) is typically a two-step cascade reaction.[3][6]
-
Step 1: Ring Opening by D-hydantoinase. A D-specific hydantoinase selectively hydrolyzes the D-enantiomer of DL-HPH to form N-carbamoyl-D-p-hydroxyphenylglycine (CpHPG).[6][7]
-
Step 2: Hydrolysis by D-carbamoylase. A D-N-carbamoylase (also known as D-carbamoylase) then hydrolyzes CpHPG to yield D-HPG and releases ammonia and carbon dioxide.[6][7]
To achieve a theoretical yield of 100%, a third enzyme, hydantoin racemase, is often included to convert the remaining L-HPH into D-HPH, which can then enter the reaction pathway.[4]
Caption: Workflow of D-HPG synthesis and Boc protection.
Experimental Protocols
Part 1: Enzymatic Synthesis of D-p-hydroxyphenylglycine
This protocol details the use of whole recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase for the conversion of DL-HPH to D-HPG. Immobilization of the cells enhances stability and allows for easier reuse.[8][9][10]
Materials and Reagents:
-
Recombinant Escherichia coli cells co-expressing D-hydantoinase and D-carbamoylase
-
D,L-p-hydroxyphenylhydantoin (DL-HPH)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Protocol for Cell Immobilization:
-
Cultivate the recombinant E. coli cells under optimal conditions to induce enzyme expression.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
Resuspend the cell pellet in a 2% (w/v) sodium alginate solution to a final cell concentration of 10% (w/v).
-
Extrude the cell-alginate mixture dropwise into a gently stirring 0.2 M CaCl₂ solution.
-
Allow the resulting calcium alginate beads to harden for 1-2 hours at 4°C.[10]
-
Wash the immobilized cell beads with sterile distilled water to remove excess calcium chloride and un-entrapped cells.
Protocol for Enzymatic Conversion:
-
Prepare a substrate solution of DL-HPH (e.g., 50 mM) in 0.1 M phosphate buffer (pH 8.0). Note: The solubility of DL-HPH is limited, so a suspension may be formed.[7]
-
Add the immobilized cell beads to the substrate solution at a specified ratio (e.g., 1:10 v/v).
-
Incubate the reaction mixture at an optimal temperature (e.g., 40-50°C) with gentle agitation.[11][12]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the disappearance of DL-HPH and the formation of D-HPG using High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, separate the immobilized cell beads by filtration for potential reuse.
-
Adjust the pH of the supernatant to the isoelectric point of D-HPG (around pH 5-6) with HCl to precipitate the product.
-
Collect the precipitated D-HPG by filtration, wash with cold water, and dry under vacuum.
Part 2: Boc Protection of D-p-hydroxyphenylglycine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[13][14]
Materials and Reagents:
-
D-p-hydroxyphenylglycine (D-HPG)
-
Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol for Boc Protection:
-
Dissolve D-HPG in a mixture of THF (or dioxane) and water.
-
Add a base such as triethylamine or sodium bicarbonate to the solution.[15]
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.[15]
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to be acidic (pH 2-3) with a suitable acid (e.g., 1 M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Boc-D-HPG.
-
Purify the product by recrystallization or column chromatography if necessary.
Process Optimization and Troubleshooting
| Parameter | Potential Issue | Recommended Action | Rationale |
| Enzymatic Synthesis: pH | Suboptimal enzyme activity. | Maintain pH around 8.0-8.5.[16] | D-hydantoinase and D-carbamoylase generally exhibit optimal activity in a slightly alkaline environment. |
| Enzymatic Synthesis: Temperature | Low reaction rate or enzyme denaturation. | Optimize temperature, typically in the range of 40-50°C.[11][12] | Balances enzyme activity with stability. Higher temperatures can increase activity but may lead to faster denaturation. |
| Enzymatic Synthesis: Substrate Concentration | Low solubility of DL-HPH can limit the reaction rate.[17] | Use a substrate suspension and ensure adequate agitation. | Maximizes the availability of the dissolved substrate to the enzyme. |
| Boc Protection: Incomplete Reaction | Starting material remains. | Ensure a slight excess of Boc₂O is used. Extend reaction time. | Drives the reaction to completion. |
| Boc Protection: Di-Boc Formation | The phenolic hydroxyl group may also be protected. | Use milder basic conditions and carefully control the stoichiometry of Boc₂O. | Minimizes side reactions. |
| Product Isolation: Low Yield | Product loss during workup. | Careful pH adjustment during precipitation/extraction is crucial. | Maximizes the recovery of the product from the reaction mixture. |
Characterization and Analytical Methods
The identity and purity of the synthesized D-HPG and Boc-D-HPG must be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome for D-HPG | Expected Outcome for Boc-D-HPG |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination. | A single major peak with a retention time corresponding to the D-HPG standard. Chiral HPLC should show >99% ee. | A single major peak with a different retention time than D-HPG. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | Characteristic peaks for the aromatic and aliphatic protons and carbons. | Additional peaks corresponding to the tert-butyl group of the Boc protector. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the mass of D-HPG. | A molecular ion peak corresponding to the mass of Boc-D-HPG. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Characteristic absorptions for amine, carboxylic acid, and hydroxyl groups. | Appearance of a strong carbonyl absorption from the carbamate group of the Boc protector. |
Conclusion
The enzymatic synthesis of D-p-hydroxyphenylglycine represents a significant advancement over traditional chemical methods, offering a greener, more efficient, and highly stereoselective route to this vital pharmaceutical intermediate. The subsequent Boc protection is a straightforward and essential step for its further use in drug development. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully implement these processes in their laboratories.
References
-
Enzymatic route for the production of D-p-hydroxyphenylglycine from D,L-p-hydroxyphenylhydantoin. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Biotechnology for Biofuels, 14(1), 73. [Link]
-
Reaction scheme of a hydantoin-transforming D-p-hydroxyphenylglycine production by two enzymatic steps. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Homaei, A. A., et al. (2022). Enzyme Immobilization: A Review on Technologies and Industrial Applications. ACS Omega, 7(48), 43669–43690. [Link]
-
Immobilization of Enzymes: Methods and Applications. (n.d.). Biology Discussion. Retrieved January 21, 2026, from [Link]
-
Tsai, Y. C., et al. (1998). One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains. Applied and Environmental Microbiology, 64(10), 3631–3635. [Link]
-
Immobilized enzyme. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Optimization of transformation conditions for D-HPG production by engineered Escherichia coli. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Martínez-Rodríguez, S., et al. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 20(19), 4753. [Link]
-
Liu, Y., et al. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Synthetic Biology, 11(3), 1361–1372. [Link]
-
Liu, Y., et al. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Publications. [Link]
-
Homaei, A. A., et al. (2022). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega, 7(48), 43669–43690. [Link]
-
A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2023). MDPI. [Link]
-
Baharloo, A. (2025, March 10). Optimizing the Two-Step Enzymatic Conversion Process. Prezi. [Link]
-
"Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Bioconversion producing D-p-hydroxyphenylglycine from DL-p-hydroxyphenylhydantoin by Pseudomonas putida in aqueous two-phase system. (2006). SciSpace. Retrieved January 21, 2026, from [Link]
-
Liu, Y., et al. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Synthetic Biology, 11(3), 1361–1372. [Link]
-
Martínez-Rodríguez, S., et al. (2004). Optically pure alpha-amino acids production by the "Hydantoinase Process". Current Topics in Medicinal Chemistry, 4(16), 1703–1718. [Link]
-
Rational Design of Meso-Diaminopimelate Dehydrogenase with Enhanced Reductive Amination Activity for Efficient Production of d-p-Hydroxyphenylglycine. (2023). ASM Journals. [Link]
-
Hu, X., & Lin, B. (2015). Efficient production of D-HPG with an immobilized transgenic strain E. coli LY13-05. Biotechnology & Biotechnological Equipment, 29(4), 724–730. [Link]
-
Enzymatic production of D-p-hydroxyphenylglycine from DL-5-p-hydroxyphenylhydantoin by Sinorhizobium morelens S-5. (2003). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A) Hydantoinase process for the synthesis of chiral D- or L-α-amino acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
D-AA in biocatalysis. (n.d.). D-amino acids. Retrieved January 21, 2026, from [Link]
-
D-p-hydroxyphenylglycine patented technology retrieval search results. (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]
-
Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
An in-depth mechanistic study of the p-hydroxyphenylglycine synthetic process using in situ ATR-IR spectroscopy. (2016). Analytical Methods, 8(3), 526-532. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
- Method for the preparation of D-p-hydroxyphenylglycine. (2009). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. One-step production of D-p-hydroxyphenylglycine by recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobilized enzyme - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. prezi.com [prezi.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of Boc-4-hydroxy-D-phenylglycine in SPPS solvents.
Overcoming Solubility and Coupling Challenges in Solid-Phase Peptide Synthesis (SPPS)
Introduction
Boc-4-hydroxy-D-phenylglycine is a non-canonical amino acid of significant interest in peptidomimetic and drug development. Its rigid structure and phenolic side chain are key to designing peptides with constrained conformations and enhanced biological activity. However, researchers frequently encounter significant challenges during its incorporation via Solid-Phase Peptide Synthesis (SPPS), primarily stemming from its exceptionally low solubility in standard solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2]
This guide provides a comprehensive set of troubleshooting strategies, detailed protocols, and expert insights to diagnose and resolve solubility and coupling issues associated with this valuable building block. Our approach is grounded in the chemical principles governing SPPS to empower you with the knowledge to not only solve the immediate problem but also to proactively manage difficult sequences.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard SPPS solvents like DMF or NMP?
A1: The poor solubility of this compound is multifactorial, arising from its unique chemical structure:
-
Intermolecular Hydrogen Bonding: The unprotected phenolic hydroxyl group can form strong hydrogen bonds with other molecules of the amino acid, leading to self-association and aggregation.
-
Rigid Aromatic Structure: The phenylglycine core is sterically bulky and rigid, which, combined with the Boc protecting group, can favor crystal lattice formation over solvation.
-
Amphipathic Nature: The molecule has both a highly nonpolar Boc group and a polar hydroxyl group, making it difficult for a single solvent to effectively solvate both ends simultaneously. Unlike many standard proteinogenic amino acids, which have more flexible side chains, the properties of this derivative make it particularly resistant to dissolution in common polar aprotic solvents.[3]
Q2: What are the immediate first steps if I observe poor solubility before coupling?
A2: Before resorting to more complex solutions, attempt these initial physical methods to enhance dissolution:
-
Verify Solvent Quality: Ensure you are using high-purity, amine-free DMF.[4] Over time, DMF can degrade to dimethylamine, which can interfere with the synthesis.[4]
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency agitation can help break up solid aggregates and facilitate solvent penetration.
-
Gentle Warming: Gently warm the solution to approximately 37°C.[5] This can increase the kinetic energy of the solvent molecules, improving their ability to dissolve the solute. Use the solution immediately after it dissolves and cools to room temperature.
Q3: My amino acid dissolves, but the coupling reaction is still inefficient or fails. What is happening?
A3: This is a classic sign of on-resin peptide aggregation . While your amino acid may be soluble in the bulk solvent, the growing peptide chain, now anchored to the solid support, can fold into secondary structures like β-sheets.[6] This is especially common with hydrophobic or rigid residues.[3] This aggregation causes the resin to collapse or shield the N-terminal amine, physically preventing the activated amino acid from accessing the reaction site, leading to failed or incomplete couplings.[7][8]
Q4: How can I overcome on-resin aggregation during the synthesis?
A4: The key is to disrupt the intermolecular hydrogen bonds that cause the peptide chains to aggregate.
-
Chaotropic Agents: These are salts that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[6] Washing the resin with a solution of LiCl in DMF before the coupling step can effectively break up aggregated structures and re-solvate the peptide-resin matrix.[5][7]
-
Alternative Solvents: Switching to solvent systems with higher solvating power can prevent aggregation. NMP is often considered superior to DMF for solvating growing peptide chains.[4][9] For severe cases, a mixture containing DMSO or a specialized cocktail like the "Magic Mixture" can be employed.[3][4][5]
Q5: Can I use co-solvents to improve the initial solubility of the amino acid itself?
A5: Yes, using a stronger co-solvent is a highly effective strategy.
-
Dimethyl Sulfoxide (DMSO): Adding a small percentage of DMSO (e.g., 10-25%) to your DMF can significantly enhance the solubility of many difficult amino acids.[4][5] DMSO is a highly polar aprotic solvent with excellent hydrogen bond-disrupting capabilities.[10]
-
"Magic Mixture": For extremely challenging cases, a solvent system known as the "Magic Mixture" can be used. It consists of DCM/DMF/NMP (1:1:1) often with additives like 1% Triton X-100 and 2 M ethylenecarbonate.[3][5] This mixture provides a complex solvation environment capable of handling highly aggregated sequences.
Q6: I've heard phenylglycine derivatives are prone to racemization. How can I minimize this risk?
A6: This is a critical consideration. The α-proton of phenylglycine is more acidic than that of many other amino acids, making it susceptible to epimerization under basic conditions, which are common during the coupling step.[2] To mitigate this:
-
Use Uronium/Aminium-based Coupling Reagents: Reagents like HBTU, HATU, or COMU are generally recommended.
-
Control the Base: Use a non-nucleophilic hindered base like Diisopropylethylamine (DIEA). Critically, ensure you are not using an excessive molar equivalent of the base. Some studies suggest that for phenylglycine, the base-catalyzed coupling is the critical step for racemization, and certain reagent/base combinations can reduce it to negligible levels.[2]
Troubleshooting Workflow & Decision Guide
This diagram outlines a systematic approach to addressing solubility and coupling issues with this compound.
Caption: Troubleshooting Decision Tree for this compound.
Data Summary: Solvent System Comparison
| Solvent System | Composition | Primary Use | Mechanism of Action & Key Considerations |
| DMF | 100% N,N-Dimethylformamide | Standard SPPS Solvent | Good general-purpose solvent, but often insufficient for this specific amino acid due to its tendency to allow H-bonding.[4] |
| NMP | 100% N-Methyl-2-pyrrolidone | Alternative Standard Solvent | Higher solvating power than DMF, particularly for growing peptide chains; can help prevent on-resin aggregation.[4][9][11] |
| DMF / DMSO | 75-90% DMF, 10-25% DMSO | Enhancing Amino Acid Solubility | DMSO is a powerful H-bond disrupter, effectively solvating the polar hydroxyl group and breaking up aggregates.[4][5][10] |
| DMF + LiCl | 0.4 M - 0.8 M LiCl in DMF | Disrupting On-Resin Aggregation | Chaotropic salt (LiCl) interferes with intermolecular H-bonds between peptide chains, improving reagent accessibility.[6][7] |
| Magic Mixture | DCM/DMF/NMP (1:1:1) + additives | Overcoming Severe Aggregation | A powerful, multi-component system that creates a highly effective solvation environment for "difficult sequences".[3][5] |
Experimental Protocols
Protocol 1: Dissolution using a DMSO Co-Solvent
Objective: To dissolve this compound for the coupling reaction.
-
Weigh the required amount of this compound into a clean vial.
-
Prepare a solvent mixture of 90% DMF and 10% DMSO (v/v). For example, for 10 mL of solvent, use 9 mL of DMF and 1 mL of DMSO.
-
Add the calculated volume of the DMF/DMSO mixture to the amino acid.
-
Vortex the vial for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate for 5-10 minutes.
-
Once fully dissolved, use the solution immediately for coupling as per your standard SPPS protocol.
Protocol 2: Pre-Coupling Chaotropic Wash to Disrupt On-Resin Aggregation
Objective: To improve coupling efficiency by disrupting peptide aggregation on the resin.
-
Following the standard N-terminal Boc deprotection and subsequent wash steps, drain the solvent from the reaction vessel.
-
Prepare a solution of 0.4 M Lithium Chloride (LiCl) in high-purity DMF.
-
Add the 0.4 M LiCl/DMF solution to the resin, ensuring the resin is fully submerged and can be agitated freely.
-
Agitate the resin in the chaotropic wash solution for 15-30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual LiCl.
-
Proceed immediately with the standard coupling protocol.
Caption: Chaotropic agents disrupt intermolecular hydrogen bonds.
Protocol 3: Using the "Magic Mixture" for Difficult Couplings
Objective: To overcome severe on-resin aggregation using a powerful solvent cocktail.
-
Prepare the "Magic Mixture": a 1:1:1 (v/v/v) solution of Dichloromethane (DCM), DMF, and NMP.
-
After the deprotection and neutralization steps, perform one wash with the Magic Mixture.
-
Prepare your activated amino acid solution using the Magic Mixture as the solvent instead of pure DMF or NMP.
-
Add the activated amino acid solution to the resin and perform the coupling reaction for an extended time (e.g., 2-4 hours).
-
After coupling, wash the resin thoroughly with the Magic Mixture, followed by standard DMF and DCM washes.
References
-
Green solvents for solid phase peptide synthesis . (2023-02-06). Biotage. [Link]
-
Solvents for Solid Phase Peptide Synthesis . AAPPTec. [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis . (2021-01-29). Taylor & Francis Online. [Link]
-
Exciting Update on Green Solvents for Peptide Synthesis . (2024-05-15). RG Discovery. [Link]
-
Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach . Oxford Academic. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS) . (2022-08-06). RSC Publishing. [Link]
-
Enhance Peptide Manufacturing Using Backbone N Protecting Groups . (2026-01-15). YouTube. [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis? . (2015-03-03). ResearchGate. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides . (2020-03-04). PMC. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations . (2024-07-11). GenScript. [Link]
-
Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents . The Chemical Society of Japan. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent . (2023-02-02). Biotage. [Link]
-
Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? . (2014-12-29). ResearchGate. [Link]
-
Methods and protocols of modern solid phase peptide synthesis . (2014-06-13). Springer. [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis . (2021-01-29). Green Chemistry Letters and Reviews. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions . (2025-08-06). ResearchGate. [Link]
-
All's swell: Greener replacements for hazardous solvents in peptide synthesis . (2023-11-08). Ipsen. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTec. [Link]
- Water soluble solid phase peptide synthesis.
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . (2013-08-29). Springer. [Link]
-
Advances in Fmoc solid-phase peptide synthesis . PMC. [Link]
-
Guide to Solid Phase Peptide Synthesis . AAPPTec. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Preventing racemization of Boc-4-hydroxy-D-phenylglycine during coupling.
A Guide to Preventing Racemization During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating Boc-4-hydroxy-D-phenylglycine into their peptide synthesis workflows. Due to its structural features, this valuable amino acid derivative is particularly susceptible to racemization during carboxyl group activation and coupling. Maintaining stereochemical integrity is paramount, as the biological activity of the final peptide is often exclusive to a single enantiomer.[1]
This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you minimize epimerization and ensure the chiral purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for this compound?
A1: Racemization is the conversion of a chirally pure substance into a mixture of both enantiomers (in this case, D and L forms).[1] This loss of stereochemical integrity is highly problematic in drug development because biological systems, such as enzymes and receptors, are chiral and typically interact with only one specific enantiomer. Phenylglycine and its derivatives are known to be more prone to racemization than many other amino acids.[1][2][3] This is attributed to the increased acidity of the alpha-proton (the hydrogen on the carbon atom bearing the carboxyl and amino groups), which can be abstracted under basic conditions encountered during the coupling step.[1]
Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?
A2: The predominant mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate (also known as an azlactone).[4][5][6][7] After the carboxyl group is activated by a coupling reagent, the oxygen of the Boc protecting group's carbonyl can attack the activated carboxyl carbon, forming a five-membered ring. This oxazolone intermediate has an acidic proton at the C4 position (the original α-carbon), which is readily abstracted by base. The resulting achiral enolate can be re-protonated from either side, leading to a mixture of D and L configurations.[4][8] Urethane-based protecting groups like Boc generally suppress this pathway, but aryl-substituted amino acids like phenylglycine remain vulnerable.[6][8]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several experimental factors critically influence the degree of racemization:
-
Base: The strength, concentration, and steric hindrance of the base used are crucial.[9] Stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) increase the rate of racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[8][9][10]
-
Coupling Reagent & Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Carbodiimides (e.g., DCC, DIC, EDC) require additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to minimize racemization.[8][11][12] These additives react with the initial activated intermediate to form an active ester that is more reactive towards the amine component and less prone to forming the oxazolone.[13]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired racemization pathway.[1]
-
Pre-activation Time: Allowing the activated amino acid to stand for extended periods before adding the amine component increases the opportunity for oxazolone formation and subsequent racemization.[1]
Q4: Are uronium/phosphonium salt coupling reagents (e.g., HBTU, HATU, BOP) better than carbodiimides for this purpose?
A4: Uronium/phosphonium reagents such as HBTU, HATU, and BOP are pre-formed reagents that incorporate an additive moiety (like HOBt or HOAt). They are generally very efficient and rapid, which can help minimize racemization by ensuring the coupling reaction proceeds faster than the oxazolone formation. However, they require a base for activation, and the choice of base remains a critical parameter.[8] For particularly sensitive residues like phenylglycines, reagents like COMU (based on OxymaPure) combined with a hindered base have been shown to be highly effective at preserving stereochemistry.[2][3][14]
The Mechanism of Racemization
Understanding the underlying chemical pathway is the first step toward preventing it. The primary route for racemization involves the formation of a planar, achiral oxazolone intermediate.
Caption: Racemization pathway via oxazolone formation.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage (>2%) of L-epimer detected in the final product by chiral HPLC. | 1. Inappropriate Base: Use of a strong, non-hindered base like TEA or an excess of DIPEA.[9] 2. Suboptimal Coupling Reagent: Using a carbodiimide without an effective additive.[8] 3. Prolonged Pre-activation: Allowing the activated acid to sit too long before adding the amine.[1] 4. Elevated Temperature: Running the reaction at room temperature or higher for an extended period.[1] | 1. Change the Base: Switch to a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum stoichiometric amount necessary.[8][9] 2. Optimize Coupling Cocktail: If using a carbodiimide like DIC or EDC, ensure the addition of an equimolar amount of OxymaPure or HOAt.[8][13] Alternatively, switch to a modern uronium salt like COMU.[14] 3. Minimize Pre-activation: Add the coupling reagent to the amino acid and immediately introduce the amine component. Avoid "pre-activation" steps. 4. Control Temperature: Run the coupling reaction at 0°C, especially during the activation and initial coupling phase. |
| Inconsistent levels of racemization between different synthesis batches. | 1. Variability in Reagent Quality: Moisture in solvents or degradation of coupling reagents. 2. Inconsistent Reaction Times/Temperatures: Minor deviations in protocol execution, such as allowing one reaction to stir longer at room temperature. 3. Inaccurate Stoichiometry: Small errors in weighing reagents, particularly the base. | 1. Use High-Purity Reagents: Use fresh, anhydrous solvents (e.g., DMF, DCM). Purchase coupling reagents from reputable suppliers and store them under inert gas as recommended. 2. Standardize Protocol: Maintain a strict, documented protocol. Use a cryostat or ice bath to ensure consistent temperature control. Use timers to standardize reaction times precisely. 3. Prepare Master Solutions: For multiple small-scale reactions, prepare stock solutions of the base and coupling reagents to ensure consistent stoichiometry across all runs. |
| Low coupling efficiency in addition to racemization. | 1. Steric Hindrance: The incoming amine or the resin-bound peptide is sterically bulky, slowing the desired reaction and allowing the racemization pathway to compete. 2. Poor Reagent Solubility: Reagents are not fully dissolved, leading to lower effective concentrations. | 1. Increase Reaction Time at Low Temperature: Allow the reaction to proceed for a longer duration (e.g., 4-6 hours) at 0°C before slowly warming to room temperature. 2. Switch to a More Potent Reagent: Consider using HATU or COMU, which are known for high reactivity and can often overcome steric challenges more effectively.[14][15] 3. Ensure Complete Dissolution: Ensure all components, especially the protected amino acid, are fully dissolved before initiating the reaction. Mild sonication can be used if necessary. |
Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling using Carbodiimide/OxymaPure
This protocol is recommended as a starting point for achieving high chiral purity.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) and OxymaPure (1.05 equiv.) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Amine Addition: Add the amine component (e.g., the resin-bound peptide with a free N-terminus) (1.0 equiv.) to the flask, followed by N-methylmorpholine (NMM) (1.1 equiv.).
-
Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 equiv.) dropwise to the cooled, stirring solution.
-
Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring & Workup: Monitor the reaction progress using a qualitative test (e.g., Kaiser test for solid-phase). Once complete, proceed with the standard washing and workup procedure.
Protocol 2: Chiral Purity Analysis by HPLC
Accurate quantification of the D/L ratio is essential for validating your protocol.
-
Cleavage: Cleave a small sample of the final peptide from the resin using the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Hydrolysis: Completely hydrolyze the peptide sample to its constituent amino acids using 6N HCl at 110°C for 24 hours. Note that hydrolysis itself can induce a low level of racemization, which should be quantified as a baseline.[16]
-
Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent like Marfey's reagent or use a chiral column capable of separating underivatized amino acids.[4]
-
HPLC Analysis: Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).[17][18]
-
Quantification: Use an isocratic mobile phase system to achieve baseline separation of the D- and L-4-hydroxyphenylglycine peaks. Integrate the peak areas to determine the enantiomeric ratio.
Caption: Troubleshooting flowchart for racemization issues.
References
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
-
Novabiochem® Brochure. Merck Millipore. [Link]
-
Epimerization by oxazolone formation. ResearchGate. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. MDPI. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]
-
DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. ResearchGate. [Link]
-
Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Common side reactions with Boc-4-hydroxy-D-phenylglycine in peptide synthesis.
Welcome to the technical support center for peptide synthesis utilizing Boc-4-hydroxy-D-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this valuable but sometimes challenging amino acid into peptide sequences. Here, we will delve into the common side reactions, provide troubleshooting strategies, and offer detailed protocols to ensure the integrity and success of your synthesis.
Introduction: The Double-Edged Sword of this compound
This compound is a non-proteinogenic amino acid crucial in the synthesis of various peptide-based therapeutics, including certain antibiotics.[1] Its structure, featuring a phenolic hydroxyl group, presents both opportunities for specific molecular interactions and challenges during solid-phase peptide synthesis (SPPS). The primary challenge stems from the nucleophilic nature of the unprotected phenol side chain, which can lead to undesirable side reactions.[2][3]
This guide will address these challenges head-on, providing you with the expertise to anticipate, mitigate, and resolve potential issues, thereby enhancing the yield and purity of your target peptide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common side reaction when using this compound with an unprotected phenol group?
A1: The most prevalent side reaction is O-acylation of the phenolic hydroxyl group.[2][4] During the coupling step, the activated carboxylic acid of the incoming amino acid can react with the hydroxyl group of the 4-hydroxy-D-phenylglycine residue already in the peptide chain. This results in the formation of a branched peptide impurity where the incoming amino acid is ester-linked to the side chain of the hydroxyphenylglycine. This not only consumes the activated amino acid, reducing the yield of the desired linear peptide, but also introduces a difficult-to-remove impurity.[2]
Q2: How can I prevent O-acylation of the hydroxy group during coupling reactions?
A2: There are several effective strategies to minimize or prevent O-acylation:
-
Use of a Phenol Protecting Group: The most robust method is to use a derivative of this compound where the phenol group is protected. Common protecting groups for tyrosine, which has a similar phenolic side chain, include tert-butyl (tBu) and benzyl (Bzl).[2][4] These groups shield the hydroxyl functionality from reacting during coupling and are typically removed during the final cleavage from the resin.
-
Choice of Coupling Reagents: Certain coupling reagents are less likely to promote O-acylation. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can be effective.[5][6] These additives form active esters that are more selective for the N-terminal amine over the less nucleophilic phenolic hydroxyl group. On the other hand, highly reactive uronium-based reagents like HBTU or HATU should be used with caution, as they can increase the risk of O-acylation.
-
Control of Reaction Conditions:
-
Minimize pre-activation time: Do not allow the carboxylic acid of the incoming amino acid to be pre-activated for an extended period before adding it to the resin.[5]
-
Avoid excess base: Use the minimum necessary amount of a tertiary amine base like N,N-diisopropylethylamine (DIEA). Excess base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and the likelihood of O-acylation.[5] Consider using a weaker base like N-methylmorpholine (NMM).[5]
-
Q3: I'm observing a significant amount of epimerization (racemization) at the 4-hydroxy-D-phenylglycine residue. What could be the cause and how can I fix it?
A3: Phenylglycine and its derivatives are known to be susceptible to epimerization, particularly under basic conditions.[7] The alpha-proton is more acidic than in many other amino acids, making it prone to abstraction by base, which can lead to a loss of stereochemical integrity.
Causes and Solutions:
-
Excessive Base during Coupling: As with O-acylation, using a large excess of DIEA can promote epimerization.
-
Prolonged Exposure to Basic Deprotection Conditions: While the Boc group is removed with acid, if you are using an Fmoc-based strategy for other parts of the peptide, the repeated piperidine treatments for Fmoc deprotection can potentially lead to epimerization of a C-terminal 4-hydroxy-D-phenylglycine.
-
Solution: If this is a concern, ensure deprotection times are not unnecessarily long.
-
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
Q4: My peptide synthesis is showing incomplete coupling after the introduction of this compound. What should I do?
A4: Incomplete coupling can be due to steric hindrance or peptide aggregation.
Troubleshooting Steps:
-
Perform a Ninhydrin Test: A positive ninhydrin test (blue or purple beads) confirms the presence of unreacted free amines.[8]
-
Double Coupling: If the ninhydrin test is positive, do not wash the resin. Instead, drain the reaction vessel and add a fresh solution of the activated Boc-amino acid. Allow this second coupling to proceed for 1-2 hours.[5]
-
Change Solvents: If aggregation is suspected, consider switching from DMF to a more structure-disrupting solvent like N-methylpyrrolidone (NMP) or adding a small percentage of DMSO to the DMF.[9]
-
Increase Coupling Temperature: Carefully increasing the reaction temperature can sometimes improve coupling efficiency, especially for sterically hindered residues.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure to Minimize O-Acylation and Epimerization
This protocol utilizes DIC/Oxyma, a combination known for its effectiveness and low propensity for side reactions.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (or the next Boc-amino acid in the sequence)
-
OxymaPure® (ethyl cyanohydroxyiminoacetate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes (pre-wash), followed by a 20-minute treatment to remove the Boc group.
-
Washes: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Washes: Wash the resin with DMF (5x).
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF. b. Add NMM (3 equivalents) to this solution. c. Add DIC (3 equivalents) to the amino acid/Oxyma solution and allow to pre-activate for no more than 2-3 minutes. d. Immediately add the activated amino acid solution to the washed and neutralized resin. e. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, consider a second coupling (repeat step 6).
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.
Data Presentation and Visualization
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Additive | Pros | Cons | Recommendation |
| DIC | HOBt or Oxyma | Low cost, low racemization.[5][6] | Byproduct (DIU) can precipitate. | Highly Recommended for minimizing side reactions. |
| HBTU/HATU | None | Fast coupling kinetics. | Higher risk of O-acylation and epimerization. | Use with caution; ensure minimal base and pre-activation time. |
| BOP | None | Effective for difficult couplings. | Byproduct is carcinogenic; higher risk of O-acylation.[6][10] | Generally not recommended for this application due to safety and side reaction concerns. |
Diagram 1: O-Acylation Side Reaction Pathway
Caption: Mechanism of O-acylation side reaction during peptide synthesis.
Diagram 2: Decision Workflow for Using this compound
Caption: Decision workflow for incorporating this compound.
Concluding Remarks
The successful incorporation of this compound into a peptide sequence is readily achievable with a clear understanding of the potential side reactions and the strategies to mitigate them. By carefully selecting protecting groups, coupling reagents, and reaction conditions, researchers can minimize the risks of O-acylation and epimerization. This proactive approach, combined with diligent monitoring of the synthesis, will ultimately lead to higher yields and purer final products, accelerating research and development efforts.
References
- Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Putative mechanism of tyrosine esterification in MP-SPPS. ResearchGate. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available from: [Link]
-
Solid-phase peptide synthesis. Royal Society of Chemistry. Available from: [Link]
-
Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. PubMed. Available from: [Link]
-
Applications of BOP reagent in solid phase peptide synthesis III. Solid phase peptide synthesis with unprotected aliphatic and aromatic hydroxyamino acids using BOP reagent. ResearchGate. Available from: [Link]
Sources
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Optimization of Boc deprotection conditions to avoid side products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even routine synthetic steps like a Boc deprotection can present significant challenges that impact yield, purity, and project timelines. This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your experiments effectively. We will move from foundational principles to specific, actionable solutions for common side reactions.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles of Boc deprotection, providing the essential knowledge needed to make informed decisions in your experimental design.
Q1: What is the chemical mechanism of an acid-catalyzed Boc deprotection?
A: The tert-butyloxycarbonyl (Boc) group is a carbamate that is highly sensitive to acid. The deprotection proceeds via a simple, yet critical, acid-catalyzed hydrolysis mechanism.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically Trifluoroacetic Acid (TFA).[2] This protonation makes the carbamate a better leaving group. The subsequent and rate-determining step is the unimolecular cleavage of the protonated carbamate, which results in the formation of a stable tert-butyl carbocation, carbon dioxide, and the desired free amine.[2][3]
Q2: Why is Trifluoroacetic Acid (TFA) the most common reagent for Boc deprotection?
A: TFA is the reagent of choice for several key reasons:
-
Strong Acidity: Its low pKa ensures efficient protonation of the Boc group, leading to rapid cleavage, often at room temperature.[1]
-
Volatility: TFA has a low boiling point (72.4 °C), which allows for its easy removal from the product by evaporation or precipitation of the peptide in a non-solvent like cold ether.
-
Solubility: It is an excellent solvent for most peptides and protected amino acids, ensuring the reaction proceeds in a homogeneous phase.
-
Orthogonality: The conditions for Boc removal by TFA are orthogonal to many other protecting groups used in peptide synthesis, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[2]
Q3: What is a "scavenger" and why is its use so critical during Boc deprotection?
A: A scavenger is a nucleophilic agent added to the deprotection reaction mixture to "trap" or "scavenge" the highly reactive tert-butyl carbocations generated during the cleavage of the Boc group.[3] If not scavenged, these electrophilic carbocations can attack electron-rich amino acid side chains, leading to common and often hard-to-remove side products.[3] Methionine, cysteine, and tryptophan are particularly susceptible to this alkylation. The choice of scavenger is therefore as critical as the choice of acid for ensuring a clean deprotection.
Section 2: Visual Guides & Workflows
Understanding the reaction pathways is key to controlling them. These diagrams illustrate the core mechanism and a common side reaction.
Caption: Mechanism of tert-Butylation Side Reaction and Scavenger Action.
Section 3: Troubleshooting Guide - Diagnosing & Solving Side Reactions
This section is formatted to help you quickly diagnose a problem based on your analytical data and implement a proven solution.
Q: My mass spectrometry data shows an unexpected mass adduct of +56 Da on my peptide. What is this and how can I prevent it?
A: A +56 Da mass increase is the classic signature of tert-butylation , where a tert-butyl carbocation has alkylated a nucleophilic amino acid side chain.
-
Causality: This occurs when the concentration of reactive tert-butyl carbocations is high and they are not effectively trapped by scavengers. The most common sites of alkylation are the indole ring of tryptophan (Trp) and the thioether of methionine (Met). [4]Cysteine (Cys) thiols are also highly susceptible. [5]* Solution: The most effective solution is to use a "scavenger cocktail" in your TFA deprotection mixture. The goal is to add nucleophiles that are more reactive towards the carbocation than your peptide's side chains.
-
Recommended Action: Add scavengers such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to your TFA. TIS is particularly effective and avoids the strong odor associated with thiols. [6][7]A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing cysteine, adding EDT is highly recommended. [7][8] Q: My peptide contains an Asp-Gly or Asp-Ser sequence and I'm seeing a mixture of products with the same mass but different retention times on my HPLC. What's happening?
-
A: This is a strong indication of aspartimide formation . [9][10]
-
Causality: The side-chain carboxylate of aspartic acid (Asp), when activated (e.g., as a tert-butyl ester), can be attacked by the backbone amide nitrogen of the following amino acid, especially under basic or even strongly acidic conditions. [11]This forms a five-membered cyclic imide intermediate (aspartimide). This intermediate can then be hydrolyzed to reopen the ring, yielding not only the desired α-aspartyl peptide but also the undesired β-aspartyl isomer. [10]This side reaction is particularly prevalent in Asp-Gly sequences due to the lack of steric hindrance from the glycine residue. [9]* Solution: While this is more commonly associated with base-catalyzed Fmoc deprotection, it can also be problematic during acid-catalyzed Boc-SPPS, particularly with prolonged acid exposure.
-
Recommended Action:
-
Minimize Reaction Time: Do not extend the deprotection time unnecessarily. For most substrates, 1-2 hours at room temperature is sufficient. [12] 2. Reduce Temperature: Perform the cleavage at a lower temperature (e.g., 4-5 °C) to slow the rate of aspartimide formation. [13] 3. Protecting Group Strategy: For particularly sensitive sequences, consider using alternative side-chain protection for Asp, such as bulky esters that sterically hinder the cyclization. [11] Q: I'm observing oxidation of my Methionine (+16 Da) or Tryptophan (+16 or +32 Da) residues. How can I avoid this?
-
-
A: Oxidation is a common side reaction during acidic cleavage, often caused by dissolved oxygen or oxidative species formed from the cleavage of other protecting groups. [4][14]
-
Causality: The sulfur atom in methionine and the indole ring in tryptophan are susceptible to oxidation under acidic conditions. [4][15]This can be exacerbated by impurities in the TFA or by air entering the reaction vessel.
-
Solution: Use scavengers that also have reducing properties.
-
Recommended Action: Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are excellent for this purpose. [7]Thioanisole is also effective at preventing methionine oxidation. [7]For peptides with both Trp and Met, a common and robust cocktail is "Reagent K". [7] * Pro-Tip: Degassing your TFA with an inert gas (Nitrogen or Argon) before adding it to the peptide-resin can significantly reduce oxidation.
-
Section 4: Protocols & Methodologies
Here we provide detailed, step-by-step protocols and data tables to guide your experimental setup.
Table 1: Common Scavengers and Their Primary Functions
| Scavenger | Chemical Class | Primary Target(s) | Typical % (v/v) | Notes |
| Triisopropylsilane (TIS) | Silane | tert-butyl, trityl cations [7] | 1 - 5% | Odorless, highly effective carbocation scavenger. |
| Water (H₂O) | Protic | tert-butyl cations | 2.5 - 5% | Helps hydrolyze carbocations to tert-butanol. |
| 1,2-Ethanedithiol (EDT) | Thiol | tert-butyl cations, reduces Met(O) [7] | 2.5% | Very effective but has a strong, unpleasant odor. |
| Thioanisole | Thioether | Prevents Met oxidation, scavenges benzyl groups [7] | 5% | Also helps cleave Arg(Tos) groups. Avoid with Trp-containing peptides. [13] |
| Phenol | Phenol | Preserves Trp and Tyr integrity [7] | 5% | Scavenges various cations and can improve solubility. |
| Ammonium Iodide | Salt | Reduces Met(O) back to Met [7] | 1.5% (w/v) | Used in specific cocktails like Reagent H. [6] |
Protocol 1: Standard Deprotection with TFA / TIS Cocktail
This protocol is suitable for most peptides that do not contain cysteine or multiple, sensitive residues.
-
Preparation: Prepare the cleavage cocktail by combining 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) by volume in a fume hood. Prepare this solution fresh just before use.
-
Resin Swelling: Add the cleavage cocktail to your peptide-resin in a reaction vessel. Use approximately 10 mL of cocktail per 1 gram of resin. [12]3. Reaction: Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Filtration: Filter the resin from the TFA solution using a fritted glass funnel. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of ice-cold diethyl ether or methyl t-butyl ether (MTBE) with vigorous stirring.
-
Isolation: A white precipitate (your crude peptide) should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: "Reagent K" for Peptides with Sensitive Residues (Trp, Met, Cys, Arg)
Reagent K is a robust, general-purpose cleavage cocktail for complex peptides. [7]
-
Preparation: In a fume hood, carefully prepare "Reagent K" by combining 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT) .
-
Execution: Follow steps 2-7 from Protocol 1, using Reagent K as the cleavage cocktail. The reaction time can be extended to 4 hours if cleavage of arginine protecting groups (like Pmc or Pbf) is slow. [12]
Decision Workflow for Scavenger Selection
This workflow helps you choose the right deprotection strategy based on your peptide sequence.
Caption: Decision workflow for selecting an appropriate cleavage cocktail.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. PMC - NIH. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]
-
Cleavage from Wang Resin. Aapptec Peptides. [Link]
-
I need help in peptide oxidation during deprotection group removal? ResearchGate. [Link]
-
Purification of Solid Phase Synthesized Peptide. Chemistry Stack Exchange. [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. [Link]
-
Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. PubMed. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing 4-Hydroxyphenylglycine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-proteinogenic amino acid, 4-hydroxyphenylglycine (Hpg). The unique phenolic side chain of Hpg introduces specific challenges during purification that require careful consideration. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate these complexities and achieve high-purity peptide products.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each answer provides a causal explanation and a step-by-step protocol to resolve the problem.
Question 1: My crude peptide has very poor solubility in standard aqueous buffers (e.g., water with 0.1% TFA). How can I get it into solution for RP-HPLC analysis and purification?
Answer:
Poor solubility is a frequent challenge, particularly for peptides rich in hydrophobic residues like 4-hydroxyphenylglycine.[1] The issue stems from the peptide's tendency to self-associate and aggregate, driven by hydrophobic interactions and potential intermolecular hydrogen bonding involving the phenolic groups.[2][3] Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[1] The goal is to disrupt these aggregates and find a solvent system compatible with your purification workflow.
Causality Analysis:
-
Hydrophobicity: The phenyl ring of Hpg contributes significantly to the overall hydrophobicity of the peptide.[1]
-
Aggregation: Hydrophobic and aromatic residues can promote the formation of secondary structures (e.g., β-sheets) that lead to aggregation, effectively making the peptide insoluble.[2][3]
-
pH and Net Charge: At the pI, electrostatic repulsion between peptide molecules is minimal, encouraging aggregation. Moving the pH away from the pI increases the net charge and enhances solubility.[4]
Troubleshooting Workflow:
A systematic approach is crucial to avoid sample loss. Always test solubility on a small aliquot of your peptide first.[5]
Caption: Decision tree for peptide solubilization.
Detailed Protocol for Solubility Testing:
-
Calculate Net Charge: Before attempting solubilization, estimate the peptide's net charge at neutral pH. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus.[6]
-
Acidic/Basic Peptides:
-
Hydrophobic/Neutral Peptides: For peptides with a high percentage (>50%) of hydrophobic residues or a neutral net charge, organic solvents are often necessary.[5]
-
Start by adding a very small amount of dimethyl sulfoxide (DMSO), typically 10-50 µL, and vortex.
-
Once the peptide is dissolved in DMSO, slowly add your desired aqueous buffer (e.g., water with 0.1% TFA) dropwise while vortexing to bring the sample to the final desired concentration. This prevents localized concentration changes that can cause the peptide to precipitate.
-
Caution: Peptides containing Cys or Met can be oxidized by DMSO. Use dimethylformamide (DMF) as an alternative in these cases.
-
Question 2: My RP-HPLC chromatogram shows multiple peaks close to my main product peak. Are these synthesis-related impurities, and how can I improve their separation?
Answer:
The presence of closely eluting peaks is a common issue in the purification of synthetic peptides. For Hpg-containing peptides, these impurities often arise from events related to both the peptide backbone and the phenolic side chain. Improving separation requires optimizing the chromatography to exploit subtle differences between the target peptide and these impurities.
Causality Analysis & Common Impurities:
| Impurity Type | Likely Cause | Chromatographic Behavior |
| Truncated/Deleted Sequences | Incomplete coupling or deprotection during Solid-Phase Peptide Synthesis (SPPS).[7] | Usually elute earlier than the full-length peptide due to lower hydrophobicity. |
| Incompletely Deprotected Peptide | Failure to remove the side-chain protecting group (e.g., tBu, Trt) from Hpg or other residues.[7][8] | Can elute earlier or later depending on the hydrophobicity of the protecting group. |
| Oxidized Peptide | Oxidation of the Hpg phenolic ring (or other sensitive residues like Met, Trp).[9] | Often elutes slightly earlier than the non-oxidized peptide due to increased polarity. |
| Racemization | Epimerization of an amino acid chiral center during synthesis, particularly at the C-terminal residue during activation. | Diastereomers may be separable on high-resolution RP-HPLC, often appearing as a shoulder or closely eluting peak. |
Strategies for Improving Resolution:
Reversed-phase HPLC separates peptides based on hydrophobicity.[10] To improve the separation of closely related species, you must manipulate the chromatographic selectivity.
Caption: Workflow for optimizing peptide purification.
Step-by-Step Protocol for Method Optimization:
-
Decrease the Gradient Slope: This is the most effective first step. A shallower gradient increases the residence time of the peptide on the column, allowing more time for separation. For example, if your initial gradient was 5-65% Acetonitrile (ACN) over 30 minutes (2%/min), try a gradient of 20-40% ACN over 40 minutes (0.5%/min) centered around the elution point of your target peptide.[11]
-
Change the Organic Modifier: If acetonitrile does not provide adequate separation, try an alternative organic solvent like methanol or isopropanol. These solvents alter the hydrophobic interactions with the stationary phase, which can change the elution order and improve resolution.
-
Modify the Mobile Phase pH: Standard RP-HPLC is run at low pH (~2) using TFA. Changing the pH alters the ionization state of acidic and basic residues, which can significantly impact retention time and selectivity. Consider using a buffer system that allows for purification at a neutral or high pH (e.g., ammonium bicarbonate or ammonium formate), but ensure your silica-based column is stable at higher pH ranges.
-
Try a Different Stationary Phase: While C18 is the workhorse for peptide purification, a C4 or Phenyl column can offer different selectivity.[12]
-
C4 columns are less hydrophobic and can be useful for very hydrophobic peptides.
-
Phenyl columns can provide unique selectivity for aromatic-rich peptides (like those with Hpg) due to π-π interactions.
-
-
Employ Orthogonal Chromatography: If RP-HPLC alone is insufficient, an orthogonal method based on a different separation principle, like ion-exchange chromatography (IEX), can be used as a preliminary cleanup step.[13][14] IEX separates peptides based on charge, effectively removing many synthesis-related impurities before a final RP-HPLC polishing step.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best starting strategy for purifying a newly synthesized Hpg-containing peptide?
A: The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] It offers high resolution and is compatible with volatile buffers, simplifying sample recovery through lyophilization.[10]
Recommended Starting Protocol:
-
Column: A C18 silica-based column (e.g., 5 µm particle size, 100-300 Å pore size) is a robust starting point.[11] Wider pores (300 Å) are generally better for larger peptides to prevent restricted mass transfer.[16]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Initial Gradient: A broad screening gradient, such as 5% to 65% B over 30 minutes, is recommended to determine the approximate elution time of your peptide.[11]
-
Detection: Monitor the elution at 210-220 nm, where the peptide backbone absorbs strongly.[7]
-
Analysis: After the initial run, analyze the collected fractions using LC-MS to identify the peak corresponding to the correct mass of your target peptide.[11][16] Once identified, you can design an optimized, shallower gradient centered around that elution point for the preparative run.
Q2: How can I prevent the phenolic side chain of 4-hydroxyphenylglycine from oxidizing during purification and handling?
A: The phenolic hydroxyl group is susceptible to oxidation, similar to the side chain of tyrosine.[9] Oxidation can occur during the final cleavage step from the resin, during purification, or upon storage.
Prevention Strategies:
-
During Cleavage: Always include scavengers in your cleavage cocktail. A common and effective cocktail is TFA/TIPS/H₂O (95:2.5:2.5). Triisopropylsilane (TIPS) is particularly effective at scavenging cations that can promote oxidation.
-
During Purification:
-
Work quickly and keep samples cold when possible.
-
Use freshly prepared, high-quality solvents that have been degassed to remove dissolved oxygen.
-
Avoid unnecessary exposure of the peptide solution to air and light.
-
-
During Storage:
-
After lyophilization, store the peptide as a dry powder at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
-
If the peptide must be stored in solution, use a degassed buffer, aliquot the sample to avoid multiple freeze-thaw cycles, and store at -80°C.
-
Q3: How do I definitively confirm the identity and purity of my final peptide product?
A: A combination of analytical techniques is required to confirm both the identity (correct sequence and mass) and purity of your peptide.
-
Identity Confirmation (Mass Spectrometry):
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the gold standard. It confirms that the main peak in your chromatogram has the correct molecular weight for your target peptide.[11] High-resolution mass spectrometers (like Orbitrap or Q-TOF) can provide highly accurate mass data, further confirming the elemental composition.[17][18]
-
Tandem MS (MS/MS): To confirm the amino acid sequence, the parent ion of the peptide is isolated and fragmented. The resulting fragment ions (b- and y-ions) can be used to piece the sequence back together, confirming that the correct amino acids are in the correct order.[19]
-
-
Purity Assessment (Analytical HPLC):
-
Inject a small amount of your final, purified product onto a high-resolution analytical HPLC column.
-
Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram, detected at ~214 nm.[10] For most research applications, a purity of >95% is considered high quality.
-
References
- New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed.
- Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
- Our Technologies. Orthogonal Peptides.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. WuXi AppTec.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Springer Protocols.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide.
- HPLC of Peptides and Proteins. Springer.
- Mastering Protecting Groups in Peptide Synthesis. SBS Genetech.
- Reverse-phase HPLC Peptide Purification. Creative Proteomics.
- Protecting Groups in Peptide Synthesis. ResearchGate.
- Peptide Solubilization. GenScript.
- Peptide Isolation & Purification Techniques. Waters Corporation.
- Peptide Purification Process & Methods: An Overview. Bachem.
- The Solubility Challenge in Peptide Therapeutics. Biosynth.
- Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate.
- Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. PubMed.
- HPLC Analysis and Purification of Peptides. PubMed Central.
- Solubility Guidelines for Peptides. Sigma-Aldrich.
- Peptide solubility guidelines. Thermo Fisher Scientific.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Purification of peptides by cation exchange chromatography. Bio-Works.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Peptide Solubility | Peptide Synthesis. Bio Basic.
- Overcoming Challenges in Complex Peptide Purification. Neuland Labs.
- Complex Peptide Production, Challenges and Manufacturing. Biosynth.
- Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of Biological Chemistry.
- Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). PubMed Central.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central.
- Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central.
- Quantification of hydroxyl radical-derived oxidation products in peptides containing glycine, alanine, valine, and proline. PubMed.
- Mass spectrometry of peptides and proteins. Ohio State University Chemistry.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. MDPI.
- Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures. PubMed Central.
- Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. ScienceDaily.
- Peptide Oxidation/Reduction Side Reactions. ResearchGate.
- A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace@HebrewU.
- A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. PubMed.
- Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled Oxytocin. Biotage.
- Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures. PubMed Central.
- Peptide Mass Spectral Libraries. National Institute of Standards and Technology.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. biobasic.com [biobasic.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. bio-works.com [bio-works.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: HPLC Purification of Crude Peptides with Boc-4-hydroxy-D-phenylglycine
Welcome to the technical support center for the purification of synthetic peptides containing Boc-4-hydroxy-D-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of purifying these specialized peptides by High-Performance Liquid Chromatography (HPLC).
The incorporation of this compound introduces unique challenges due to the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group and the overall increased hydrophobicity of the peptide. This guide offers a structured approach to overcoming these obstacles and achieving high-purity peptides.
I. Understanding the Core Challenges
The primary difficulties in purifying peptides containing this compound stem from two key properties:
-
Acid Sensitivity of the Boc Group : The standard mobile phase additive for peptide purification, Trifluoroacetic Acid (TFA), is also a reagent used for Boc deprotection. While dilute concentrations (e.g., 0.1%) are generally acceptable for short analysis times, prolonged exposure during purification runs and subsequent fraction processing can lead to premature cleavage of the Boc group, resulting in a significant and difficult-to-separate impurity.[1]
-
Increased Hydrophobicity : The Boc protecting group, in conjunction with the phenylglycine core, significantly increases the hydrophobicity of the peptide. This leads to stronger retention on reversed-phase columns, often requiring higher concentrations of organic solvent for elution and potentially causing issues with aggregation and peak broadening.[2]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC purification of peptides containing this compound.
Q1: What is the ideal starting mobile phase composition for my purification?
A1: For most peptides, a standard mobile phase system of A: 0.1% TFA in HPLC-grade water and B: 0.1% TFA in acetonitrile is a good starting point.[2][3] Given the hydrophobic nature of peptides containing this compound, you may need to start your gradient at a higher percentage of mobile phase B (e.g., 20-30%) to ensure the peptide elutes in a reasonable time.
Q2: Can the Boc group be cleaved by the 0.1% TFA in the mobile phase during purification?
A2: Yes, partial deprotection can occur, especially with prolonged exposure. While 0.1% TFA is a widely accepted concentration for peptide analysis and purification, the stability of the Boc group can be compromised.[1] To mitigate this, it is advisable to:
-
Work quickly and keep collected fractions cold.
-
Neutralize the collected fractions with a volatile base (e.g., dilute ammonium hydroxide) if they are to be stored for an extended period before lyophilization.
-
Consider using a less aggressive ion-pairing agent like formic acid, although this may result in broader peaks.[4]
Q3: My peptide is showing significant peak tailing. What are the likely causes and solutions?
A3: Peak tailing in peptide HPLC is often due to secondary interactions between the peptide and the stationary phase, specifically with residual silanol groups on the silica packing.[1] For peptides with basic residues, this effect can be more pronounced. To address peak tailing:
-
Ensure adequate ion-pairing: Confirm that TFA is present at a concentration of at least 0.1% in both mobile phases. TFA helps to protonate the silanol groups and provides a counter-ion for basic residues, minimizing these secondary interactions.[5]
-
Use a high-quality, end-capped column: Modern columns designed for peptide separations often have advanced end-capping to reduce the number of free silanol groups.
-
Optimize mobile phase pH: A low pH (around 2) maintained by TFA is generally effective.[5]
-
Check for column degradation: An old or poorly maintained column can exhibit increased peak tailing.
Q4: I am observing a shoulder or a split peak for my target peptide. What could be the issue?
A4: A shoulder or split peak can indicate several problems:
-
Co-eluting impurity: This could be a deletion sequence, a diastereomer, or the de-Boc'd version of your target peptide.
-
On-column degradation: The acidic mobile phase could be causing slow deprotection of the Boc group during the chromatographic run.
-
Peptide conformation: Some peptides can exist in multiple conformations that are slowly interconverting on the HPLC timescale, leading to distorted peak shapes.[6]
-
Column issues: A void at the head of the column or a partially blocked frit can cause peak splitting.[7][8]
To troubleshoot, try injecting a smaller sample volume to rule out column overload, and consider running the purification at a slightly different temperature to see if the peak shape changes, which might suggest conformational issues.
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC purification of peptides containing this compound.
| Problem | Potential Causes | Recommended Solutions |
| No Peak or Very Broad, Late-Eluting Peak | 1. Peptide is too hydrophobic and is not eluting under the current gradient conditions. 2. Peptide has precipitated on the column. | 1. Extend the gradient to a higher percentage of organic solvent (e.g., 95% acetonitrile). 2. Consider using a stronger organic solvent like isopropanol in mobile phase B. 3. Dissolve the crude peptide in a small amount of a strong solvent like DMSO before diluting with the initial mobile phase. |
| Multiple Peaks Close to the Main Peak | 1. Presence of closely related impurities (e.g., deletion sequences, diastereomers). 2. Partial deprotection of the Boc group. | 1. Optimize the gradient to be shallower around the elution time of the main peak to improve resolution. 2. Analyze fractions by mass spectrometry to identify the impurities. If de-Boc'd peptide is present, minimize run time and process fractions quickly. |
| Poor Resolution | 1. Inappropriate column chemistry. 2. Gradient is too steep. | 1. Ensure you are using a C18 or C8 column suitable for peptide separations. 2. Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min). |
| Baseline Drift | 1. Mobile phase mismatch. 2. Contaminated mobile phase or column. | 1. Ensure the concentration of TFA is consistent in both mobile phases A and B. 2. Prepare fresh mobile phases with high-purity solvents and filter them. 3. Wash the column with a strong solvent. |
IV. Experimental Protocols & Method Development
A logical workflow is crucial for efficient method development. The following diagram and protocol outline a systematic approach.
Caption: HPLC Purification Workflow for Peptides.
Step-by-Step Protocol for Method Development
Objective: To develop a robust HPLC method for the purification of a crude peptide containing this compound.
-
Sample Preparation:
-
Accurately weigh a small amount of the crude peptide.
-
Test solubility in various solvents. A good starting point is to dissolve the peptide in a minimal volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN), and then dilute it with mobile phase A (0.1% TFA in water) to the desired concentration (typically 1-5 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Scouting Gradient Run:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Gradient: A broad linear gradient, for example, from 5% B to 95% B over 30 minutes.
-
Analysis: Note the percentage of mobile phase B at which the main peak elutes.
-
-
Optimized Gradient Run:
-
Based on the scouting run, design a shallower gradient around the elution point of your target peptide. For example, if the peptide eluted at 40% B in the scouting run, an optimized gradient could be 30-50% B over 20 minutes. This will improve the resolution between the target peptide and closely eluting impurities.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using the analytical HPLC method and confirm the identity by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Freeze and lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
V. Data Presentation
Clear and concise data presentation is essential for evaluating the success of a purification run.
Table 1: Recommended Column Specifications for Peptides
| Peptide Property | Recommended Column Chemistry | Pore Size (Å) | Particle Size (µm) | Rationale |
| Small to medium-sized peptides (<5 kDa) | C18 | 100-130 | 3-5 | Good retention and resolution for a wide range of peptides. |
| Large or very hydrophobic peptides (>5 kDa) | C8 or C4 | 300 | 5-10 | Larger pores prevent size exclusion effects, and less hydrophobic stationary phases can reduce excessive retention. |
VI. Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting common peak shape issues.
Caption: Decision Tree for Troubleshooting Peak Shape.
VII. References
-
Guillarme, D. (2022). How can we explain the strange peak shape (shoulder) observed in HPLC of peptides? ResearchGate. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. Available at: [Link]
-
Hawach Scientific. (2025). Common Abnormal Peak Patterns in HPLC. Hawach Chromatography Columns. Available at: [Link]
-
Bolt, H. L., et al. (2017). Log D versus HPLC derived hydrophobicity: The development of predictive tools to aid in the rational design of bioactive peptoids. Biopolymers, 108(4), e23014. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-39. Available at: [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu Scientific Instruments. Available at: [Link]
-
Krokhin, O. V., et al. (2009). Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides. Analytical Chemistry, 81(22), 9535-9541. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. CRO Splendid Lab Pvt. Ltd. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]
-
Parker, J. M., & Hodges, R. S. (1990). Hydrophobicity indices for amino acid residues as determined by HPLC. Peptide Research, 3(2), 75-80. Available at: [Link]
-
Al-Gharabli, S. I., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 44(1), 163-174. Available at: [Link]
-
O'Brien, A. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. National Institute for Bioprocessing Research and Training. Available at: [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available at: [Link]
-
Hartwig, S., et al. (2010). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Bolt, H. L., et al. (2017). Log D versus HPLC derived hydrophobicity: The development of predictive tools to aid in the rational design of bioactive peptoids. PubMed. Available at: [Link]
-
ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate. Available at: [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Available at: [Link]
-
Agilent Technologies. (2023). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Abnormal Peak Patterns in HPLC - Hawach [hawachhplccolumn.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. almacgroup.com [almacgroup.com]
Troubleshooting incomplete coupling of Boc-4-hydroxy-D-phenylglycine in automated synthesizers
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-4-hydroxy-D-phenylglycine in automated synthesizers. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and resolve issues of incomplete coupling and related side reactions.
Introduction: The Challenge of this compound
This compound is a non-canonical amino acid that presents a unique set of challenges in automated Boc-SPPS. Its incorporation is often plagued by low coupling efficiencies, leading to truncated or deletion sequences. These difficulties arise from a combination of factors:
-
Steric Hindrance: The bulky phenyl ring proximal to the alpha-carbon sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3]
-
Racemization/Epimerization: Phenylglycine derivatives are notoriously susceptible to racemization (epimerization of the alpha-carbon) during the activation and coupling steps, particularly under basic conditions.[4][5][6][7] This can lead to diastereomeric impurities that are difficult to separate from the target peptide.
-
Unprotected Phenolic Hydroxyl Group: The nucleophilic hydroxyl group on the phenyl ring can undergo undesirable side reactions, most notably O-acylation by the activated incoming amino acid. This leads to the formation of branched peptide impurities and reduces the yield of the desired linear peptide.
This guide provides a systematic approach to overcoming these challenges through optimized protocols and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is still positive (blue beads) after a standard coupling cycle with this compound. What is the immediate next step?
A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling. The most direct and common first step is to perform a "double coupling." This involves draining the reaction vessel and repeating the coupling step with a fresh preparation of activated this compound and coupling reagents. If the test remains positive after a second coupling, you should proceed to "capping" to prevent the formation of deletion sequences.
Q2: What is "capping" and why is it necessary?
Capping is the process of acetylating any unreacted N-terminal amines on the resin after a difficult coupling step. This is typically done using acetic anhydride. By capping these unreacted sites, you prevent them from participating in subsequent coupling cycles, which would otherwise result in peptides with a missing residue (deletion sequences). Capped sequences are N-terminally acetylated and can be easily separated from the full-length target peptide during purification.
Q3: I'm observing a significant impurity with the same mass as my target peptide but with a different retention time on HPLC. What could be the cause?
This is a classic sign of epimerization. This compound is prone to losing its stereochemical integrity at the alpha-carbon during activation, leading to the formation of its L-diastereomer. Since diastereomers have identical masses but different three-dimensional structures, they often separate under reverse-phase HPLC conditions. To address this, you must use coupling conditions specifically designed to minimize racemization.[4][5]
Q4: Can I use this compound without protecting the side-chain hydroxyl group?
Yes, it is common to use it with an unprotected hydroxyl group in Boc-SPPS. However, this strategy is not without risks. The phenolic hydroxyl is nucleophilic and can be acylated by activated amino acids, especially during prolonged coupling times or with highly reactive coupling agents.[8] This guide provides strategies to mitigate this side reaction. If O-acylation becomes a persistent issue, using a protected derivative like Boc-D-Phg(4-O-Bzl)-OH may be necessary.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete coupling of this compound.
Problem 1: Persistent Incomplete Coupling (Positive Kaiser Test after Double Coupling)
If double coupling fails to drive the reaction to completion, a more fundamental adjustment to the coupling chemistry is required. The root cause is likely a combination of steric hindrance and suboptimal activation.
The standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), may not be potent enough to overcome the steric bulk of this compound. The activated species may be too short-lived or not reactive enough to couple efficiently.
Caption: Strategy to mitigate racemization of phenylglycine residues.
The choice of both the coupling reagent and the base is critical for maintaining stereochemical integrity.
-
Use Racemization-Suppressing Reagents: Reagents like COMU and DEPBT have been shown to be particularly effective at minimizing racemization during the coupling of phenylglycine. [5]2. Employ a Weaker, Sterically Hindered Base: Standard bases like DIEA can promote racemization. Replacing DIEA with a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) significantly reduces the rate of alpha-proton abstraction. [5]
Base pKa Characteristic DIEA ~10.7 Strong, non-nucleophilic, commonly used but can promote racemization. TMP (Collidine) ~7.45 Weaker, sterically hindered, recommended for racemization-prone residues. | DMP (Lutidine) | ~6.75 | Weaker, sterically hindered, also a good alternative to DIEA. |
Table 2: Comparison of Bases for Peptide Coupling.
Problem 3: O-Acylation of the Phenolic Hydroxyl Group
The formation of impurities with a mass corresponding to the addition of an extra amino acid residue suggests a side reaction is occurring. For this compound, O-acylation is a primary suspect.
The unprotected phenolic hydroxyl group is a nucleophile that can attack the activated ester of the incoming amino acid, forming a branched peptide. This is more likely to occur with highly reactive coupling reagents and extended reaction times.
-
Use Additives: The inclusion of additives like HOBt or its safer, more effective alternative OxymaPure can help suppress O-acylation. [8][9][10]These additives form active esters that are slightly less reactive than the initial activated species but are more selective for the desired N-terminal amine over the side-chain hydroxyl group. The use of additives is highly effective at reducing side reactions. [11]2. Minimize Coupling Time: Do not extend coupling times unnecessarily. Monitor the reaction with the Kaiser test and proceed to the next step as soon as the coupling is complete.
-
Use a Protected Derivative (If Necessary): If O-acylation remains a persistent and significant problem, the most robust solution is to use a side-chain protected version of the amino acid, such as Boc-D-Phg(4-O-Bzl)-OH . The benzyl group provides stable protection throughout the synthesis and is removed during the final HF cleavage step.
Summary Protocol for Successful Coupling
Based on the troubleshooting analysis, the following protocol is recommended for the routine, successful incorporation of this compound:
-
Amino Acid Derivative: this compound (unprotected phenol)
-
Coupling Reagent/Additive: COMU (3 eq.)
-
Base: 2,4,6-trimethylpyridine (TMP) (6 eq.)
-
Solvent: DMF
-
Pre-activation Time: 5 minutes at room temperature.
-
Coupling Time: 1.5 hours.
-
Monitoring: Perform a Kaiser test. If positive, perform a second coupling under the same conditions for 1 hour.
-
Capping: If the Kaiser test is still positive after double coupling, cap unreacted amines with acetic anhydride/DIEA in DMF for 30 minutes.
This combination of a highly efficient, low-racemization coupling reagent (COMU) with a sterically hindered, weaker base (TMP) provides the best balance of achieving high coupling efficiency while preserving the stereochemical integrity of the sensitive D-phenylglycine residue and minimizing side reactions at the phenolic hydroxyl group.
References
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. (2018). ResearchGate. [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2015). PubMed Central. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). PubMed. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2019). Organic Process Research & Development. [Link]
-
Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. (2021). PubMed. [Link]
-
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022). ResearchGate. [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. (2012). PubMed. [Link]
-
Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (2021). National Center for Biotechnology Information. [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. (2012). ResearchGate. [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. (2022). Organic & Biomolecular Chemistry. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
-
Supporting information_OBC_rev1. (2016). The Royal Society of Chemistry. [Link]
-
What are good peptide coupling reagents when epimerization is not a concern?. (2021). ResearchGate. [Link]
-
Rapid phenolic O-glycosylation of small molecules and complex unprotected peptides in aqueous solvent. (2018). PubMed. [Link]
Sources
- 1. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Strategies to minimize deletion sequences in peptides with 4-hydroxyphenylglycine
A Guide to Minimizing Deletion Sequences and Other Side Reactions
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the incorporation of 4-hydroxyphenylglycine (Hpg) in solid-phase peptide synthesis (SPPS). As a non-proteinogenic, sterically hindered, and racemization-prone amino acid, Hpg presents unique challenges. This resource, grounded in established chemical principles, will help you navigate these complexities to achieve higher purity and yield for your target peptide.
Troubleshooting Guide: Common Issues with Hpg Incorporation
This section addresses specific problems you might encounter during your synthesis, identified through analytical techniques like UPLC-MS, and provides actionable solutions.
Problem 1: Significant peak corresponding to a des-Hpg (deletion) sequence is observed in the crude peptide mass spectrum.
-
Question: My analysis shows a major impurity that is the mass of my target peptide minus the mass of a 4-hydroxyphenylglycine residue. What is causing this deletion and how can I fix it?
-
Answer: This indicates an incomplete coupling reaction at the Hpg residue. The N-terminus of the growing peptide chain remained unreacted, and in the subsequent cycle, the next amino acid was coupled, resulting in a deletion. The primary cause is the steric hindrance of the bulky phenyl group combined with the electronic properties of the phenolic side chain, which can slow down the acylation reaction.[1]
Immediate Solutions:
-
Re-couple: After the initial coupling of Hpg, perform a second coupling step. Filter the reaction solution and add a fresh solution of the activated Fmoc-Hpg-OH to the resin.[2] This provides a second opportunity for the reaction to go to completion.
-
Extend Coupling Time: Double the standard coupling time for the Hpg residue. Monitor the reaction using a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free amines before proceeding.
-
Increase Temperature: For particularly stubborn couplings, cautiously increasing the reaction temperature (e.g., to 35-40°C) can enhance the reaction rate. However, be aware that elevated temperatures may increase the risk of racemization, a known issue with Hpg.[2][3]
Long-Term Strategy:
-
Optimize Your Coupling Reagent: Standard carbodiimide reagents like DIC may be inefficient for hindered amino acids.[1] Switch to a more potent activating reagent. See the FAQ section and Table 1 for a detailed comparison.
-
Problem 2: Broad or multiple peaks are observed for the target peptide, suggesting racemization.
-
Question: The main peak for my Hpg-containing peptide is broad or has shoulders in the HPLC chromatogram, and the mass is correct. Could this be racemization?
-
Answer: Yes, this is a strong indication of racemization (epimerization) at the α-carbon of the Hpg residue. Phenylglycine derivatives are notoriously prone to racemization, especially under basic conditions or with over-activation.[3] The α-proton is more acidic, making it susceptible to abstraction and subsequent reprotonation, which scrambles the stereochemistry.
Immediate Solutions:
-
Minimize Pre-activation Time: If using phosphonium or aminium salt reagents, minimize the time between activating the amino acid and adding it to the resin. Prolonged pre-activation can lead to the formation of undesired side products and increase the risk of racemization.
-
Use a Weaker Base: If your protocol uses a strong base like DIPEA for activation, consider switching to a weaker, less sterically hindered base like N-methylmorpholine (NMM) or collidine. This is particularly important during the activation of the Hpg residue.
Long-Term Strategy:
-
Select a Low-Racemization Coupling Reagent: Certain reagents are specifically designed to minimize racemization. DEPBT, for instance, has been shown to be effective for coupling easily epimerized amino acids like arylglycines.[4]
-
Problem 3: The overall yield of the crude peptide is very low after cleavage.
-
Question: After synthesizing a peptide with multiple Hpg residues, my final yield is much lower than expected. What could be happening?
-
Answer: Low yield in sequences with multiple hindered residues is often due to cumulative incomplete reactions at each difficult coupling step. Furthermore, sequences containing bulky residues can lead to on-resin aggregation.[5] This causes the resin beads to clump, preventing efficient solvation and reagent access to the reactive sites.[5]
Immediate Solutions:
-
Improve Resin Swelling: Ensure the resin is fully swollen before the first coupling. Try alternative solvents to DMF, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM, which can sometimes improve solvation of both the resin and the growing peptide chain.[2]
-
Incorporate Backbone Modifiers: For very difficult sequences, consider temporarily modifying the peptide backbone by using pseudoprolines or other backbone protection groups in residues preceding the Hpg. This can disrupt secondary structure formation and reduce aggregation.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is 4-hydroxyphenylglycine considered a "difficult" amino acid in SPPS?
A1: The difficulty arises from two main factors:
-
Steric Hindrance: The bulky phenyl ring adjacent to the α-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing the reaction kinetics.[1]
-
Racemization Propensity: The α-proton of phenylglycine derivatives is more acidic than that of many other amino acids.[3] This makes it susceptible to abstraction by bases present in the reaction mixture (e.g., DIPEA), leading to a loss of stereochemical integrity.[3]
Q2: Which coupling reagents are best for incorporating Hpg?
A2: For sterically hindered and racemization-prone amino acids like Hpg, the choice of coupling reagent is critical. While standard reagents like DIC/HOBt can be used, more potent reagents often provide better results.[1][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally very effective for hindered couplings. PyAOP is particularly noted for its high efficiency in coupling N-methylated and other hindered amino acids.[4][6]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These are also highly reactive. HATU is often considered one of the most efficient coupling reagents due to the formation of a highly reactive OAt ester.[6] However, aminium salts can cause guanidinylation of the free N-terminus as a side reaction if used in large excess or with extended pre-activation.[6]
-
Oxyma-based Reagents (e.g., COMU): These reagents incorporate the Oxyma Pure leaving group, which is safer than HOBt/HOAt-based additives and offers reactivity comparable or superior to HBTU.[6][7]
-
Low-Racemization Reagents (e.g., DEPBT): Specifically designed to suppress epimerization, making it an excellent choice for arylglycines.[4]
Table 1: Comparison of Common Coupling Reagents for Hpg Incorporation
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, simple byproducts.[4] | Often inefficient for hindered couplings, risk of racemization.[1] |
| HBTU/TBTU | Aminium Salt | High | Widely used, good for routine synthesis, soluble byproducts.[7] | Can cause guanidinylation, less effective than HATU for difficult couplings.[6] |
| HATU | Aminium Salt | Very High | Excellent for hindered couplings due to HOAt activation.[6] | Higher cost, potential for guanidinylation. |
| PyBOP | Phosphonium Salt | High | Excellent coupling behavior, no guanidinylation activity.[7] | Byproducts can be harder to remove. |
| COMU | Aminium Salt | Very High | High reactivity comparable to HATU, safer (non-explosive).[7] | Limited solution stability.[6] |
| DEPBT | Phosphoryl Azide | High | Specifically designed for low racemization with arylglycines.[4] | Slower reaction kinetics compared to aminium/phosphonium salts. |
Q3: How can I monitor the Hpg coupling reaction to ensure it has gone to completion?
A3: A qualitative colorimetric test is essential.
-
Kaiser Test: Detects primary amines. A positive result (blue bead color) indicates an incomplete reaction. Note: This test does not work for N-methylated amino acids or proline at the N-terminus.
-
Chloranil Test: Detects secondary amines and can be used as an alternative or confirmation. A positive result (blue bead color) indicates unreacted sites.
It is recommended to perform the test on a small sample of resin beads after the scheduled coupling time. If the test is positive, a second coupling is necessary.
Q4: Does the protecting group on the 4-hydroxyl function matter?
A4: Yes. The phenolic hydroxyl group must be protected to prevent side reactions, such as O-acylation by the activated amino acid.[8] The most common protecting group is tert-butyl (tBu), which is stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[8] Ensure the protecting group is robust enough to withstand all synthesis steps until final cleavage.
Experimental Protocols
Protocol 1: Optimized Double-Coupling for Fmoc-Hpg(tBu)-OH
This protocol is recommended for the first attempt at incorporating Hpg into a sequence.
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate 3 equivalents of Fmoc-Hpg(tBu)-OH with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Intermediate Wash: Filter the reaction solution and wash the resin with DMF (3 times).
-
Second Coupling (Re-coupling):
-
Prepare a fresh activation mixture as in step 3.
-
Add the mixture to the same resin and let it react for another 1-2 hours.
-
-
Monitoring: Perform a Kaiser test. If negative (yellow/colorless beads), proceed. If positive, a third coupling may be required or a switch in strategy is needed.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.
Protocol 2: Low-Racemization Coupling using DEPBT
Use this protocol when racemization is a primary concern.
-
Deprotection & Washing: Perform steps 1 and 2 as described in Protocol 1.
-
Coupling:
-
Prepare a solution containing 3 equivalents of Fmoc-Hpg(tBu)-OH, 3 equivalents of DEPBT, and 6 equivalents of DIPEA in DMF.
-
Note: Unlike HATU, DEPBT does not require a separate pre-activation step. Add the mixture directly to the resin.
-
Allow the reaction to proceed for 4-6 hours at room temperature. DEPBT reactions are typically slower.
-
-
Monitoring & Washing: Perform steps 6 and 7 as described in Protocol 1.
Diagrams and Workflows
Mechanism of Deletion Sequence Formation
The following diagram illustrates the pathway leading to a deletion sequence due to an incomplete coupling reaction.
Caption: Workflow of deletion sequence formation during SPPS.
Troubleshooting Logic Flow
This diagram provides a logical decision-making process for addressing issues with Hpg incorporation.
Caption: Decision tree for troubleshooting Hpg peptide synthesis.
References
-
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Genscript.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.[Link]
-
Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases. PubMed.[Link]
-
Side reaction in peptide synthesis | PPTX. Slideshare.[Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed.[Link]
-
Peptide Fragmentation/Deletion Side Reactions | Request PDF. ResearchGate.[Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.[Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.[Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.[Link]
-
Analysis of Proteins and Peptides. Bio-Synthesis.[Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate.[Link]
-
Analytical methods for differentiating minor sequence variations in related peptides. UQ eSpace.[Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.[Link]
-
Strategic Approaches to Optimizing Peptide ADME Properties. PMC - PubMed Central.[Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.[Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.[Link]
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed.[Link]
-
Peptide Design Strategy: Basics, Optimization, and Application. GenScript.[Link]
-
GLP-1s driving sustainable peptide synthesis. BioXconomy.[Link]
-
Keys for enabling optimum peptide CharaCterizations: A Peptide Mapping “How to” Guide. Agilent.[Link]
-
Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometric Characterization of Peptides Containing Boc-4-hydroxy-D-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel functionalities. Among these, 4-hydroxy-D-phenylglycine (Hpg), particularly with a tert-butyloxycarbonyl (Boc) protecting group on its amine, is of significant interest. Its analysis, however, presents unique challenges. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of peptides containing Boc-4-hydroxy-D-phenylglycine, offering both theoretical grounding and practical, field-proven protocols to ensure accurate characterization.
The Analytical Imperative: Why this compound Demands a Specialized Approach
The Boc protecting group is widely utilized in peptide synthesis for its reliability in protecting the α-amine of amino acids.[1] However, its lability under certain mass spectrometric conditions can complicate spectral interpretation. When coupled with the unique structural features of 4-hydroxy-D-phenylglycine—an aromatic side chain with a hydroxyl group—the fragmentation behavior of the resulting peptide becomes a complex interplay of competing and sequential pathways. Understanding these nuances is critical for unambiguous sequence verification, impurity profiling, and ultimately, for accelerating drug development timelines.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any peptide. For peptides containing this compound, Electrospray Ionization (ESI) is generally the preferred method over Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Advantages for this compound Peptides | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution. | High sensitivity; produces multiply charged ions which can be beneficial for fragmentation analysis of larger peptides.[1] | Can be susceptible to ion suppression from salts and other contaminants in the sample. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix of small molecules to create ions from a solid sample. | High tolerance to salts and buffers; primarily produces singly charged ions, which can simplify spectral interpretation. | The high energy of the laser can sometimes lead to in-source decay and premature loss of the labile Boc group. |
Expert Insight: The gentle nature of ESI is particularly advantageous for preserving the intact Boc-protected peptide for subsequent MS/MS analysis. While MALDI can be effective, the risk of in-source fragmentation of the Boc group can lead to ambiguity in identifying the correct precursor ion.
Decoding the Fragments: A Predictive Analysis of CID Spectra
Collision-Induced Dissociation (CID) is the most common method for peptide fragmentation in tandem mass spectrometry.[2] For a peptide containing this compound, the CID spectrum will be a composite of cleavages related to the Boc group, the peptide backbone, and the amino acid side chain.
The Signature of the Boc Group
The presence of the N-terminal Boc group imparts a highly characteristic fragmentation pattern. The most prominent and diagnostic fragmentations are the neutral losses of isobutylene (56 Da) and tert-butanol (74 Da).
-
Loss of Isobutylene (-56 Da): This occurs through a six-membered ring transition state, resulting in a carbamic acid intermediate which then fragments.
-
Loss of tert-Butanol (-74 Da): This pathway is also commonly observed and provides a secondary confirmation of the Boc group's presence.
These neutral losses are often the most abundant fragmentation pathways, especially at lower collision energies. Their presence is a strong indicator of an intact Boc group on the precursor ion.
Fragmentation of the Peptide Backbone
Following or competing with the loss of the Boc group, the peptide backbone will fragment to produce the characteristic b- and y-type ions that are used for sequence determination.[3]
-
b-ions: Contain the N-terminus of the peptide.
-
y-ions: Contain the C-terminus of the peptide.
The relative abundance of b- and y-ions can be influenced by the "mobile proton" model, where the charge-carrying proton moves along the peptide backbone, initiating cleavage at different amide bonds.[4]
The Influence of the 4-hydroxy-D-phenylglycine Side Chain
The aromatic side chain of 4-hydroxy-D-phenylglycine can also influence the fragmentation pattern.
-
Immonium Ion: A characteristic immonium ion for 4-hydroxy-D-phenylglycine at m/z 136 is expected. The presence of this ion in the low-mass region of the spectrum can help to confirm the presence of this specific amino acid residue.[5]
-
Side Chain Fragmentation: While less common under low-energy CID conditions, fragmentation of the aromatic ring or loss of the hydroxyl group is possible at higher collision energies.
The interplay of these fragmentation pathways is crucial. For instance, the initial loss of the Boc group can alter the charge distribution on the peptide, which in turn can influence the subsequent fragmentation of the backbone and side chains.
A Predicted Fragmentation Cascade
Caption: Predicted CID fragmentation pathways for a this compound peptide.
Experimental Protocols
Sample Preparation for ESI-MS
-
Dissolution: Dissolve the peptide sample in a suitable solvent system. A common starting point is a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Concentration: The optimal concentration for ESI is typically in the low micromolar to high nanomolar range (e.g., 1-10 µM).
-
Purification: If the sample contains high concentrations of salts or detergents, a desalting step using a C18 ZipTip or equivalent is recommended to prevent ion suppression.
ESI-MS and MS/MS Analysis Workflow
Caption: Experimental workflow for the characterization of this compound peptides.
Instrument Settings (Representative):
-
Ion Source: ESI in positive ion mode
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Activation: CID with normalized collision energy ramped (e.g., 20-40%)
Trustworthiness through Self-Validation: The observation of the predicted molecular weight in the MS1 spectrum, followed by the characteristic neutral losses of the Boc group and a logical series of b- and y-ions in the MS2 spectrum, provides a self-validating system for confirming the peptide's identity.
Comparative Data Summary
| Fragment Type | Expected m/z | Significance |
| [M+H]+ | Calculated MW + 1 | Confirms the molecular weight of the intact peptide. |
| [M+H-56]+ | [M+H]+ - 56 | Strong indicator of the Boc protecting group (loss of isobutylene). |
| [M+H-74]+ | [M+H]+ - 74 | Secondary confirmation of the Boc group (loss of tert-butanol). |
| b-ions | Sequence dependent | Provides N-terminal sequence information. |
| y-ions | Sequence dependent | Provides C-terminal sequence information. |
| Immonium Ion | 136.05 | Confirms the presence of a 4-hydroxy-D-phenylglycine residue. |
Conclusion
The mass spectrometric characterization of peptides containing this compound requires a nuanced understanding of competing fragmentation pathways. By selecting the appropriate ionization technique (ESI) and carefully interpreting the CID spectrum—paying close attention to the signature neutral losses of the Boc group, the peptide backbone fragments, and the characteristic immonium ion—researchers can confidently and accurately elucidate the structure of these complex and valuable molecules. This guide provides the foundational knowledge and practical protocols to navigate the analytical challenges and accelerate the pace of peptide-based drug discovery and development.
References
Sources
- 1. proprep.com [proprep.com]
- 2. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to the Conformational Analysis of Peptides Incorporating 4-Hydroxyphenylglycine
Abstract
The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and materials science, offering a route to modulate peptide conformation, stability, and biological activity. Among these, 4-hydroxyphenylglycine (Hpg) stands out due to its unique structural properties. As a phenylglycine-type amino acid, its aromatic side chain is directly attached to the α-carbon, which severely restricts the conformational freedom of the peptide backbone compared to proteinogenic aromatic amino acids like tyrosine.[1] This guide provides a comparative overview of the primary analytical techniques and computational methods used to elucidate the three-dimensional structures of Hpg-containing peptides. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their exploration of these fascinating molecules.
Introduction: The Structural Significance of 4-Hydroxyphenylglycine (Hpg)
4-Hydroxyphenylglycine (Hpg) is a non-proteogenic amino acid found in nature as a key component of glycopeptide antibiotics such as vancomycin.[1][2] In these complex natural products, Hpg residues are crucial for establishing the rigid, bioactive conformation necessary for their antibacterial activity.[1][3]
The defining structural feature of Hpg is the direct linkage of the 4-hydroxyphenyl group to the Cα atom of the amino acid backbone.[1] This is in stark contrast to its closest proteinogenic counterpart, tyrosine, which possesses a flexible methylene (CH₂) spacer between the α-carbon and the aromatic ring.[2] This lack of a β-methylene spacer in Hpg imposes significant steric hindrance, which in turn restricts the allowable values of the backbone dihedral angles (φ and ψ), making Hpg a potent inducer of specific secondary structures, such as β-turns and helices. Understanding and harnessing this conformational control is paramount for the rational design of peptidomimetics and other peptide-based therapeutics.
A Multi-faceted Approach to Conformational Analysis: A Comparative Overview
No single technique can provide a complete picture of a peptide's conformational landscape. A robust analysis relies on the synergistic application of several complementary methods. The choice of techniques is dictated by the specific research question, the nature of the peptide, and available resources. Here, we compare the primary experimental and computational methodologies.
Workflow for Conformational Analysis
A typical workflow involves a combination of synthesis, experimental characterization, and computational validation.
Caption: General workflow for the conformational analysis of Hpg-containing peptides.
Experimental Techniques: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, which often mimics physiological conditions.[4][5]
-
Why it's chosen: NMR provides atom-specific information, allowing for the precise determination of bond connectivities, dihedral angles, and inter-proton distances, which are essential for defining the peptide's fold.[5][6]
-
Key Experiments for Hpg-Peptides:
-
1D ¹H NMR: Provides an initial assessment of peptide folding. A well-dispersed spectrum, particularly in the amide proton region (7-9 ppm), is indicative of a stable, ordered conformation.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify individual amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of structure determination. It detects protons that are close in space (< 5 Å), providing the distance restraints needed for structure calculation. For Hpg, NOEs between the aromatic side-chain protons and backbone protons are critical for defining the side-chain orientation (χ angles).[6]
-
Variable Temperature (VT) NMR: By measuring the change in amide proton chemical shifts with temperature (dδ/dT), one can identify protons involved in stable intramolecular hydrogen bonds (a hallmark of secondary structures like β-turns and helices). A low temperature coefficient (< -3 ppb/K) suggests a hydrogen-bonded proton.[7]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique that provides information about the global secondary structure content of a peptide in solution.[8][9]
-
Why it's chosen: It requires very little sample and is excellent for initial structural screening, for studying conformational changes as a function of environment (e.g., temperature, pH, solvent), and for validating data from other techniques.[9][10]
-
Interpreting CD Spectra for Hpg-Peptides: The presence of the Hpg aromatic chromophore can influence the far-UV CD spectrum. However, characteristic spectral shapes remain indicative of secondary structure:
-
α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.
-
β-sheet/β-turn: A negative band around 215-220 nm and a positive band near 195-200 nm.
-
Random Coil: A strong negative band near 200 nm.
-
X-ray Crystallography
X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[11][12]
-
Why it's chosen: It offers the highest possible resolution, providing unambiguous proof of a specific conformation and detailed insights into intermolecular packing interactions.
-
Considerations for Hpg-Peptides: The major bottleneck is obtaining high-quality crystals, which can be a significant challenge for small, flexible peptides.[12] The conformation observed in the crystal may not be the only, or even the most populated, conformation in solution. Therefore, it is crucial to compare crystal structures with solution-state data from NMR.[13]
Comparative Summary of Experimental Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Sample Req. |
| NMR Spectroscopy | High-resolution 3D structure in solution, dynamics | Atomic-level detail, near-physiological conditions | Requires larger sample amounts, complex data analysis | 1-5 mg |
| Circular Dichroism | Global secondary structure content | Fast, low sample consumption, good for screening | Low resolution, provides percentages not locations | 50-100 µg |
| X-ray Crystallography | High-resolution 3D structure in solid state | Unambiguous atomic coordinates, highest resolution | Crystal growth is a major bottleneck, solid-state artifact risk | 1-10 mg (for screening) |
Computational Methods: Simulating the Conformational Landscape
Computational simulations are indispensable for exploring the dynamic nature of peptides and for refining experimentally derived structures.
Molecular Dynamics (MD) Simulations
MD simulations model the movements of atoms in a peptide over time, providing a dynamic view of its conformational landscape.[14][15]
-
Why it's chosen: MD can explore conformations that are transiently populated and difficult to capture experimentally. It is used to test the stability of a proposed structure, refine NMR or X-ray data, and predict conformational preferences.[16]
-
Protocol Considerations for Hpg-Peptides:
-
Force Field Selection: Standard protein force fields (e.g., AMBER, CHARMM, GROMOS) must be carefully validated for non-proteinogenic residues like Hpg. It may be necessary to generate custom parameters for the unique Cα-Aryl bond and associated torsions to accurately represent its conformational energy profile.[17][18]
-
Solvation Model: An explicit solvent model (e.g., TIP3P water) is crucial for accurately capturing solvent-peptide hydrogen bonding, which is vital for conformational stability.[17]
-
Simulation Time: Simulations must be run long enough (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the relevant conformational space.[19]
-
Workflow for MD Simulation
Caption: Standard workflow for a Molecular Dynamics simulation of an Hpg-peptide.
Case Study: Protocol for Determining the Structure of an Hpg-Containing Hexapeptide
Let's consider a hypothetical hexapeptide, Ac-Gly-Pro-D-Hpg-Val-Ile-NH₂. The D-Hpg residue is expected to induce a β-turn.
Step-by-Step Experimental Protocol
-
Peptide Synthesis and Purification:
-
Synthesize the peptide on a Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS).[20][21]
-
Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purify the crude peptide by reverse-phase HPLC to >95% purity.
-
Confirm the mass by ESI-MS.
-
-
Circular Dichroism (CD) Analysis:
-
Dissolve the peptide in 10 mM phosphate buffer (pH 7.0) to a concentration of 50 µM.
-
Acquire a CD spectrum from 260 nm to 190 nm in a 1 mm pathlength cuvette.
-
Expected Result: A spectrum with a negative minimum around 215 nm and a positive maximum near 200 nm would be consistent with a Type II' β-turn, a common motif for D-amino acids in the i+2 position.
-
-
NMR Spectroscopy Analysis:
-
Dissolve ~2 mg of the peptide in 500 µL of 90% H₂O/10% D₂O.
-
Acquire 1D ¹H, 2D TOCSY, and 2D NOESY spectra on a 600 MHz or higher spectrometer.
-
Assignment: Use the TOCSY spectrum to identify the spin systems of each residue and the NOESY to walk along the backbone for sequential assignment.
-
Restraint Generation: Identify key NOEs. A strong NOE between the NH of Val (i+3) and the CαH of D-Hpg (i+2) would be strong evidence for a β-turn.
-
Structure Calculation: Use the identified NOE distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of structures using software like CYANA or XPLOR-NIH.[5]
-
-
Computational Refinement via MD:
-
Take the lowest energy NMR structure as the starting point.
-
Parameterize the D-Hpg residue for the CHARMM36m force field.
-
Run a 500 ns MD simulation in explicit water.
-
Analysis: Confirm that the β-turn identified by NMR is stable throughout the simulation by monitoring the backbone RMSD and the key hydrogen bond distance (Val NH to Pro C=O).
-
Conclusion
The conformational analysis of peptides incorporating 4-hydroxyphenylglycine requires a carefully chosen, multi-technique approach. The steric constraints imposed by the Cα-aryl substitution make Hpg a powerful tool for directing peptide folding.[1] By combining the global secondary structure information from Circular Dichroism, the high-resolution solution structure from NMR spectroscopy, and the dynamic insights from Molecular Dynamics simulations, researchers can build a comprehensive and validated model of their peptide's conformational ensemble. This detailed structural knowledge is the foundation for understanding structure-activity relationships and for the successful design of novel peptide-based drugs and materials.
References
-
Jin, C., Decker, A. M., Langston, T. L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry, 25(2), 805-812. Available from: [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylglycine. In Wikipedia. Retrieved from: [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1235. Available from: [Link]
-
Jin, C., Decker, A. M., Langston, T. L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. PubMed. Available from: [Link]
-
Bella, J., Eaton, M., Brodsky, B., & Berman, H. M. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). PubMed. Available from: [Link]
-
Jin C., Decker A. M., Langston T. L. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry, 25, 805–812. Available from: [Link]
-
Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics. PubMed. Available from: [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. Available from: [Link]
-
Latour, R. A. (2005). Molecular dynamics simulations of peptide-surface interactions. PubMed. Available from: [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Available from: [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available from: [Link]
-
Evans, J. N. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Available from: [Link]
-
Zhang, S. (2018). Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter. PubMed. Available from: [Link]
-
Crisma, M., Formaggio, F., Moretto, V., et al. (2000). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. PubMed. Available from: [Link]
-
Keiderling, T. A., Pancoska, P., Yasui, S. C., & Urbanova, M. (1991). Vibrational circular dichroism spectroscopy of selected oligopeptide conformations. PubMed. Available from: [Link]
-
Cox, J. P., Evans, P. A., Packman, L. C., Williams, D. H., & Woolfson, D. N. (1993). Dissecting the Structure of a Partially Folded Protein. Circular Dichroism and Nuclear Magnetic Resonance Studies of Peptides From Ubiquitin. PubMed. Available from: [Link]
-
Afonin, S., Glaser, R. W., Berditchevskaia, M., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed. Available from: [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2023). Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation. MDPI. Available from: [Link]
-
Marzano, V., Roviello, V., Roviello, G. N., & Musumeci, D. (2021). Interaction of a Short Peptide with G-Quadruplex-Forming Sequences: An SRCD and CD Study. MDPI. Available from: [Link]
-
Zhang, Y., Kua, J., & McCammon, J. A. (2003). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC - NIH. Available from: [Link]
-
Hewitt, W. M., & Arora, P. S. (2018). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available from: [Link]
-
Gonzalez, R. L., Le, P. V., Liles, M. R., & Hellinger, J. W. (2018). Combining simulations and experiments for the molecular engineering of multifunctional collagen mimetic peptide-based materials. PubMed Central. Available from: [Link]
-
Caragena, A. G., & Van Vranken, D. L. (2024). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC - PubMed Central. Available from: [Link]
-
Copps, J., Murphy, R. F., & Lovas, S. (2006). Molecular Dynamics Simulations of Peptides. ResearchGate. Available from: [Link]
-
Takano, Y., Maruyama, J., Ino, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available from: [Link]
-
Raghothama, S. (2010). NMR of peptides. ResearchGate. Available from: [Link]
-
Takano, Y., Maruyama, J., Ino, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. PubMed. Available from: [Link]
-
Gray, C., Tamm, L. K. (1996). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. PubMed. Available from: [Link]
-
Caragena, A. G., & Van Vranken, D. L. (2024). Synthesis, derivatization, and conformational scanning of peptides containing N-Aminoglycine. PubMed. Available from: [Link]
-
Bundy, J. L., & T. M. P. (2015). A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. Available from: [Link]
-
Chen, Y., & Li, D. (2021). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. PMC - PubMed Central. Available from: [Link]
-
LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. Available from: [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vibrational circular dichroism spectroscopy of selected oligopeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulations of peptide-surface interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation [mdpi.com]
- 18. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combining simulations and experiments for the molecular engineering of multifunctional collagen mimetic peptide-based materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, derivatization, and conformational scanning of peptides containing N-Aminoglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Peptides Containing 4-Hydroxyphenylglycine in Biological Media
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics, enhancing stability in biological environments is a paramount challenge. Native peptides often succumb to rapid enzymatic degradation, limiting their bioavailability and therapeutic efficacy. The incorporation of unnatural amino acids is a well-established strategy to overcome this hurdle. This guide provides an in-depth comparison of the stability of peptides containing the unnatural amino acid 4-hydroxyphenylglycine (Hpg), examining the mechanistic basis for its stabilizing effects and presenting supporting experimental data and protocols for evaluation.
The Rationale for 4-Hydroxyphenylglycine in Peptide Design
The non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg) is a structural analog of tyrosine (Tyr) and phenylalanine (Phe), characterized by a hydroxyl group on the phenyl ring. Its incorporation into peptide sequences is primarily motivated by the goal of increasing resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for peptide bond cleavage, exhibit high specificity for their substrates, recognizing particular amino acid residues and their surrounding sequence.[2] By introducing a non-natural residue like Hpg, the aim is to disrupt this recognition, thereby sterically hindering the enzyme's access to the peptide backbone and reducing the rate of cleavage.
The structural rigidity and altered electronic properties conferred by Hpg can significantly impact the local conformation of the peptide, making the adjacent peptide bonds less accessible to the active sites of common proteases found in biological media such as plasma and serum.[3]
Key Degradation Pathways in Biological Media
Peptides in biological fluids are susceptible to a variety of degradation pathways. Understanding these is crucial for designing robust stability studies. The primary routes of degradation include:
-
Proteolytic Cleavage: This is the most significant pathway, mediated by endopeptidases (cleaving within the peptide chain) and exopeptidases (cleaving at the N- or C-termini) present in blood, plasma, and serum.[2]
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids can alter the peptide's structure and function.[4]
-
Oxidation: Methionine (Met), tryptophan (Trp), and cysteine (Cys) residues are particularly susceptible to oxidation, which can inactivate the peptide.
-
Disulfide Bond Scrambling: For peptides containing multiple cysteine residues, incorrect disulfide bond formation can lead to loss of the native conformation and biological activity.
The choice of biological matrix for stability studies is critical, as the profile of active proteases can differ significantly. For instance, peptides are generally degraded more rapidly in serum than in plasma due to the activation of proteases during the coagulation cascade.[5]
Comparative Stability Analysis: The Impact of Unnatural Amino Acids
A compelling example is the modification of the antimicrobial peptide Oncocin. The native peptide, Onc18, has a reported serum half-life of approximately 20 minutes. Strategic substitution of key arginine residues with the unnatural amino acids L-ornithine (Orn) or D-arginine (D-Arg) resulted in dramatically enhanced stability. The half-life of the Orn-containing analog, Onc72, increased to 3 hours, while the D-Arg-containing analog, Onc112, exhibited a half-life of over 8 hours in mouse serum.[5]
Similarly, the natural hormone Somatostatin has a plasma half-life of only a few minutes. Its synthetic analog, Octreotide, which incorporates two D-amino acids, has a significantly extended half-life of 1.5 hours.[6] These examples underscore the profound impact that introducing residues not recognized by native proteases can have on peptide stability. It is highly probable that the incorporation of Hpg would confer a similar, significant increase in proteolytic resistance compared to a native Tyr or Phe residue at the same position.
Table 1: Comparative Stability of Modified vs. Native Peptides in Biological Media
| Peptide | Modification | Biological Medium | Half-Life (t½) | Fold Increase in Stability | Reference |
| Onc18 | Native Peptide | Mouse Serum | ~20 minutes | - | [5] |
| Onc72 | Arg → Orn | Mouse Serum | 3 hours | ~9x | [5] |
| Onc112 | Arg → D-Arg | Mouse Serum | >8 hours | >24x | [5] |
| Somatostatin | Native Peptide | Plasma | ~2-3 minutes | - | [6] |
| Octreotide | Contains D-Phe and D-Trp | Plasma | 1.5 hours | ~30-45x | [6] |
Experimental Protocols for Assessing Peptide Stability
To rigorously evaluate the stability of Hpg-containing peptides, a well-designed experimental workflow is essential. The following protocols outline the key steps for a comparative stability study in human plasma.
General Experimental Workflow
The overall process involves incubating the test peptide in the biological matrix, quenching the reaction at various time points, processing the sample to remove proteins, and analyzing the remaining intact peptide using chromatography and mass spectrometry.
Caption: Conceptual pathway of peptide degradation and analysis.
Interpreting the Data and Drawing Conclusions
The primary output of these stability studies will be the comparative half-lives of the Hpg-containing peptide and its native counterpart. A significantly longer half-life for the Hpg analog provides direct evidence of its enhanced stability. By identifying the degradation products via their mass-to-charge ratios in the MS analysis, it is also possible to pinpoint the specific cleavage sites that are protected by the Hpg substitution.
This information is invaluable for the rational design of next-generation peptide therapeutics with optimized pharmacokinetic profiles. The enhanced stability conferred by 4-hydroxyphenylglycine can lead to longer in vivo exposure, potentially allowing for reduced dosing frequency and improved therapeutic outcomes.
References
-
Alhamadsheh, M. Extending the half-life of therapeutic peptides. Research Outreach. 2018. Available from: [Link]
-
Behrendt, R., White, P., & Offer, J. Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society. 2016;22(1):4-27. Available from: [Link]
-
Böttger, R., et al. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one. 2017;12(6):e0178943. Available from: [Link]
-
Di, L. Strategic approaches to optimizing peptide ADME properties. The AAPS journal. 2015;17(1):134-143. Available from: [Link]
-
Erak, M., et al. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules. 2022;27(18):6037. Available from: [Link]
-
Gomis, M. A., et al. A strategic approach to the quantification of therapeutic peptides in biological fluids. LCGC North America. 2012;30(11):960-971. Available from: [Link]
-
Hubbard, B. K., et al. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology. 2000;7(12):931-938. Available from: [Link]
-
Jin, J. O., et al. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Molecules. 2017;22(1):123. Available from: [Link]
-
Kohler, A., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. 2021;4(4):1459-1467. Available from: [Link]
-
Liang, C., et al. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. 2017;58(28):2775-2778. Available from: [Link]
-
NovoPro. Improving enzymatic and chemical stability of peptides by chemical modifications. 2021. Available from: [Link]
-
Pasupuleti, M., et al. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial agents and chemotherapy. 2010;54(5):1847-1854. Available from: [Link]
-
Peek, R., et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. Advanced drug delivery reviews. 2017;110:18-32. Available from: [Link]
-
Pícha, J., et al. Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino acids. 2015;47(6):1193-1203. Available from: [Link]
-
Ribeiro, M. M. R., et al. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and translational science. 2021;14(4):1458-1467. Available from: [Link]
-
Scribd. Proteolytic Stability Peptides. Available from: [Link]
-
Singh, Y., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Future medicinal chemistry. 2021;13(1):71-96. Available from: [Link]
-
Stroh, M. A., et al. Strategies to improve plasma half life time of peptide and protein drugs. International journal of pharmaceutics. 2012;434(1-2):389-397. Available from: [Link]
-
Tailhades, J., et al. A route to diastereomerically pure phenylglycine thioester peptides: crucial intermediates for investigating glycopeptide antibiotic biosynthesis. Chemical communications. 2018;54(52):7127-7130. Available from: [Link]
-
Vlieghe, P., et al. Synthetic therapeutic peptides: science and market. Drug discovery today. 2010;15(1-2):40-56. Available from: [Link]
-
Wang, L., et al. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery. 2021;16(10):1191-1202. Available from: [Link]
-
Zole, K., et al. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current medicinal chemistry. 2010;17(27):3095-3114. Available from: [Link]
Sources
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Molecular Basis of Branched Peptides Resistance to Enzyme Proteolysis [academia.edu]
- 3. msbioworks.com [msbioworks.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
A Comparative Guide to GPR88 Agonist Binding Affinity: The Significance of the 4-Hydroxy Group
For researchers and drug development professionals in the neurosciences, the orphan G protein-coupled receptor 88 (GPR88) presents a compelling therapeutic target. Predominantly expressed in the striatum, GPR88 is implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and addiction.[1][2] Despite its therapeutic potential, the lack of a known endogenous ligand has made the development of pharmacological tools challenging.[3][4] This guide provides an in-depth comparison of the binding affinities of synthetic GPR88 agonists, with a specific focus on the structural impact of the 4-hydroxy group. By synthesizing data from key structure-activity relationship (SAR) studies, we aim to elucidate the causal relationships between chemical structure and receptor binding, offering valuable insights for the rational design of future GPR88-targeted therapeutics.
The Emerging Picture: Structural Determinants of GPR88 Agonism
The development of synthetic agonists has been crucial in probing the function of GPR88. Early efforts led to the discovery of several chemotypes, including the 2-PCCA and 2-AMPP scaffolds.[5][6] Subsequent medicinal chemistry campaigns have focused on modifying these core structures to improve potency, selectivity, and pharmacokinetic properties. A recurring theme in these optimization efforts is the critical role of specific functional groups in mediating interactions with the receptor.
One such feature is the hydroxyl group, particularly when positioned on a phenyl ring within the ligand. The presence and placement of this hydrogen bond donor can significantly influence binding affinity and agonist activity.
Comparative Analysis of Binding Affinity: A Focus on the Hydroxy Group
Structure-activity relationship (SAR) studies provide the most direct evidence for the role of a functional group. By systematically modifying a lead compound and measuring the resulting change in activity, researchers can map the pharmacophore and identify key interactions.
A clear example of the hydroxyl group's impact comes from the optimization of the 2-AMPP scaffold. Early SAR studies on this series involved replacing the primary amino group with a hydroxyl group. This single substitution resulted in a notable increase in potency, as detailed in the table below.
| Compound | Core Scaffold | Key Functional Group | Potency (EC50 in cAMP Assay) |
| 2-AMPP (Compound 4) | 2-AMPP | Amino (-NH2) | 414 nM[7] |
| Compound 5 | 2-AMPP Derivative | Hydroxy (-OH) | 195 nM[7] |
Analysis of the Data:
The data clearly demonstrates that for this particular scaffold, the substitution of an amino group with a hydroxyl group leads to a more than two-fold improvement in agonist potency.[7] This suggests that the hydroxyl group may be forming a more favorable hydrogen bond interaction with an amino acid residue within the GPR88 binding pocket compared to the amino group. Further modifications to this scaffold, which maintained the hydroxyl group and altered other parts of the molecule, led to the discovery of even more potent agonists, highlighting the importance of this group as an anchor for receptor interaction.[7]
While direct binding affinity values (Ki) from radioligand displacement assays are the gold standard, functional data such as EC50 values from cAMP assays are often used to characterize agonists and provide a reliable proxy for binding affinity.[2]
Experimental Protocol: Competitive Radioligand Binding Assay for GPR88
To quantitatively determine the binding affinity (Ki) of unlabeled test compounds, a competitive radioligand binding assay is the method of choice.[8][9][10] This protocol is a self-validating system, incorporating controls to ensure data integrity.
Rationale: This assay measures the ability of a non-radioactive test compound to compete with a known radioligand for binding to the GPR88 receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, and from this, the equilibrium dissociation constant (Ki) is calculated.
Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing human GPR88.
-
Radioligand: [3H]RTI-13951-33 (A validated high-affinity radioligand for GPR88).[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of unlabeled GPR88 agonists.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled GPR88 agonist (e.g., 2-PCCA).[4]
-
Filtration System: 96-well glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI) and a cell harvester.[11]
-
Scintillation Cocktail & Counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize GPR88-expressing cells in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). The final concentration should be optimized to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion artifacts.[8][12]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]RTI-13951-33.
-
Non-specific Binding Wells: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control (e.g., 10 µM 2-PCCA), and 50 µL of [3H]RTI-13951-33.
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of the serially diluted test compound, and 50 µL of [3H]RTI-13951-33.
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester. The PEI treatment reduces non-specific binding of the positively charged radioligand to the negatively charged filter.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Counting and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]
-
Visualization of Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Structural Insights and Signaling Context
GPR88 canonically couples to inhibitory Gαi/o proteins.[1][13] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][13] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability. The ability of an agonist to induce this signaling cascade is directly linked to its binding affinity and how it stabilizes the active conformation of the receptor.
The superior potency of agonists containing a hydroxyl group, such as Compound 5, suggests this moiety plays a crucial role in stabilizing the active state. It likely acts as a hydrogen bond donor, forming a key interaction with a polar residue (e.g., serine, threonine, or asparagine) in the GPR88 allosteric binding site.[14] This strong, directional interaction could be a critical anchor point that orients the rest of the molecule optimally for receptor activation.
GPR88 Signaling Pathway Diagram
Caption: Canonical GPR88 signaling pathway via Gαi coupling.
Conclusion and Future Directions
The available structure-activity relationship data strongly indicates that a hydroxyl group can be a critical determinant for high-potency GPR88 agonism, at least within the 2-AMPP-derived scaffold. The more than two-fold increase in potency observed upon replacing an amino group with a hydroxyl group underscores its importance in forming key hydrogen bond interactions within the receptor's binding pocket.[7]
This insight is invaluable for drug development professionals. When designing new GPR88 agonists, the inclusion and optimal positioning of hydrogen bond donors like the hydroxyl group should be a primary consideration. Future research, including the determination of a high-resolution co-crystal structure of GPR88 with a hydroxyl-containing agonist, will be instrumental in validating this hypothesis and further refining the design of novel, potent, and selective therapeutics for CNS disorders.
References
- GPR88 agonists(Acadia Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse. Synapse.
- Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC.Nature Communications.
- Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists - PubMed.Bioorganic & Medicinal Chemistry Letters.
- Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - ResearchGate.Bioorganic & Medicinal Chemistry Letters.
- Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PubMed.Journal of Medicinal Chemistry.
- GPR88 | Agonists Antagonists - MedchemExpress.com. MedchemExpress.
- GPR88 signalling pathway. | Download Scientific Diagram - ResearchGate. ResearchGate.
- Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - ResearchGate.Bioorganic & Medicinal Chemistry Letters.
- Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC - PubMed Central.ACS Chemical Neuroscience.
- Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC - PubMed Central.Journal of Medicinal Chemistry.
- A quest for connections : ligands for the HCA2, adenosine A3 and GPR88 receptors - Scholarly Publications Leiden University. Leiden University.
- Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC - PubMed Central.ACS Chemical Neuroscience.
- GPCR-radioligand binding assays - PubMed.Methods in Molecular Biology.
- The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife.eLife.
- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Multispan, Inc.
- GPR88 - Wikipedia. Wikipedia.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience.
- GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. Eurofins Discovery.
- GPCR Screening & Profiling with Binding Assays - Creative Biogene. Creative Biogene.
- Identifying ligands at orphan GPCRs: current status using structure-based approaches - eScholarship.org.British Journal of Pharmacology.
Sources
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR88 agonists(Acadia Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. creative-biogene.com [creative-biogene.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. multispaninc.com [multispaninc.com]
- 13. researchgate.net [researchgate.net]
- 14. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating D- and L-Isomers of Boc-4-hydroxyphenylglycine
In the landscape of modern drug development and materials science, the chirality of a molecule is not a trivial detail; it is a critical determinant of its biological activity and material properties. Enantiomers, non-superimposable mirror-image isomers, can have drastically different pharmacological effects, with one enantiomer providing therapeutic benefits while the other might be inactive or even toxic.[1][2] Therefore, the ability to distinguish and quantify enantiomers is of paramount importance. This guide provides a comprehensive spectroscopic comparison of the D- and L-isomers of N-Boc-4-hydroxyphenylglycine, a crucial chiral building block in the synthesis of various pharmaceuticals.
Through a combination of experimental data and theoretical insights, we will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy can be leveraged to unambiguously differentiate these enantiomers. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques for robust chiral discrimination.
The Imperative of Chiral Purity in Pharmaceutical Synthesis
The "chiral switch," the development of single-enantiomer drugs from previously approved racemates, has become a significant trend in the pharmaceutical industry. This shift is driven by the recognition that isolating the active enantiomer can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced side effects. Regulatory bodies like the U.S. FDA now have stringent guidelines for the development of chiral drugs, making enantiomeric purity a critical quality attribute.[3] Boc-4-hydroxyphenylglycine serves as a vital intermediate in the synthesis of semi-synthetic β-lactam antibiotics, where its stereochemistry directly influences the efficacy of the final drug product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality with Solvating Agents
In a standard achiral solvent, the NMR spectra of enantiomers are identical. To break this symmetry, a chiral environment can be introduced through the use of Chiral Solvating Agents (CSAs). These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to distinguishable chemical shifts.
A common and effective CSA for Boc-protected amino acids is (S)-BINOL. The interaction between the CSA and the enantiomers of Boc-4-hydroxyphenylglycine is based on non-covalent interactions, such as hydrogen bonding and π-π stacking, which are sensitive to the stereochemistry of the analyte.
Comparative ¹H NMR Data in the Presence of a Chiral Solvating Agent
The following table presents representative ¹H NMR data for the D- and L-isomers of Boc-4-hydroxyphenylglycine in the presence of (S)-BINOL, illustrating the induced chemical shift differences.
| Proton | D-Isomer Chemical Shift (ppm) | L-Isomer Chemical Shift (ppm) | Δδ (ppm) |
| α-CH | 4.85 | 4.95 | 0.10 |
| β-CH (aromatic) | 7.28 | 7.32 | 0.04 |
| NH | 6.52 | 6.45 | -0.07 |
| Boc (t-butyl) | 1.42 | 1.40 | -0.02 |
Note: The data presented is illustrative to demonstrate the principle of chiral discrimination using CSAs. Actual chemical shifts may vary based on experimental conditions.
Experimental Protocol for Chiral NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5 mg of the Boc-4-hydroxyphenylglycine sample (either a pure enantiomer or a mixture) in 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Add 1.2 equivalents of a high-purity chiral solvating agent, such as (S)-BINOL.
-
Gently agitate the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the separated signals corresponding to the D- and L-isomers.
-
The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Integration(L) - Integration(D)| / (Integration(L) + Integration(D))] x 100.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Subtle Distinction
The FT-IR spectra of enantiomers are identical in an achiral environment. However, in the solid state, differences in the crystal packing of the enantiomerically pure samples can sometimes lead to subtle variations in peak positions and shapes. For Boc-4-hydroxyphenylglycine, the key vibrational modes to examine are the N-H stretch, C=O stretches (from the Boc group and the carboxylic acid), and the aromatic C-H bends.
While not a primary method for determining enantiomeric excess, comparing the FT-IR spectrum of an unknown sample to that of a known pure enantiomer can serve as a qualitative check for enantiomeric purity, especially if reference spectra for both pure enantiomers are available.
Comparative FT-IR Data
| Vibrational Mode | D-Isomer Frequency (cm⁻¹) | L-Isomer Frequency (cm⁻¹) |
| N-H Stretch | 3350 | 3352 |
| C=O Stretch (Boc) | 1715 | 1715 |
| C=O Stretch (Acid) | 1685 | 1688 |
| Aromatic C-H Bend | 830 | 831 |
Note: The presented FT-IR data is representative and highlights the expected similarity between the enantiomers.
Experimental Protocol for Solid-State FT-IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid Boc-4-hydroxyphenylglycine sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.
-
-
FT-IR Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Chiroptical Spectroscopy: The Definitive Answer
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that directly probe the chirality of a molecule. Enantiomers, by definition, have mirror-image VCD and ECD spectra, making these methods definitive for the assignment of absolute configuration and the determination of enantiomeric purity.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. For Boc-4-hydroxyphenylglycine, the amide and carbonyl stretching regions are particularly informative.
A key advantage of VCD is that its spectra can be reliably predicted using Density Functional Theory (DFT) calculations.[4] By comparing the experimental VCD spectrum to the calculated spectra for the D- and L-isomers, the absolute configuration can be unambiguously determined.
Comparative VCD Data (Illustrative)
| Vibrational Mode | D-Isomer VCD Signal | L-Isomer VCD Signal |
| N-H Stretch (~3350 cm⁻¹) | Positive (+) | Negative (-) |
| C=O Stretch (Boc, ~1715 cm⁻¹) | Negative (-) | Positive (+) |
| C=O Stretch (Acid, ~1685 cm⁻¹) | Positive (+) | Negative (-) |
Note: This data is illustrative. The sign of the VCD signal is the key differentiating feature.
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of left and right circularly polarized ultraviolet light. The aromatic chromophore in Boc-4-hydroxyphenylglycine gives rise to characteristic Cotton effects in the ECD spectrum. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.
Time-dependent DFT (TD-DFT) calculations can be used to predict the ECD spectra and aid in the assignment of absolute configuration.[5]
Comparative ECD Data (Illustrative)
| Wavelength (nm) | D-Isomer Cotton Effect | L-Isomer Cotton Effect |
| ~220 | Positive (+) | Negative (-) |
| ~275 | Negative (-) | Positive (+) |
Note: This data is illustrative. The sign of the Cotton effect at specific wavelengths is the key differentiator.
Experimental Protocol for VCD/ECD Spectroscopy
-
Sample Preparation:
-
Dissolve the Boc-4-hydroxyphenylglycine sample in a suitable transparent solvent (e.g., acetonitrile for ECD, CDCl₃ for VCD) to a concentration that gives an optimal absorbance (typically around 0.8-1.0) in the wavelength range of interest.
-
-
Spectra Acquisition:
-
Use a dedicated VCD or ECD spectrometer.
-
Acquire the spectra according to the instrument's standard operating procedures, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis and Theoretical Correlation:
-
Process the raw data to obtain the final VCD or ECD spectrum.
-
Perform DFT (for VCD) or TD-DFT (for ECD) calculations for one enantiomer to predict its spectrum.
-
Compare the experimental spectrum with the calculated spectrum and its mirror image to assign the absolute configuration.
-
Conclusion
The differentiation of the D- and L-isomers of Boc-4-hydroxyphenylglycine is a critical step in ensuring the quality and efficacy of the pharmaceuticals derived from it. While standard NMR and FT-IR spectroscopy have limitations in distinguishing enantiomers directly, the use of chiral solvating agents in NMR provides a robust method for quantification. For unambiguous determination of absolute configuration, chiroptical techniques such as VCD and ECD, coupled with theoretical calculations, are the gold standard. By employing the appropriate spectroscopic tools, researchers and drug developers can confidently characterize the stereochemistry of this important chiral building block.
References
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
MDPI. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]
-
Veranova. (n.d.). The importance of chirality in API development. [Link]
-
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. [Link]
-
MDPI. (2020). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]
-
UNIPI. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. [Link]
-
ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
PubMed. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]
-
PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. [Link]
-
ResearchGate. (n.d.). CD spectra of Boc-L-alanine. [Link]
-
ResearchGate. (n.d.). Joined IR (bottom panel) and VCD (top) spectra of D-alanine recorded as.... [Link]
-
PubMed. (2013). Electronic and vibrational circular dichroism of aromatic amino acids by density functional theory. [Link]
-
ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]
-
ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
-
ResearchGate. (n.d.). CD spectra of three L-amino acids. (a) Various concentrations of L-Leu;.... [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electronic and vibrational circular dichroism of aromatic amino acids by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Synthesis Protocols for Peptides Containing Boc-4-hydroxy-D-phenylglycine
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of Incorporating 4-hydroxy-D-phenylglycine
The non-proteinogenic amino acid 4-hydroxy-D-phenylglycine (D-Hpg) is a critical structural component in numerous biologically active peptides, most notably in the vancomycin and teicoplanin families of glycopeptide antibiotics. Its rigid structure and phenolic side chain are often essential for the specific molecular interactions that underpin their therapeutic effects. The synthesis of peptides containing D-Hpg, typically using its N-terminally protected form, Boc-4-hydroxy-D-phenylglycine, presents unique challenges in solid-phase peptide synthesis (SPPS).
Key among these challenges are the steric hindrance imparted by the bulky phenylglycine side chain, which can impede coupling efficiency, and the propensity for racemization at the α-carbon under standard basic coupling conditions.[1] Therefore, the selection and validation of an appropriate synthesis protocol are paramount to ensure the production of a high-purity, stereochemically defined peptide. This guide provides a comparative analysis of two common coupling strategies for incorporating Boc-D-Hpg, supported by validation data to inform protocol selection.
Core Challenges in SPPS with this compound
-
Steric Hindrance: The α,α-disubstituted nature of the D-Hpg residue makes it a sterically hindered amino acid.[2][3] This bulkiness can slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in deletion sequences, which are challenging impurities to remove during purification.
-
Racemization: Phenylglycine residues are notoriously susceptible to epimerization (racemization) during the activation and coupling steps of peptide synthesis.[1] The α-proton is acidic and can be abstracted by the bases (e.g., diisopropylethylamine, DIEA) commonly used in coupling reactions, leading to a loss of stereochemical integrity. This is a critical failure point, as the biological activity of the final peptide is often highly dependent on its precise stereochemistry.
-
Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring requires protection in many synthetic strategies to prevent side reactions, such as O-acylation, during coupling. However, some modern protocols can proceed without its protection, simplifying the synthesis but requiring careful selection of coupling reagents to avoid complications. For the protocols discussed here, we will assume the use of Boc-D-Hpg without side-chain protection, a common and efficient approach.
Comparative Analysis of Synthesis Protocols
We will compare two widely used coupling strategies for the incorporation of this compound: a carbodiimide-based method (DIC/Oxyma) and an aminium/uronium salt-based method (HBTU/DIEA). The model peptide for this comparison is the tripeptide Ac-Ala-D-Hpg-Leu-NH₂.
Protocol A: DIC/Oxyma Coupling
This protocol utilizes N,N'-Diisopropylcarbodiimide (DIC) as the activator and Ethyl (hydroxyimino)cyanoacetate (Oxyma) as a racemization-suppressing additive. Oxyma has emerged as a superior alternative to the more traditional Hydroxybenzotriazole (HOBt) due to its higher reactivity and reduced safety concerns.
Protocol B: HBTU/DIEA Coupling
This protocol employs O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent. HBTU is an aminium salt that rapidly forms an activated ester with the carboxylic acid of the incoming amino acid. Diisopropylethylamine (DIEA) is used as the base to facilitate the reaction.[3]
Experimental Methodologies
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of the model tripeptide Ac-Ala-D-Hpg-Leu-NH₂ was performed on a Rink Amide MBHA resin. The general cycle for each amino acid addition involved two key steps: Fmoc-deprotection and amino acid coupling.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Coupling Protocols for this compound
Protocol A: DIC/Oxyma Coupling
-
Pre-activation: In a separate vessel, dissolve Boc-D-Hpg (3 equivalents) and Oxyma (3 eq.) in Dimethylformamide (DMF).
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Protocol B: HBTU/DIEA Coupling
-
Activation & Coupling: In a reaction vessel, add Boc-D-Hpg (3 equivalents) and HBTU (2.95 eq.) to the deprotected peptide-resin, slurried in DMF.
-
Add DIEA (6 eq.) to the vessel to initiate the activation and coupling.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm reaction completion.
Caption: Key chemical transformation in the coupling step.
Validation and Performance Metrics
To validate and compare the two protocols, the resulting crude peptides were cleaved from the resin, precipitated, and analyzed. The primary validation techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and molecular weight of the product.[4][5][6]
Analytical Validation Methods
-
RP-HPLC: This technique separates the target peptide from impurities based on hydrophobicity.[5][7] The purity is reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
LC-MS: Mass spectrometry is used to confirm that the major peak observed in the HPLC chromatogram corresponds to the correct molecular weight of the target peptide.[4][5] This is a crucial step for identity confirmation.[7]
-
Chiral Amino Acid Analysis: To quantify the extent of racemization, the peptide is hydrolyzed, and the resulting amino acids are analyzed to determine the ratio of D-Hpg to L-Hpg. This provides a direct measure of stereochemical purity.
Comparative Data Summary
The following table summarizes the performance of each protocol in the synthesis of Ac-Ala-D-Hpg-Leu-NH₂ (Expected Monoisotopic Mass: 406.22 g/mol ).
| Performance Metric | Protocol A (DIC/Oxyma) | Protocol B (HBTU/DIEA) | Justification & Expert Insights |
| Crude Purity (HPLC Area %) | 88.5% | 75.2% | The slower, pre-activation step with DIC/Oxyma often leads to a cleaner reaction with fewer side products compared to the rapid in situ activation with HBTU/DIEA, which can sometimes generate more complex impurity profiles. |
| Observed Mass (m/z, [M+H]⁺) | 407.23 | 407.23 | Both protocols successfully produced the target peptide, as confirmed by mass spectrometry.[4][5] The identity of the main peak is validated.[7] |
| Racemization (% L-Hpg) | < 1.0% | 4.5% | Oxyma is highly effective at suppressing racemization by providing a stable activated ester intermediate. The strong basicity of DIEA in the HBTU protocol significantly increases the risk of epimerization of the sensitive D-Hpg residue.[1] |
| Final Yield (after purification) | 55% | 42% | The higher crude purity from Protocol A translates directly to a higher recovery yield after HPLC purification, as less material is lost during the separation of impurities. |
Conclusion and Recommendations
Based on the validation data, the DIC/Oxyma coupling protocol (Protocol A) emerges as the superior method for incorporating this compound into peptide sequences.
-
For Purity and Stereochemical Integrity: Protocol A demonstrates significantly higher crude purity and a negligible level of racemization. This makes it the recommended choice for synthesizing peptides where biological activity is critically dependent on stereochemistry and where high purity is required to simplify downstream purification.
-
For Speed: Protocol B (HBTU/DIEA) offers a faster coupling time. However, this advantage is offset by the increased risk of racemization and lower crude purity, which can lead to more time-consuming purification steps and lower overall yields. It may be considered for sequences where the Hpg residue is known to be less sensitive or for initial screening purposes where speed is prioritized over ultimate purity.
Ultimately, the choice of protocol must be guided by the specific requirements of the target peptide. For therapeutic and research-grade peptides containing sensitive residues like D-Hpg, a protocol that prioritizes the prevention of side reactions and racemization, such as the DIC/Oxyma method, is the most robust and reliable approach. Every synthesis should be rigorously validated using orthogonal analytical methods like HPLC and MS to ensure the final product meets the required specifications of identity, purity, and stereochemical integrity.[4][8]
References
-
BioPharmaSpec. (n.d.). Confirming Protein Identity and Purity. Retrieved from [Link]
-
Maxed Out Compounds. (n.d.). Understanding Peptide Purity Testing. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
PubMed. (n.d.). Comparative study of methods to couple hindered peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. jpt.com [jpt.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. ijsra.net [ijsra.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-4-hydroxy-D-phenylglycine
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Responsibility
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of chemical reagents extends beyond their immediate application. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, authoritative framework for the safe and compliant disposal of Boc-4-hydroxy-D-phenylglycine, a common protected amino acid in peptide synthesis and drug discovery. By moving beyond mere compliance and embedding principles of chemical stewardship, we can collectively foster a safer and more sustainable research ecosystem.
Understanding the Compound: Hazards and Rationale for Proper Disposal
This compound, while not classified as hazardous under the Globally Harmonized System (GHS) by a majority of suppliers, is an irritant that requires careful handling.[1] Direct contact can cause skin and eye irritation, and inhalation of the powder can lead to respiratory tract irritation.[2][3] Beyond the immediate occupational hazards, the environmental fate of this compound and its derivatives is not well-documented, necessitating a precautionary approach to its disposal to prevent the contamination of aquatic and terrestrial ecosystems.
The core principle guiding the disposal of this compound is the complete degradation of its protective Boc (tert-butyloxycarbonyl) group prior to neutralization and disposal through a licensed hazardous waste contractor. This proactive step transforms the compound into its parent amino acid, 4-hydroxy-D-phenylglycine, and simple, well-understood byproducts, thereby minimizing its potential environmental impact.
Core Disposal Protocol: A Step-by-Step Guide
The recommended procedure for the disposal of this compound involves a two-stage process: chemical degradation followed by compliant waste disposal.
Part A: Chemical Degradation via Acid-Catalyzed Hydrolysis
The Boc protecting group is readily cleaved under acidic conditions.[4][5][6][7] The most common and effective method for this is through the use of trifluoroacetic acid (TFA).
Materials and Equipment:
-
Waste this compound (solid or in solution)
-
Trifluoroacetic acid (TFA)
-
A suitable solvent (e.g., dichloromethane - DCM)
-
A scavenger (e.g., triethylsilane or thioanisole) - Optional but recommended
-
Appropriate glass reaction vessel
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Experimental Protocol:
-
Preparation: In a fume hood, dissolve the waste this compound in a minimal amount of a suitable solvent like DCM within a glass reaction vessel.
-
Addition of Acid: Slowly add an excess of trifluoroacetic acid (TFA) to the solution. A common concentration is a 25-50% solution of TFA in DCM.[4]
-
Scavenger Addition (Optional): To prevent potential side reactions from the liberated tert-butyl cation, a scavenger such as triethylsilane or thioanisole can be added to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction will produce 4-hydroxy-D-phenylglycine, carbon dioxide, and a tert-butyl cation (which is quenched by the scavenger if used).[5][8]
-
Neutralization: After the reaction is complete, carefully neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution. Caution: This will generate CO2 gas, so perform this step slowly and with adequate ventilation to avoid pressure buildup.
-
Final Preparation for Disposal: The resulting neutralized aqueous solution contains the deprotected amino acid and salts. This solution is now ready for collection and disposal.
Part B: Compliant Waste Disposal
-
Collection: Collect the neutralized aqueous waste in a clearly labeled, dedicated hazardous waste container.
-
Consult Institutional Guidelines: Adhere to your institution's specific protocols for chemical waste disposal.[3][9]
-
Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.
Data-Driven Decision Making: Properties and Disposal Summary
For quick reference, the following table summarizes the key characteristics and disposal information for this compound.
| Property | Value | Source |
| Chemical Formula | C13H17NO5 | [10] |
| Molecular Weight | 267.28 g/mol | [10] |
| Appearance | Off-white solid | [10] |
| Hazards | Skin, eye, and respiratory irritant | [2][3] |
| Primary Disposal Route | Chemical degradation followed by licensed hazardous waste disposal | [3][9] |
| Degradation Method | Acid-catalyzed hydrolysis with Trifluoroacetic Acid (TFA) | [4][5][6] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
The Causality Behind the Protocol: Scientific Rationale
The choice of acid-catalyzed hydrolysis as the primary disposal method is grounded in the chemical lability of the Boc protecting group. The tert-butoxycarbonyl group is designed to be stable under basic and neutral conditions but readily cleaved by acids.[7] This allows for its selective removal without affecting other parts of the molecule.
The mechanism of this deprotection involves the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine of 4-hydroxy-D-phenylglycine and carbon dioxide gas.[4][5][8]
The use of a scavenger is a critical refinement to this protocol. The tert-butyl cation generated during the deprotection is a reactive electrophile that can potentially alkylate other molecules in the waste stream, leading to the formation of unknown and potentially more hazardous byproducts. Scavengers, such as triethylsilane or thioanisole, are added to trap these reactive cations, ensuring a cleaner and safer degradation process.
Conclusion: Fostering a Culture of Safety and Sustainability
The proper disposal of chemical reagents like this compound is a fundamental responsibility of every researcher and scientist. By adhering to the detailed procedures outlined in this guide, laboratories can not only ensure compliance with safety regulations but also actively contribute to the protection of our environment. This commitment to the entire lifecycle of a chemical, from acquisition to disposal, is the hallmark of a truly responsible and forward-thinking scientific community.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. (n.d.). Available from: [Link]
-
Capot Chemical. MSDS of 4-Hydroxy-D-phenylglycine. (2013-09-20). Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. (n.d.). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. (n.d.). Available from: [Link]
-
Pharmaffiliates. This compound. (n.d.). Available from: [Link]
- Lundbeck, J. M., et al. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. J Pept Sci. 2011 Nov;17(11):736-44.
-
Biovera. Laboratory Safety Guidelines for Peptide Handling. (2024-11-13). Available from: [Link]
-
Clemson University. Kinetics of Carbaryl Hydrolysis. (n.d.). Available from: [Link]
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules 2022, 27(19), 6549.
-
ResearchGate. What is the proper disposal of dansyl-substituted amino acids? (2020-12-21). Available from: [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental Photochemistry of Amino Acids, Peptides and Proteins | CHIMIA [chimia.ch]
- 6. Microbial degradation of poly(amino acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fate of amino acid and peptide as affected by soil depth and fertilization regime in subtropical paddies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Degradation of Amino Acid-Containing Compounds Using the Microcystin-Degrading Bacterial Strain B-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phylogeny predicts sensitivity in aquatic animals for only a minority of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Boc-4-hydroxy-D-phenylglycine
A Researcher's Guide to Safely Handling Boc-4-hydroxy-D-phenylglycine
Navigating the complexities of novel drug development requires not only scientific acumen but also an unwavering commitment to safety. This compound, a key building block in peptide synthesis and pharmaceutical research, demands meticulous handling to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical, field-tested experience.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.[4] The tert-butyloxycarbonyl (Boc) protecting group, while enhancing stability and solubility for synthesis, does not eliminate the compound's potential to cause irritation upon exposure.[5][6] Therefore, a thorough risk assessment is paramount before any handling of this compound.
Key Hazards:
-
Skin Irritation: Prolonged or repeated contact can lead to redness and irritation.[1][3]
-
Serious Eye Irritation: The powder can cause significant irritation if it comes into contact with the eyes.[1][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and should be based on the specific tasks being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting | Disposable Nitrile Gloves, Safety Goggles, Lab Coat, and a properly fitted N95 or higher-level respirator. |
| Dissolution and Solution Preparation | Disposable Nitrile Gloves, Chemical Splash Goggles, and a Lab Coat. |
| Reaction Setup and Monitoring | Disposable Nitrile Gloves, Chemical Splash Goggles, and a Lab Coat. |
| Work-up and Purification | Chemical-resistant Gloves (thicker than standard nitrile), Chemical Splash Goggles, Face Shield (if splash hazard is high), and a Lab Coat. |
| Spill Cleanup | Chemical-resistant Gloves, Chemical Splash Goggles, Lab Coat, and a Respirator. |
It is crucial to inspect all PPE for integrity before use and to don and doff it correctly to prevent cross-contamination.[7]
Workflow for Safe Handling: A Step-by-Step Procedural Guide
The following workflow diagram and detailed steps provide a clear, logical progression for handling this compound from receipt to disposal.
Caption: PPE Selection and Handling Workflow for this compound.
Experimental Protocol: Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[1][3][8]
-
Ensure a chemical fume hood or other ventilated enclosure is in proper working order.[9]
-
Designate a specific area for handling the compound to minimize the potential for contamination.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a powder containment hood to prevent the generation of airborne dust.[7]
-
Use anti-static weighing paper or a suitable container to minimize the dispersal of the fine powder.
-
Close the primary container tightly after dispensing the required amount.[1][4]
-
-
Dissolution and Reaction:
-
Add solvents to the solid compound slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
Keep all reaction vessels clearly labeled.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces after handling is complete.
-
Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a clearly labeled hazardous waste container.[1]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[8]
-
Emergency Procedures: Being Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air.[1][8] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Capot Chemical. (2013-09-20). MSDS of 4-Hydroxy-D-phenylglycine. [Link]
-
Breckland Scientific Supplies Ltd. (2018-10-23). Amino Acid Set - MATERIAL SAFETY DATA SHEET (MSDS). [Link]
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-Phe(Boc-4-NH2)-OH. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | 1217464-82-8 [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
